Minaxolone
説明
Structure
3D Structure
特性
CAS番号 |
62571-87-3 |
|---|---|
分子式 |
C25H43NO3 |
分子量 |
405.6 g/mol |
IUPAC名 |
1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1 |
InChIキー |
NCGLTZSBTFVVAW-KNXRZYMVSA-N |
SMILES |
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |
異性体SMILES |
CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C |
正規SMILES |
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |
同義語 |
11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one 2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one minaxolone minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)- |
製品の起源 |
United States |
Foundational & Exploratory
Minaxolone's Mechanism of Action on GABAA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaxolone, a synthetic neuroactive steroid, exerts its primary pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the principal mediators of fast inhibitory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of this compound's mechanism of action at the molecular level, detailing its effects on receptor function, binding characteristics, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuroactive steroids and GABAA receptor pharmacology.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator (PAM) of GABAA receptors.[1][2] Unlike the endogenous agonist GABA, which binds to the orthosteric site at the interface of α and β subunits, this compound and other neurosteroids bind to distinct allosteric sites located within the transmembrane domains (TMDs) of the receptor.[3][4] This binding potentiates the action of GABA, leading to an enhanced inhibitory effect.[1]
The potentiation of GABAA receptor function by this compound manifests as an increase in the amplitude and duration of GABA-evoked chloride currents.[2] At the single-channel level, this is achieved by increasing the probability of channel opening and prolonging the mean open time of the channel. At higher concentrations, typically in the micromolar range, this compound can also directly activate the GABAA receptor in the absence of GABA, although this effect is less potent than its modulatory action.[3]
Signaling Pathway of this compound at the GABAA Receptor
Quantitative Data on this compound's Potency and Efficacy
Table 1: Potency of this compound on GABAA and Glycine Receptors
| Receptor | Subunit Combination | Agonist | Parameter | Value (µM) | Reference |
| GABAA | α1β2γ2L | GABA (EC10) | EC50 (Potentiation) | 1.3 (± 0.2) | [2] |
| Glycine | α1 | Glycine (EC10) | EC50 (Potentiation) | 13.1 (± 0.9) | [2] |
Table 2: Efficacy of this compound on GABAA and Glycine Receptors
| Receptor | Subunit Combination | Agonist | Parameter | Value (% of Control) | Reference |
| GABAA | α1β2γ2L | GABA (EC10) | Maximal Potentiation | 901 (± 142) | [2] |
| Glycine | α1 | Glycine (EC10) | Maximal Potentiation | 1197 (± 134) | [2] |
GABAA Receptor Subunit Selectivity
While comprehensive data on the subunit selectivity of this compound is limited, studies on neurosteroids in general provide some insights. Neurosteroids are known to modulate a wide range of GABAA receptor isoforms.[3][5] Some evidence suggests that extrasynaptic δ-subunit-containing GABAA receptors (e.g., α4βδ, α6βδ) are particularly sensitive to modulation by neurosteroids, leading to a potentiation of tonic inhibition.[6][7] this compound has been shown to induce an extrasynaptic, GABAergic conductance, similar to the endogenous neurosteroid allopregnanolone, suggesting it may also preferentially target these extrasynaptic receptors.[1] However, it also potentiates synaptic-like α1β2γ2L receptors.[2] Further research is required to fully delineate the subunit-specific modulatory profile of this compound.
Binding Sites on the GABAA Receptor
Neurosteroid binding sites on the GABAA receptor are located within the transmembrane domains (TMDs) of the α and β subunits.[3][4] These are distinct from the benzodiazepine binding site at the α/γ interface and the GABA binding site at the α/β interface.[8] Both intrasubunit and intersubunit binding pockets have been identified for neurosteroids.[3]
-
Intersubunit Site: A well-characterized potentiating site exists at the interface between the β(+) and α(-) subunits within the TMD.
-
Intrasubunit Sites: Additional binding sites have been identified within the TMD of individual α and β subunits.
While specific amino acid residues critical for the binding of neurosteroids like allopregnanolone have been identified through site-directed mutagenesis and photolabeling studies, no such specific data is currently available for this compound.[9][10] It is presumed that this compound, as a synthetic steroid, interacts with these same or similar binding pockets.
Putative Neurosteroid Binding Sites on the GABAA Receptor
References
- 1. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 10. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Minaxolone as a Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaxolone (CCI-12923) is a synthetic neuroactive steroid, initially developed as a general anesthetic. Although its clinical development was halted due to toxicity concerns in preclinical models, its potent and selective modulation of the γ-aminobutyric acid type A (GABA-A) receptor continues to make it a valuable tool for neuroscience research. This technical guide provides an in-depth overview of this compound's core mechanism of action as a positive allosteric modulator of the GABA-A receptor, detailing its effects on receptor function, relevant quantitative data, and comprehensive experimental protocols for its study.
Introduction
Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability. This compound, a water-soluble pregnane derivative, is a potent member of this class. It exerts its primary effects by binding to an allosteric site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1] This positive allosteric modulation enhances the receptor's response to its endogenous ligand, GABA, leading to increased inhibitory neurotransmission.[2] This mechanism underlies this compound's sedative, anesthetic, and anticonvulsant properties.[3][4] this compound also exhibits, albeit with lower potency, positive allosteric modulation of the glycine receptor.[5]
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neuronal firing.[2] this compound enhances this process by increasing the efficiency of GABA-mediated channel gating.[6] This potentiation of GABAergic currents is the cornerstone of its pharmacological effects.
Binding Site
Neurosteroids like this compound are thought to bind within the transmembrane domains of GABA-A receptor subunits.[6] While the precise atomic-level interactions of this compound are not fully elucidated, studies with other neurosteroids suggest binding pockets at the interfaces between subunits.
Signaling Pathways
The primary signaling event following this compound's action is the enhanced influx of chloride ions through the GABA-A receptor channel. The downstream consequences of this enhanced inhibition are complex and can influence various intracellular signaling cascades. While direct studies on this compound's effects on specific downstream pathways such as ERK or CREB phosphorylation are limited, the broader literature on neurosteroid and GABA-A receptor signaling suggests potential for such modulation. For instance, GABA-A receptor activation has been shown to influence calcium influx, which in turn can activate various kinases and phosphatases, potentially leading to changes in the phosphorylation state of transcription factors like CREB.[7] Similarly, the ERK/MAPK pathway has been implicated as a modulator of GABA-A receptor function.[8]
Diagram: this compound's Positive Allosteric Modulation of the GABA-A Receptor
Caption: this compound binds to an allosteric site on the GABA-A receptor, enhancing GABA-mediated chloride influx and neuronal inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with GABA-A and glycine receptors.
Table 1: this compound Potency at GABA-A and Glycine Receptors
| Receptor | Parameter | Value (µM) | Reference |
| GABA-A (α1β2γ2L) | EC50 (Potentiation) | 1.3 | [5] |
| Glycine (α1) | EC50 (Potentiation) | 13.1 | [5] |
Table 2: this compound Effects on Radioligand Binding to the GABA-A Receptor Complex
| Radioligand | Effect | Value | Reference |
| [3H]TBOB | Inhibition (IC50) | 1 µM | [3] |
| [3H]muscimol | Enhancement | 69% increase | [3] |
| [3H]flunitrazepam | Enhancement | 25% increase | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Radioligand Binding Assays
These assays are used to determine the affinity and modulatory effects of this compound on the GABA-A receptor complex.
4.1.1. [3H]muscimol Binding Assay (to assess modulation of the GABA binding site)
-
Objective: To determine if this compound allosterically enhances the binding of the GABA-A receptor agonist [3H]muscimol.
-
Materials:
-
Rat brain membranes (cortical or whole brain)
-
[3H]muscimol (specific activity ~10-30 Ci/mmol)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
GABA (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In test tubes, combine a fixed concentration of [3H]muscimol (e.g., 2-5 nM) with varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of tubes.
-
Add the brain membrane preparation to each tube to initiate the binding reaction.
-
Incubate at 4°C for a predetermined time (e.g., 20-30 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the percentage enhancement of [3H]muscimol binding by this compound.
-
Diagram: Radioligand Binding Assay Workflow
Caption: A generalized workflow for a radioligand binding assay to study this compound's effects.
Electrophysiological Recordings
Whole-cell voltage-clamp recordings from cells expressing GABA-A receptors are used to directly measure the effect of this compound on GABA-evoked currents.
4.2.1. Whole-Cell Voltage-Clamp Recording from Xenopus Oocytes or Mammalian Cells
-
Objective: To quantify the potentiation of GABA-evoked chloride currents by this compound.
-
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal pipette solution (e.g., containing KCl or CsCl, MgCl2, EGTA, HEPES, ATP).
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and microforge.
-
-
Procedure:
-
Prepare oocytes or culture mammalian cells expressing the desired GABA-A receptor subunits.
-
Place the cell in a recording chamber continuously perfused with external solution.
-
Pull glass micropipettes and fill with internal solution.
-
Establish a whole-cell recording configuration on a single cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Analyze the data to generate concentration-response curves and determine the EC50 for this compound's potentiation.
-
Diagram: Electrophysiological Recording Workflow
Caption: Workflow for assessing this compound's potentiation of GABA-evoked currents using whole-cell patch-clamp.
Behavioral Assays
Animal models are used to assess the in vivo effects of this compound, such as its sedative and anesthetic properties.
4.3.1. Loss of Righting Reflex (LORR) Assay in Rodents
-
Objective: To determine the anesthetic potency of this compound.
-
Materials:
-
Mice or rats.
-
This compound solution for injection (e.g., intraperitoneal or intravenous).
-
A clear observation chamber.
-
-
Procedure:
-
Administer a specific dose of this compound to the animal.
-
Place the animal on its back in the observation chamber.
-
The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds).[9]
-
Record the presence or absence of the righting reflex for each animal at different doses.
-
Analyze the data to determine the ED50 for the loss of righting reflex.
-
4.3.2. Locomotor Activity Assay in Mice
-
Objective: To assess the sedative effects of this compound.
-
Materials:
-
Mice.
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection).
-
Automated locomotor activity chambers.
-
-
Procedure:
-
Habituate the mice to the locomotor activity chambers.
-
On the test day, administer this compound or vehicle to the mice.
-
Immediately place the mice in the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) over a set period (e.g., 30-60 minutes).[10]
-
Compare the locomotor activity of this compound-treated mice to that of vehicle-treated controls.
-
Conclusion
This compound is a powerful positive allosteric modulator of the GABA-A receptor, and to a lesser extent, the glycine receptor. Its well-characterized effects on inhibitory neurotransmission make it an important pharmacological tool for studying the roles of these receptor systems in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanisms of neurosteroid action and their potential therapeutic applications. While further research is needed to fully elucidate its downstream signaling effects, this compound remains a key compound for advancing our understanding of GABAergic modulation.
References
- 1. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK/MAPK pathway regulates GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. va.gov [va.gov]
Minaxolone: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaxolone (CCI-12923) is a synthetic, water-soluble, neuroactive steroid developed as an intravenous general anesthetic. It acts as a potent positive allosteric modulator of the GABA-A receptor and, to a lesser extent, the glycine receptor. Despite demonstrating rapid induction and recovery with minimal cardiovascular depression in early clinical trials, its development was halted due to toxicological concerns, specifically potential carcinogenicity and effects on liver function observed in long-term rodent studies. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and the toxicological findings that led to its withdrawal from clinical development.
Chemical Structure and Properties
This compound is a pregnane steroid derivative characterized by an 11α-dimethylamino group, a 2β-ethoxy group, and a 3α-hydroxy group on the steroid nucleus. These substitutions confer water solubility, a key advantage over earlier neuroactive steroid anesthetics.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-[(1S,2S,4S,5S,7S,10S,11S,14S,15S,17R)-17-(dimethylamino)-4-ethoxy-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]ethan-1-one |
| Other Names | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, CCI-12923 |
| CAS Number | 62571-87-3[1] |
| Molecular Formula | C₂₅H₄₃NO₃[1][2][3] |
| SMILES | CCO[C@H]1C[C@]2(--INVALID-LINK--C)C)N(C)C">C@@HC[C@@H]1O)C[1] |
| InChIKey | NCGLTZSBTFVVAW-KNXRZYMVSA-N[1] |
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are limited in the public domain. The available information is summarized below.
| Property | Value | Source |
| Molar Mass | 405.62 g/mol | [1][2] |
| Appearance | White powder (as citrate salt) | Assumed from formulation descriptions |
| Solubility | Water-soluble[4] | Formulated as a citrate salt for improved aqueous solubility. |
| Melting Point | Data not available | - |
| Boiling Point | 502.3 ± 50.0 °C (Predicted) | - |
| pKa | 14.47 ± 0.70 (Predicted) | - |
| LogP (XLogP3) | 4.2 (Predicted) | [2] |
| Shelf Life | 1095 days (for a commercial product) | [5] |
Pharmacology: Mechanism of Action
This compound exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of inhibitory neurotransmitter receptors in the central nervous system.
GABA-A Receptor Modulation
The principal mechanism of action for this compound is the potentiation of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1] Like other neuroactive steroids, it binds to a unique site on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to generalized CNS depression.
Glycine Receptor Modulation
This compound also acts as a positive allosteric modulator of strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the brainstem and spinal cord.[1] However, its potency at the glycine receptor is significantly lower than at the GABA-A receptor. The potentiation of glycine-mediated currents contributes to the overall anesthetic and muscle relaxant properties of the compound.
Quantitative Pharmacodynamics
The following table summarizes the in vitro potency and efficacy of this compound at human recombinant GABA-A and glycine receptors.
| Receptor Target | Parameter | Value |
| GABA-A (α₁β₂γ₂L) | EC₅₀ for potentiation | 1.3 µM |
| Maximal Enhancement | 780-950% of control | |
| Glycine (α₁) | EC₅₀ for potentiation | 13.1 µM |
| Maximal Enhancement | 1197% of control |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound at inhibitory neurotransmitter receptors.
Experimental Protocols
Synthesis of this compound
A complete, published synthesis protocol for this compound is not available. However, related literature suggests a likely synthetic route starting from a suitable pregnane steroid precursor. A key step involves the introduction of the 11α-dimethylamino group. One publication describes the synthesis of a related precursor, 11α-amino-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, which could then be methylated to yield the final compound.
A hypothetical final step in the synthesis is outlined below:
Caption: A plausible final step in the synthetic workflow for this compound.
In Vitro Pharmacology Protocol (Electrophysiology)
The modulatory effects of this compound on GABA-A and glycine receptors were quantified using a two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing recombinant human receptors.
-
Receptor Expression: Oocytes are injected with cRNA encoding the desired receptor subunits (e.g., α₁, β₂, γ₂L for GABA-A; α₁ for glycine).
-
Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A baseline current is established by applying a low concentration of the primary agonist (GABA or glycine).
-
Modulator Co-application: this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The enhancement of the agonist-evoked current by this compound is measured. The data are fitted to a concentration-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal effect) and the maximal potentiation.
Pharmacokinetics and Metabolism
This compound exhibits pharmacokinetic properties suitable for an intravenous anesthetic, including rapid distribution and a short elimination half-life, allowing for a quick recovery.
Pharmacokinetic Parameters
| Parameter | Human Data | Sheep Data |
| Model | Two-compartment | - |
| Distribution Half-life (t₁/₂α) | 2.1 minutes | - |
| Elimination Half-life (t₁/₂β) | 47 minutes | 10-20 minutes |
| Plasma Clearance | 1.55 L/min | 3-4 L/min |
| Primary Route of Elimination | Hepatic metabolism | Hepatic extraction |
| Renal Excretion (unchanged) | Negligible | < 1% |
Metabolism
This compound undergoes extensive hepatic metabolism. The specific metabolic pathways and metabolites have not been fully characterized in the available literature. Given its high hepatic clearance, it is likely subject to Phase I (e.g., oxidation, demethylation) and/or Phase II (e.g., glucuronidation) reactions.
Toxicology and Withdrawal from Development
The clinical development of this compound was terminated despite promising anesthetic properties. The withdrawal was a precautionary measure based on findings from long-term animal studies.
Key Toxicological Findings
-
Potential Carcinogenicity: The primary reason for the withdrawal was the observation of "possible carcinogenicity in rats" following long-term administration.[6][7][8][9][10] Specific details regarding the study design, dosage, and the nature of the neoplastic findings are not available in peer-reviewed literature.
-
Hepatotoxicity: Some studies reported "abnormal liver function tests" associated with this compound, suggesting a potential for hepatic toxicity.[11]
-
Acute Overdose: In animal models (sheep), death from acute overdose resulted from respiratory failure.[9] The therapeutic ratio was found to be 3 to 4, which increased to 30 to 40 with respiratory support.[9]
Clinical Adverse Effects
In human clinical trials, the most frequently reported side effects were related to CNS excitation:
These effects were noted to be more common without opiate premedication.
Conclusion
This compound is a chemically unique, water-soluble neuroactive steroid that showed significant promise as an intravenous anesthetic. Its potent modulatory effects on GABA-A and glycine receptors provided a strong basis for its rapid and effective anesthetic properties. However, the emergence of potential long-term toxicities, particularly carcinogenicity in rodent models, led to the cessation of its clinical development. The case of this compound underscores the critical importance of long-term toxicological evaluation in drug development and serves as an important historical example in the quest for safer neuroactive steroid-based anesthetics. Further research into the specific mechanisms of its toxicity could provide valuable insights for the design of future drugs in this class.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H43NO3 | CID 71960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Neurosteroids and their potential as a safer class of general anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroid - Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. First administration to man of Org 25435, an intravenous anaesthetic: A Phase 1 Clinical Trial | springermedizin.de [springermedizin.de]
- 10. First administration to man of Org 25435, an intravenous anaesthetic: A Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology (Section 3) - Fundamentals of Anaesthesia [cambridge.org]
Minaxolone (CCI-12923): A Technical Whitepaper on its Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaxolone (CCI-12923) is a synthetic neuroactive steroid that was developed as a water-soluble general anesthetic. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor and a modulator of the glycine receptor, it exhibited potent anesthetic and sedative effects. Despite promising initial clinical evaluations, its development was halted prior to registration due to long-term toxicity observed in preclinical animal studies. This document provides a comprehensive technical overview of this compound, detailing its discovery, history, mechanism of action, and pharmacological profile. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of its signaling pathways and experimental workflows.
Introduction
The quest for safer and more effective anesthetic agents has led to the exploration of various chemical classes. Among these, neuroactive steroids emerged as a promising group of compounds due to their potent effects on the central nervous system. This compound (CCI-12923), chemically known as 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, was synthesized as a water-soluble alternative to other steroid anesthetics, aiming to overcome formulation challenges and adverse effects associated with earlier compounds.[1][2] Its primary mechanism of action involves the positive allosteric modulation of GABAA receptors, the principal inhibitory neurotransmitter receptors in the brain.[1] Additionally, this compound has been shown to modulate glycine receptors, which also play a crucial role in inhibitory neurotransmission.[3] This whitepaper consolidates the available scientific and clinical data on this compound to serve as a detailed technical resource.
Discovery and History
This compound was developed as a general anesthetic agent. A significant advantage of this compound was its water solubility, which allowed for easier formulation compared to other steroid anesthetics that required solubilizing agents like Cremophor EL, which were associated with anaphylactic reactions.[2]
Early clinical trials in the late 1970s and early 1980s demonstrated that this compound was an effective induction agent for anesthesia.[4][5][6] It was reported to have a rapid onset of action, comparable to thiopentone, and was associated with minimal cardiovascular and respiratory depression at therapeutic doses.[4] However, excitatory side effects were noted in some patients.[4]
Despite its promising anesthetic properties, the development of this compound was ultimately terminated before it reached the market.[1] The withdrawal was due to "equivocal toxicological findings in rats" observed during long-term administration studies.[7] The specific details of these toxicological findings are not extensively detailed in publicly available literature, a factor that has limited the complete understanding of its safety profile.
Mechanism of Action
This compound exerts its primary effects on the central nervous system through the modulation of two key inhibitory ligand-gated ion channels: the GABAA receptor and the glycine receptor.
GABAA Receptor Modulation
This compound acts as a positive allosteric modulator of GABAA receptors.[1] These receptors are pentameric protein complexes that form a chloride ion channel. The binding of the neurotransmitter GABA to its recognition sites on the receptor triggers the opening of the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which results in neuronal inhibition.
Neurosteroids like this compound bind to specific sites on the GABAA receptor, distinct from the GABA binding site.[8][9] This binding potentiates the effect of GABA, increasing the chloride current for a given concentration of the neurotransmitter.[10] This enhancement of inhibitory neurotransmission is the basis for the sedative, and anesthetic effects of this compound. The binding sites for neurosteroids are thought to be located within the transmembrane domains of the receptor subunits.[8][9]
Glycine Receptor Modulation
In addition to its effects on GABAA receptors, this compound has been shown to be a potent modulator of glycine receptors. Glycine receptors are another class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem, that are permeable to chloride ions. This compound enhances the currents mediated by glycine receptors, contributing to its overall inhibitory effect on the central nervous system.[3]
Pharmacological Data
The following tables summarize the available quantitative pharmacological data for this compound.
| Parameter | Value | Receptor/System | Species | Reference |
| Glycine Receptor | ||||
| EC50 | 13.1 µM | Glycine Receptor | Rat | [11] |
| Potentiation of current | 1197% | Glycine-evoked | Rat | [11] |
| GABAA Receptor | ||||
| Effect on [3H]muscimol binding | 69% increase | GABAA Receptor | Rat | |
| Effect on [3H]flunitrazepam binding | 25% increase | GABAA Receptor | Rat | |
| IC50 for [3H]TBOB binding | 1 µM | GABAA Receptor | Rat |
Note: More specific quantitative data on the interaction of this compound with different GABAA receptor subtypes is limited in the available literature.
Experimental Protocols
Assessment of Anesthetic Induction in Humans
Objective: To determine the induction dose and clinical efficacy of this compound as an intravenous anesthetic.
Methodology:
-
Subjects: Healthy female patients undergoing minor surgical procedures.[4]
-
Procedure:
-
Patients were administered a standard induction dose of 0.5 mg/kg of this compound.[7] In some studies, doses of 0.25 mg/kg were also evaluated.[5]
-
The solution of this compound (5 mg/ml) was administered intravenously at a controlled rate (e.g., 6 ml/minute or 24 ml/minute).[7]
-
Anesthesia was maintained with nitrous oxide and oxygen.[4]
-
Clinical efficacy was assessed by observing the time to loss of consciousness and the presence of any excitatory side effects.[4]
-
Cardiovascular and respiratory parameters were monitored throughout the procedure.[4]
-
Subanesthetic Infusion Regimen in Humans
Objective: To evaluate the clinical effects and pharmacokinetics of a subanesthetic infusion of this compound.
Methodology:
-
Subjects: Healthy adult volunteers.[12]
-
Procedure:
-
This compound was infused at a constant rate of 0.01 mg/kg/min.[12]
-
The level of sedation and arousal was monitored throughout the infusion.[12]
-
Plasma concentrations of this compound were measured at various time points during and after the infusion to determine its pharmacokinetic profile.[12]
-
Recovery time was assessed after the cessation of the infusion.[12]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's action on neuronal inhibition.
Caption: Signaling pathway of this compound at inhibitory synapses.
Experimental Workflow for Anesthetic Evaluation
The following diagram outlines a typical experimental workflow for the clinical evaluation of an intravenous anesthetic like this compound.
Caption: Workflow for clinical evaluation of this compound.
Synthesis
Toxicology
The development of this compound was halted due to "equivocal toxicological findings in rats" during long-term administration studies.[7] The specific nature of these toxicological findings, including the target organs and the dose-response relationship, has not been extensively published. This lack of detailed public information on its toxicology profile remains a significant gap in the comprehensive understanding of this compound's preclinical safety.
Conclusion
This compound (CCI-12923) represents an important chapter in the history of anesthetic drug development. As a water-soluble neuroactive steroid, it offered potential advantages over its predecessors. Its mechanism of action, involving the potentiation of both GABAA and glycine receptors, provided a strong basis for its anesthetic and sedative properties. While its clinical development was cut short due to undisclosed long-term toxicity in preclinical models, the study of this compound has contributed to the broader understanding of neurosteroid pharmacology. Further investigation into its specific interactions with receptor subtypes and a clearer understanding of its toxicological profile could provide valuable insights for the design of future anesthetic and neuro-modulatory agents. This technical whitepaper has summarized the key available information to serve as a resource for researchers and professionals in the field.
References
- 1. This compound [medbox.iiab.me]
- 2. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early clinical evaluation of this compound: a new intravenous steroid anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potentiation of gamma-aminobutyric-acid-activated chloride conductance by a steroid anaesthetic in cultured rat spinal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, clinical effects and pharmacokinetics. Subanaesthetic infusion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway and Mechanism of Action of the Neuroactive Steroid Minaxolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaxolone (CCI-12923), chemically known as 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, is a synthetic neuroactive steroid that has been investigated for its anesthetic and anticonvulsant properties. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides a detailed overview of the core synthesis pathway of this compound, based on established methodologies, and elucidates its mechanism of action through a depiction of the relevant signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step process commencing from a readily available steroid precursor. A pivotal method for the synthesis of aminosteroid derivatives, including compounds structurally related to this compound, is detailed in U.S. Patent 4,353,898. The following pathway is a representative synthesis based on the chemical transformations described for analogous compounds in the aforementioned patent, culminating in the formation of this compound.
A crucial step in the synthesis of this compound and its analogs involves the reductive amination of an 11-keto precursor. This transformation introduces the key dimethylamino group at the 11α position.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Solvent | Reaction Conditions | Product | Yield (%) |
| 1 | 2α,3α-Epoxy-5α-pregnane-11,20-dione | Ethanolic Sodium Ethoxide | Ethanol | Reflux | 2β-Ethoxy-3α-hydroxy-5α-pregnane-11,20-dione | Not specified |
| 2 | 2β-Ethoxy-3α-hydroxy-5α-pregnane-11,20-dione | Ethylene Glycol, p-Toluenesulfonic acid | Benzene | Reflux with water removal | 2β-Ethoxy-3α-hydroxy-11-oxo-5α-pregnan-20-one 20-ethylene ketal | Not specified |
| 3 | 2β-Ethoxy-3α-hydroxy-11-oxo-5α-pregnan-20-one 20-ethylene ketal | Dimethylamine, Formic Acid | - | Heating | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one 20-ethylene ketal | Not specified |
| 4 | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one 20-ethylene ketal | p-Toluenesulfonic acid | Acetone | Stirring at room temperature | This compound | Not specified |
Experimental Protocols
Step 1: Synthesis of 2β-Ethoxy-3α-hydroxy-5α-pregnane-11,20-dione
A solution of 2α,3α-epoxy-5α-pregnane-11,20-dione in ethanol is treated with a solution of sodium ethoxide in ethanol. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is neutralized with acetic acid and concentrated under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by crystallization.
Step 2: Ketal Protection of the C-20 Carbonyl Group
To a solution of 2β-ethoxy-3α-hydroxy-5α-pregnane-11,20-dione in benzene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux with a Dean-Stark apparatus to remove water. Upon completion of the reaction, the mixture is cooled, washed with aqueous sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to give 2β-ethoxy-3α-hydroxy-11-oxo-5α-pregnan-20-one 20-ethylene ketal.
Step 3: Reductive Amination to Introduce the Dimethylamino Group
The 11-keto steroid from the previous step is subjected to a Leuckart-Wallach reaction. The steroid is heated with an excess of dimethylamine and formic acid. This one-pot reaction results in the reductive amination of the 11-keto group to the 11α-dimethylamino group. After the reaction is complete, the excess reagents are removed under reduced pressure, and the residue is worked up by partitioning between an alkaline aqueous solution and an organic solvent to yield 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one 20-ethylene ketal.
Step 4: Deprotection of the C-20 Carbonyl Group
The ketal protecting group at the C-20 position is removed by acid-catalyzed hydrolysis. The 20-ethylene ketal derivative is dissolved in acetone containing a catalytic amount of p-toluenesulfonic acid and stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a mild base, and the solvent is evaporated. The crude product is then purified by column chromatography or crystallization to afford this compound.
Synthesis Pathway Diagram
Caption: Synthetic pathway of this compound.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound exerts its neuroactive effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the frequency or duration of chloride channel opening when GABA is bound. This enhanced inhibitory signaling underlies the anesthetic and anticonvulsant properties of this compound.
GABA-A Receptor Signaling Pathway
Caption: this compound's modulation of GABA-A receptor signaling.
Conclusion
This technical guide has outlined the core synthetic pathway for the neuroactive steroid this compound, drawing from established methodologies in steroid chemistry. The multi-step synthesis, involving key transformations such as epoxide opening, ketal protection, reductive amination, and deprotection, provides a roadmap for its laboratory-scale preparation. Furthermore, the elucidation of its mechanism of action as a positive allosteric modulator of the GABA-A receptor highlights the molecular basis for its pharmacological effects. The provided diagrams for both the synthesis pathway and the signaling mechanism offer a clear visual representation of these complex processes. This comprehensive overview serves as a valuable resource for scientists and researchers in the ongoing exploration and development of neuroactive steroids for therapeutic applications.
References
Minaxolone Binding Sites on the Glycine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding sites of the synthetic neurosteroid Minaxolone on the glycine receptor (GlyR). This compound is a positive allosteric modulator of the GlyR, enhancing its function and presenting a potential therapeutic avenue for conditions involving glycinergic dysfunction. This document synthesizes current research, focusing on the molecular basis of this compound's action, providing quantitative data, and detailing the experimental protocols used to elucidate these interactions.
Introduction to this compound and the Glycine Receptor
The glycine receptor is a crucial mediator of inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem. As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric structure forming a chloride-selective pore. Its activation by glycine leads to hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability.
This compound is a synthetic analogue of the endogenous neurosteroid allopregnanolone. Unlike many endogenous neurosteroids that primarily modulate GABA-A receptors, this compound also potentiates GlyR activity, making it a valuable tool for studying the pharmacology of this receptor and a lead compound for the development of novel therapeutics.[1]
The Hypothesized this compound Binding Site
Direct experimental evidence from site-directed mutagenesis or crystallography pinpointing the precise this compound binding site on the glycine receptor is currently limited in the scientific literature. However, a substantial body of evidence from molecular modeling studies, coupled with the high degree of amino acid sequence homology between the transmembrane domains of the glycine receptor α1 subunit and the GABA-A receptor α1 subunit, strongly suggests a conserved binding pocket for neurosteroids.
Homology with the GABA-A Receptor
Extensive research on the GABA-A receptor has identified key amino acid residues within the transmembrane domains of the α subunit that are critical for neurosteroid modulation. These residues form a binding cavity for both endogenous and synthetic neurosteroids. Given the structural and functional similarities between these two Cys-loop receptors, it is highly probable that this compound binds to a homologous site on the glycine receptor.
Key Residues in the Hypothesized Binding Pocket
Through sequence alignment of the human glycine receptor α1 subunit and the human GABA-A receptor α1 subunit, we can identify the corresponding residues in the GlyR α1 subunit that are likely to form the this compound binding site. The key residues in the GABA-A receptor α1 subunit are located in the transmembrane domains (TM1-TM4). The homologous residues in the GlyR α1 subunit are presented below:
| Transmembrane Domain | GABA-A Receptor α1 Residue | Glycine Receptor α1 Homologous Residue |
| TM1 | Gln241 | Gln252 |
| TM1 | Asn244 | Asn255 |
| TM2 | Ser267 | Ser278 |
| TM3 | Ala291 | Ala302 |
| TM4 | Asn407 | Asn418 |
| TM4 | Tyr410 | Tyr421 |
These residues are predicted to form a pocket that accommodates the steroid nucleus of this compound, leading to a conformational change in the receptor that enhances the probability of channel opening in the presence of glycine.
Quantitative Data on Neurosteroid Modulation of Glycine Receptors
The modulatory effects of this compound and other neurosteroids on the glycine receptor have been quantified using electrophysiological techniques. The following tables summarize key findings from the literature.
Table 1: Potentiation of Glycine Receptor α1 by this compound
| Compound | Receptor Subunit | Effect | EC50 (µM) | Reference |
| This compound | α1 | Potentiation | 13.1 | Weir et al., 2004 |
Table 2: Inhibitory Effects of Various Neurosteroids on Glycine-Induced Currents (IGly)
| Compound | Effect on IGly | IC50 (µM) - Desensitization | IC50 (µM) - Peak Amplitude | Reference |
| Androstane & Androstene Derivatives | Acceleration of desensitization & decrease in peak amplitude | 0.12 - 0.49 | 16 - 22 | Bukanova et al., 2020[2][3] |
| Corticosteroids (e.g., corticosterone) | Acceleration of desensitization | 0.39 - 0.72 | Not reported | Chistyakov et al., 2023[4] |
| Pregnenolone Sulfate (PREGS) | Inhibition | 2 - 20 (Ki) | Not reported | Maksay et al., 2001[5] |
| Dehydroepiandrosterone Sulfate (DHEAS) | Inhibition | 2 - 20 (Ki) | Not reported | Maksay et al., 2001[5] |
Experimental Protocols
The primary method for studying the effects of compounds like this compound on glycine receptors is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes.
Heterologous Expression of Glycine Receptors in Xenopus Oocytes
-
cRNA Preparation: The cDNA encoding the human glycine receptor α1 subunit is subcloned into an oocyte expression vector (e.g., pGEM). The plasmid is linearized, and capped cRNA is synthesized in vitro using a commercially available transcription kit.
-
Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog. The oocytes are then defolliculated by incubation in a collagenase solution to remove the follicular cell layer.
-
cRNA Injection: A nanoliter injector is used to inject approximately 50 nl of the cRNA solution (at a concentration of ~1 µg/µl) into the cytoplasm of each oocyte.
-
Incubation: The injected oocytes are incubated in a buffered solution (ND96) at 16-18°C for 2-4 days to allow for the expression of the glycine receptors on the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Recording
-
Oocyte Placement: An oocyte expressing the glycine receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Electrode Impalement: The oocyte is impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (typically -60 mV).[6]
-
Agonist and Modulator Application: A baseline current is established in the presence of the recording solution. The agonist (glycine) is then applied to elicit an inward chloride current. To test the effect of this compound, the oocyte is pre-incubated with this compound for a set period before the co-application of glycine and this compound.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on the glycine-induced current. Concentration-response curves are generated to calculate the EC50 for potentiation.
Visualizations
Hypothesized this compound Binding Site on the Glycine Receptor α1 Subunit
Caption: Hypothesized this compound binding pocket in the GlyR α1 subunit.
Experimental Workflow for TEVC
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Conclusion
While direct structural evidence for the this compound binding site on the glycine receptor is still forthcoming, the strong homology with the GABA-A receptor provides a robust model for its location within the transmembrane domains of the α1 subunit. The quantitative data clearly demonstrate this compound's potentiation of GlyR function, highlighting its potential as a pharmacological tool and therapeutic agent. The experimental protocols outlined in this guide provide a framework for further research into the allosteric modulation of the glycine receptor by this compound and other neurosteroids. Future studies employing site-directed mutagenesis and structural biology techniques will be invaluable in definitively elucidating the precise molecular determinants of this compound's action on the glycine receptor.
References
- 1. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Subunit-specific modulation of glycine receptors by neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
The Pharmacological Profile of Minaxolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaxolone is a synthetic neuroactive steroid, noteworthy for its potent anesthetic and sedative properties. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes a compilation of quantitative data from various preclinical and clinical studies, outlines key experimental methodologies, and visualizes relevant pathways and workflows to support further research and development.
Introduction
This compound, chemically known as 11α-(dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, was developed in the 1970s as a water-soluble, intravenous anesthetic agent. Its development was driven by the need for anesthetic compounds with favorable pharmacological profiles, such as rapid onset and recovery with minimal side effects. As a member of the neurosteroid class, this compound shares a mechanism of action with endogenous molecules like allopregnanolone, which are known to modulate neuronal excitability. Its primary pharmacological effect is the potentiation of GABA-A receptor function, leading to central nervous system depression.
Mechanism of Action
This compound exerts its principal effects by interacting with the GABA-A receptor complex. Unlike the primary agonist GABA, which binds at the interface of α and β subunits, this compound and other neurosteroids bind to a distinct allosteric site located within the transmembrane domains of the receptor subunits.
This binding potentiates the receptor's response to GABA in two main ways:
-
Increased Channel Opening Frequency: this compound increases the frequency at which the chloride ion channel opens in response to GABA binding.
-
Prolonged Channel Open Time: It also extends the duration for which the channel remains open.
The influx of chloride ions through the channel leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory neurotransmission is the basis for this compound's sedative, anxiolytic, and anesthetic effects. At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to its anesthetic properties.
Caption: Mechanism of this compound at the GABA-A receptor.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its potentiation of GABAergic inhibition.
Central Nervous System Effects
-
Anesthesia: this compound is a potent anesthetic, capable of inducing and maintaining general anesthesia. Its anesthetic effects are characterized by a rapid onset of unconsciousness and a relatively quick recovery period.
-
Sedation and Hypnosis: At sub-anesthetic doses, it produces dose-dependent sedation and hypnosis.
-
Anxiolysis: Like other GABA-A positive allosteric modulators, this compound exhibits anxiolytic properties.
-
Anticonvulsant Activity: It has demonstrated efficacy in suppressing seizure activity in various preclinical models.
Quantitative Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters for this compound from published studies.
| Parameter | Species | Value | Method | Reference |
| Anesthetic Potency (ED50) | Mouse | 1.1 mg/kg (IV) | Loss of Righting Reflex | |
| GABA-A Receptor Potentiation (EC50) | Rat Brain Microsacs | 154 nM | GABA-stimulated 36Cl- uptake | |
| [3H]Muscimol Binding Enhancement (EC50) | Rat Cerebral Cortex | 220 nM | Radioligand Binding Assay |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several species, including humans. Its water-soluble nature confers distinct advantages over other neurosteroid anesthetics like alfaxalone, which require solubilizing agents.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Designed for intravenous administration, bioavailability via this route is 100%.
-
Distribution: this compound is rapidly distributed from the plasma into highly perfused tissues, including the brain, consistent with its rapid onset of action. It has a relatively large volume of distribution.
-
Metabolism: The primary site of metabolism is the liver, where it undergoes extensive biotransformation. Key metabolic pathways include N-demethylation of the 11α-amino group and reduction of the 20-keto group.
-
Excretion: Metabolites are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
The table below presents key pharmacokinetic parameters of this compound across different species.
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½, terminal) | Human | 53 minutes | IV Infusion | |
| Clearance (CL) | Human | 2.9 L/min | IV Infusion | |
| Volume of Distribution (Vd) | Human | 2.8 L/kg | IV Infusion | |
| Half-life (t½, β-phase) | Cat | 39.6 minutes | IV Bolus | |
| Clearance (CL) | Cat | 45.4 ml/min/kg | IV Bolus | |
| Half-life (t½, β-phase) | Rhesus Monkey | 36.5 minutes | IV Bolus | |
| Clearance (CL) | Rhesus Monkey | 53.6 ml/min/kg | IV Bolus |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of key protocols.
Protocol: Loss of Righting Reflex Assay for Anesthetic Potency
This in vivo assay is a standard method for determining the anesthetic potency (ED50) of a compound in small animals.
Caption: Workflow for the Loss of Righting Reflex (LORR) assay.
-
Animal Preparation: Adult male mice are acclimatized to the laboratory environment for at least 24 hours before the experiment, with free access to food and water.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 0.9% saline). A range of doses is administered intravenously (IV) to different groups of mice.
-
Assessment: Immediately after injection, the mouse is placed on its back in an observation area. The inability of the animal to right itself (i.e., return to a sternal position) within a specified time (e.g., 30-60 seconds) is defined as the loss of the righting reflex.
-
Data Analysis: The percentage of animals in each dose group that exhibit the loss of righting reflex is recorded. The data are then analyzed using probit or logistic regression to calculate the ED50, which is the dose required to produce the effect in 50% of the animals.
Protocol: GABA-stimulated Chloride (36Cl-) Uptake Assay
This in vitro assay measures the functional potentiation of GABA-A receptors by a test compound.
-
Preparation of Microsacs: Crude synaptoneurosomal membranes (microsacs) are prepared from whole rat brains. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate membrane vesicles containing sealed GABA-A receptors.
-
Pre-incubation: The microsacs are pre-incubated for several minutes at 30°C in a buffer containing the test compound (this compound at various concentrations) or vehicle.
-
Initiation of Uptake: The functional assay is initiated by adding a solution containing GABA and radioactive chloride (36Cl-).
-
Termination and Measurement: After a short incubation period (typically 5 seconds), the uptake is rapidly terminated by adding an ice-cold stop buffer and filtering the mixture through glass fiber filters. The radioactivity trapped inside the microsacs on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The amount of 36Cl- uptake is measured at each concentration of this compound in the presence of a fixed, submaximal concentration of GABA. The data are plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) is determined by fitting the data to a sigmoidal concentration-response curve.
Conclusion
This compound is a potent, water-soluble neurosteroid anesthetic that functions as a positive allosteric modulator of the GABA-A receptor. Its pharmacological profile is characterized by a rapid onset of action, dose-dependent CNS depression, and a pharmacokinetic profile that allows for relatively rapid recovery following intravenous administration. The quantitative data and experimental protocols summarized herein provide a foundational resource for professionals engaged in the research and development of novel anesthetic and neuromodulatory agents. Further investigation into the subunit selectivity and potential therapeutic applications of this compound and its analogs is warranted.
Minaxolone vs. Other Neuroactive Steroids: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Neuroactive Steroids
Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability through interaction with membrane-bound receptors. Unlike classic steroid hormones that act via nuclear receptors to regulate gene expression, neuroactive steroids produce non-genomic effects within seconds to minutes.
Classification and Mechanism of Action
Neuroactive steroids can be broadly categorized as endogenous (e.g., allopregnanolone) or synthetic (e.g., minaxolone, ganaxolone). The primary mechanism for many of these compounds, including this compound, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding the inhibitory neurotransmitter GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.[4][5]
Neuroactive steroids bind to a site on the GABA-A receptor distinct from the GABA and benzodiazepine binding sites.[5][6] This binding enhances the receptor's response to GABA, increasing the probability and duration of channel opening, thereby potentiating inhibitory neurotransmission.[1][7] This mechanism underlies their anxiolytic, anticonvulsant, sedative, and anesthetic properties.[1]
Profile of this compound (CCI-12923)
This compound is a synthetic, water-soluble, pregnane-based neuroactive steroid developed as an intravenous general anesthetic.[8][9] Although it showed promise in early clinical evaluations, its development was halted due to toxicological findings in animal studies, and it was never marketed.[2][3][8]
Pharmacodynamics
This compound's primary mechanism is the positive allosteric modulation of the GABA-A receptor.[2][3] Uniquely among many neurosteroids, this compound has also been shown to be a positive allosteric modulator of the glycine receptor (GlyR), another important inhibitory ion channel, particularly in the spinal cord.[2][10] This dual action could theoretically contribute to a distinct pharmacological profile, particularly concerning analgesia.[10] Early clinical trials confirmed its efficacy as an anesthetic agent, though side effects like excitatory movements were noted, which could be mitigated with opiate premedication.[8][9]
Pharmacokinetics
Studies in sheep demonstrated that this compound has a high total body clearance and a short terminal half-life of 10 to 20 minutes.[11] It is primarily cleared by the liver, with negligible renal excretion of the unchanged drug.[11] Its rapid redistribution and clearance contributed to a quick recovery time after infusion was stopped in human subjects.[12]
Comparative Analysis with Other Neuroactive Steroids
This compound's profile can be best understood in comparison to other key neuroactive steroids.
-
Allopregnanolone (Endogenous) / Brexanolone (IV Formulation): Allopregnanolone is an endogenous metabolite of progesterone.[13] Brexanolone is an intravenous formulation of allopregnanolone and was the first drug specifically approved for the treatment of postpartum depression (PPD).[13] Clinical trials demonstrated that a 60-hour infusion of brexanolone leads to a rapid and significant reduction in depressive symptoms compared to placebo.[[“]][15][16][17] Its primary drawbacks are the need for a prolonged, monitored intravenous infusion due to risks of excessive sedation and the associated high cost.[13][[“]]
-
Ganaxolone: A synthetic 3β-methylated analog of allopregnanolone, developed to have improved oral bioavailability.[18][19][20] Ganaxolone modulates both synaptic and extrasynaptic GABA-A receptors.[7][18] It is approved for treating seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder.[7][21] However, clinical trials for other indications, such as refractory status epilepticus (RSE) and tuberous sclerosis complex (TSC), have yielded mixed results, failing to meet all primary endpoints.[21][22][23][24]
-
Zuranolone: An oral neuroactive steroid developed for major depressive disorder (MDD) and PPD.[25] It is designed for a short, 14-day treatment course.[26] Clinical trials have shown that zuranolone produces rapid (within 3 days) and sustained improvements in depressive symptoms compared to placebo.[27][28][29] It offers a significant practical advantage over brexanolone due to its oral administration.[26]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparator neuroactive steroids. Data for this compound is limited due to its discontinued development.
Table 1: Comparative Pharmacodynamics
| Compound | Receptor Target(s) | Potency (GABA-A Receptor Potentiation) | Notes |
|---|---|---|---|
| This compound | GABA-A, Glycine | Data not readily available in comparative format | Also potentiates glycine receptors, a distinguishing feature.[10] |
| Allopregnanolone | GABA-A | EC50 ≈ 0.6 µM | Potent endogenous modulator.[30] |
| Ganaxolone | GABA-A (Synaptic & Extrasynaptic) | Similar efficacy to allopregnanolone, may be modestly less potent.[18] | Synthetic analog with improved oral bioavailability.[18][19] |
| Brexanolone | GABA-A | Identical to allopregnanolone | IV formulation of allopregnanolone.[13] |
Table 2: Comparative Pharmacokinetics
| Compound | Administration Route | Half-Life | Key Metabolic Pathway |
|---|---|---|---|
| This compound | Intravenous | 10-20 minutes (in sheep)[11] | Hepatic[11] |
| Brexanolone | Intravenous | ~9 hours | Hepatic |
| Ganaxolone | Oral, Intravenous | ~34-49 hours (oral) | Hepatic |
| Zuranolone | Oral | ~16-23 hours | Hepatic |
Table 3: Summary of Clinical Development and Efficacy
| Compound | Indication(s) | Key Clinical Finding(s) | Status |
|---|---|---|---|
| This compound | Anesthesia | Effective anesthetic; side effects included excitatory movements.[8][9] | Discontinued (pre-market)[2][8] |
| Brexanolone | Postpartum Depression (PPD) | Significant reduction in HAM-D score vs. placebo at 60 hours.[15][16][17] | Approved |
| Ganaxolone | CDKL5 Deficiency Disorder, RSE, TSC | Approved for CDD seizures.[7] Failed to meet primary endpoints in TSC and some RSE trials.[21][24] | Approved (for CDD) |
| Zuranolone | PPD, Major Depressive Disorder (MDD) | Significant reduction in HAM-D score vs. placebo at Day 15, with rapid onset.[27][29] | Approved |
Detailed Experimental Protocols
The characterization of neuroactive steroids like this compound involves a suite of in vitro and in vivo assays.
Protocol: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the GABA-A receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand (e.g., [³H]muscimol or [³H]flumazenil) from GABA-A receptors in a brain membrane preparation.[5][31][32]
-
5.1.1 Materials and Reagents:
-
Rat brain tissue (cortex or whole brain)
-
Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4)[31]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[31]
-
Radioligand (e.g., [³H]muscimol for the GABA site)
-
Non-specific binding agent (e.g., 10 mM GABA)[31]
-
Test compounds (this compound and others) at various concentrations
-
Scintillation fluid
-
-
5.1.2 Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.[31]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[31]
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 min) to pellet the membranes.[31]
-
Wash the pellet by resuspending in binding buffer and repeating the high-speed centrifugation multiple times to remove endogenous GABA.[31]
-
Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -70°C.[31]
-
-
5.1.3 Radioligand Binding Assay Procedure:
-
In assay tubes, combine the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and either buffer (for total binding), excess non-specific agent (for non-specific binding), or varying concentrations of the test compound.[31]
-
Incubate the mixture (e.g., at 4°C for 45 minutes) to allow binding to reach equilibrium.[31]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
-
5.1.4 Data Analysis:
-
Quantify radioactivity using liquid scintillation spectrometry.[32]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol measures the functional effect of a neuroactive steroid on GABA-A receptor currents.
-
Objective: To quantify the potentiation of GABA-elicited currents by a test compound in cells expressing GABA-A receptors.
-
5.2.1 Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.
-
Transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
-
5.2.2 Electrophysiology Setup:
-
Use a patch-clamp amplifier, microscope, and perfusion system.
-
Prepare an external solution (e.g., Krebs solution) and an internal pipette solution with a chloride concentration that allows for inward chloride currents at a holding potential of -60 mV.
-
-
5.2.3 Recording and Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) via the perfusion system to elicit a baseline current.
-
Co-apply the same concentration of GABA along with varying concentrations of the test neuroactive steroid (e.g., this compound).
-
Record the resulting currents using appropriate data acquisition software.
-
-
5.2.4 Analysis of GABA-A Receptor Currents:
-
Measure the peak amplitude of the GABA-elicited current in the absence and presence of the neuroactive steroid.
-
Calculate the potentiation as the percentage increase in current amplitude relative to the baseline GABA response.
-
Plot the potentiation against the test compound concentration and fit the data to a Hill equation to determine the EC50 (concentration for 50% maximal potentiation) and maximum potentiation.[30]
-
Protocol: Animal Model for Anxiolytic Activity (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a standard behavioral assay to assess anxiety-like behavior in rodents and test the efficacy of anxiolytic drugs.[33][34][35]
-
Objective: To evaluate the anxiolytic effects of a neuroactive steroid by measuring the animal's willingness to explore the open, exposed arms of the maze.[34][36]
-
5.3.1 Animals and Housing:
-
Use adult male rats or mice. House them under standard conditions with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[33]
-
-
5.3.2 Apparatus and Procedure:
-
The apparatus is a plus-shaped maze elevated above the floor, with two opposing "open" arms and two opposing "closed" arms with high walls.[36][37]
-
Administer the test compound (e.g., this compound) or vehicle to the animal via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.[33]
-
Place the animal in the center of the maze, facing a closed arm.[33]
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).[37]
-
Record the session using an overhead video camera for later analysis.[36]
-
-
5.3.3 Behavioral Scoring and Data Analysis:
-
Use automated tracking software or manual scoring to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms.[35]
-
Total arm entries can be used as a measure of general locomotor activity to rule out sedative or stimulant effects.[36]
-
Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Workflows
Visualizations of key concepts and processes are essential for understanding the context of neuroactive steroid development.
Caption: Allosteric modulation of the GABA-A receptor by a neuroactive steroid.
Caption: General workflow for neuroactive steroid drug discovery and development.
Caption: Logical relationship of this compound's key features vs. other neurosteroids.
Conclusion and Future Directions
This compound represents an early attempt at developing synthetic neuroactive steroid anesthetics. While its development was halted, its unique properties, such as water solubility and dual GABA-A/glycine receptor modulation, provide valuable insights into the structure-activity relationships of this compound class. The subsequent success of brexanolone, ganaxolone, and zuranolone in treating conditions like PPD and rare seizure disorders has revitalized the field. These newer agents have overcome significant challenges, particularly in achieving oral bioavailability and navigating the complexities of clinical development for CNS disorders.
Future research will likely focus on developing neuroactive steroids with improved oral bioavailability, better safety profiles, and potentially greater specificity for certain GABA-A receptor subtypes to target specific neurological and psychiatric conditions with fewer off-target effects. The story of this compound serves as a crucial historical chapter, highlighting both the therapeutic potential and the developmental hurdles of neuroactive steroid pharmacology.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganaxolone - Wikipedia [en.wikipedia.org]
- 8. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a new steroidal anesthetic. Pharmacokinetics and organ extraction in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, clinical effects and pharmacokinetics. Subanaesthetic infusion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brexanolone to Treat Postpartum Depression in Adult Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Sage Therapeutics Announces Brexanolone Achieves Primary Endpoints in Both Phase II Clinical Trials in Postpartum Depression - BioSpace [biospace.com]
- 17. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Ganaxolone: First FDA-approved Medicine for the Treatment of Seizures Associated with Cyclin-dependent Kinase-like 5 Deficiency Disorder - De - Current Medicinal Chemistry [rjeid.com]
- 21. Marinus’ clinical trial of ganaxolone fails to meet primary endpoint [clinicaltrialsarena.com]
- 22. neurologylive.com [neurologylive.com]
- 23. Marinus reports Phase III RAISE trial results for ganaxolone in RSE treatment [clinicaltrialsarena.com]
- 24. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Topline Results from Phase 3 RAISE Trial of IV Ganaxolone in Refractory Status Epilepticus [ir.marinuspharma.com]
- 25. Frontiers | Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis [frontiersin.org]
- 26. Postpartum depression pill approved by Health Canada [ctvnews.ca]
- 27. Effect of Zuranolone vs Placebo in Postpartum Depression: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Zuranolone improves PPD symptoms in Phase III trial [clinicaltrialsarena.com]
- 29. Zuranolone for the Treatment of Adults With Major Depressive Disorder: A Randomized, Placebo-Controlled Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.physiology.org [journals.physiology.org]
- 31. PDSP - GABA [kidbdev.med.unc.edu]
- 32. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Elevated plus maze protocol [protocols.io]
- 34. meliordiscovery.com [meliordiscovery.com]
- 35. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 36. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Minaxolone: A Technical Analysis of its Toxicity and Clinical Trial Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaxolone (CCI-12923) is a synthetic neuroactive steroid that was developed as a water-soluble intravenous anesthetic agent. It demonstrated promising anesthetic properties in early clinical evaluations, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, and to a lesser extent, the glycine receptor. Despite its potential, this compound was withdrawn from clinical trials prior to registration.[1][2] The withdrawal was prompted by equivocal toxicological findings that emerged from long-term administration studies in rats.[2] This in-depth technical guide provides a comprehensive analysis of the available data on this compound's toxicity and the circumstances surrounding its clinical trial withdrawal. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering insights into the challenges of neurosteroid therapeutics.
Introduction
Neuroactive steroids represent a class of endogenous or synthetic steroids that rapidly alter neuronal excitability. Their primary mechanism of action involves interaction with neurotransmitter-gated ion channels, most notably the GABAA receptor. This compound, a pregnane derivative, emerged as a promising anesthetic candidate due to its favorable pharmacological profile, including rapid onset of action and minimal cardiovascular depression at therapeutic doses.[3] However, the trajectory of its development was halted by preclinical safety signals, highlighting the critical importance of long-term toxicological assessment in drug development.
Pharmacology and Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a sedative and anesthetic effect. Additionally, this compound has been shown to be a positive allosteric modulator of the glycine receptor, another important inhibitory ion channel, particularly in the spinal cord and brainstem.
Signaling Pathway of this compound at the GABAA Receptor
The following diagram illustrates the signaling pathway of this compound's action on the GABAA receptor.
Preclinical Toxicity
The pivotal factor leading to the cessation of this compound's clinical development was the emergence of "equivocal toxicological findings in rats" following long-term administration.[2] Unfortunately, specific quantitative data and detailed experimental protocols from these crucial studies are not publicly available in peer-reviewed literature. The term "equivocal" suggests that the findings may have been ambiguous, inconsistent, or difficult to interpret, which can often present a significant challenge in risk assessment during drug development.
While the precise nature of the rat toxicity remains undisclosed, it is crucial for drug development professionals to acknowledge the potential for unforeseen long-term toxicities with novel chemical entities, even when early clinical studies appear promising.
Clinical Trials and Human Data
This compound underwent early-phase clinical trials to evaluate its safety and efficacy as an intravenous anesthetic.
Dosing and Administration
In clinical studies, a standard induction dose of 0.5 mg/kg of this compound was administered intravenously.[2]
Clinical Observations
The available clinical data on this compound are summarized in the table below.
| Parameter | Observation | Citation |
| Anesthetic Efficacy | Effective for induction and maintenance of anesthesia in minor operations. | [2] |
| Adverse Events | Excitatory effects (e.g., involuntary muscle movements) were common at induction but could be reduced with opiate premedication. | [2] |
| Injection Site Reactions | Low incidence of pain on injection. | [2] |
| Cardiovascular Effects | Minimal cardiovascular depression at therapeutic doses. | [3] |
| Respiratory Effects | In overdose situations in animal models (sheep), death resulted from respiratory failure. | [4] |
Withdrawal from Clinical Trials
The decision to withdraw this compound from clinical trials was a direct consequence of the preclinical toxicology findings in rats. The logical process leading to this decision is outlined in the diagram below.
The inability to resolve the "equivocal" findings and ensure the long-term safety of the drug for human use ultimately led to the termination of its development program. This case underscores the stringent safety standards in pharmaceutical development and the critical role of long-term preclinical toxicology studies.
Experimental Protocols (General Overview)
While the specific protocols for the pivotal rat toxicology studies are not available, a general workflow for such a study is presented below. This diagram is based on standard practices in preclinical toxicology and is intended for illustrative purposes.
Conclusion
The case of this compound serves as a critical reminder of the complexities and potential pitfalls in the development of novel therapeutics. While demonstrating early promise as an anesthetic, the emergence of unresolved toxicological signals in long-term animal studies ultimately led to its discontinuation. For drug development professionals, the this compound story highlights the necessity of comprehensive and rigorous preclinical safety evaluation and the difficult decisions that must be made when faced with ambiguous or "equivocal" data. Understanding the history of such withdrawn compounds provides invaluable lessons for the development of safer and more effective medicines in the future.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of this compound, a new steroidal anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Application of Minaxolone in Rodent Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaxolone is a synthetic neuroactive steroid known for its potent positive allosteric modulatory effects on the gamma-aminobutyric acid type A (GABA-A) receptor.[1] This document provides detailed application notes and protocols for the use of this compound in rodent models, covering its mechanism of action, pharmacokinetic profile, and practical guidelines for experimental procedures. The information is intended to facilitate the design and execution of studies investigating the sedative, anesthetic, neuroprotective, and anxiolytic properties of this compound.
Mechanism of Action
This compound enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific site on the receptor complex, distinct from the GABA binding site, and allosterically increases the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism underlies this compound's sedative, anesthetic, and potentially neuroprotective and anxiolytic effects.[1]
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data
The following tables summarize key quantitative parameters of this compound based on available preclinical and clinical data.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Human | 47 minutes | Intravenous | [2] |
| Sheep | 10-20 minutes | Intravenous | [3] | |
| Clearance | Human | 1.55 L/min | Intravenous | [2] |
| Sheep | 3-4 L/min | Intravenous | [3] | |
| Distribution Half-life | Human | 2.1 minutes | Intravenous | [2] |
Table 2: In Vitro Activity of this compound
| Parameter | Preparation | Value | Reference |
| IC50 (inhibition of [3H]TBOB binding) | Rat brain membranes | 1 µM | [1] |
| Efficacy (increase in [3H]muscimol binding) | Rat brain membranes | 69% | [1] |
| Efficacy (increase in [3H]flunitrazepam binding) | Rat brain membranes | 25% | [1] |
Table 3: Recommended Dose Ranges for Rodent Studies (Estimated)
| Application | Species | Route | Estimated Dose Range (mg/kg) | Notes |
| Sedation | Mouse | Oral | 100 | Based on observed reduction in locomotor activity.[1] |
| Anesthesia (Induction) | Rat/Mouse | IV | 2.5 - 5 | Extrapolated from human clinical data (0.5 mg/kg) using allometric scaling. |
| Neuroprotection | Rat/Mouse | IV/IP | 5 - 20 | Hypothetical range based on doses of other neuroprotective steroids. Further dose-response studies are required. |
| Anxiolytic Activity | Rat/Mouse | IP/SC | 1 - 10 | Hypothetical range based on doses of other anxiolytic neurosteroids. Further dose-response studies are required. |
Disclaimer: The recommended dose ranges are estimations based on available data and allometric scaling. It is imperative to conduct dose-response studies to determine the optimal dose for your specific experimental conditions and rodent strain.
Experimental Protocols
This compound Solution Preparation
This compound has been described as a water-soluble steroid anesthetic.[4][5] For experimental use in rodents, it is recommended to prepare a fresh solution on the day of the experiment.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a sterile vial, add the appropriate volume of sterile saline or water for injection.
-
Gradually add the this compound powder to the solvent while vortexing to aid dissolution.
-
Once the this compound is completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 4°C and use within 24 hours.
Administration Protocols
The choice of administration route depends on the desired onset and duration of action and the specific research question.
This route provides the most rapid onset of action and is suitable for anesthetic induction.
Materials:
-
Prepared this compound solution
-
Rodent restrainer
-
Heat lamp or warming pad
-
Sterile insulin syringes (27-30 gauge needle)
-
70% ethanol
Protocol (Mouse):
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution (maximum volume of 5 ml/kg for a bolus injection).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely for the desired effect and any adverse reactions.
This route offers a slower onset of action compared to IV and is suitable for sedation, neuroprotection, or anxiolytic studies.
Materials:
-
Prepared this compound solution
-
Sterile syringes (23-25 gauge needle for rats, 25-27 gauge for mice)
Protocol (Rat):
-
Restrain the rat securely.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure no blood or urine is drawn back.
-
Inject the this compound solution (maximum volume of 10 ml/kg).
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for the desired effect.
This route is suitable for assessing the effects of this compound following gastrointestinal absorption.
Materials:
-
Prepared this compound solution
-
Flexible or rigid gavage needle (appropriate size for the animal)
-
Syringe
Protocol (Mouse):
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse and hold it in an upright position.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Administer the this compound solution slowly (maximum volume of 10 ml/kg).
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
Behavioral Assessment Protocols
This test is used to assess the sedative-hypnotic effects of this compound by measuring changes in spontaneous motor activity.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle according to the chosen route and dose.
-
At a predetermined time post-injection, place the animal in the center of an open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 10-30 minutes) using an automated tracking system.
-
Analyze the data to compare the activity levels between the this compound-treated and control groups.
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes prior to testing.
-
Administer this compound or vehicle.
-
At a predetermined time post-injection, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries to assess anxiety-like behavior.
Experimental Workflow Diagrams
Workflow for a Sedative Effect Study
Caption: Experimental workflow for a sedative effect study of this compound.
Workflow for an Anxiolytic Effect Study
Caption: Experimental workflow for an anxiolytic effect study of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of neuroactive steroids and the GABAergic system in various physiological and pathological processes. The protocols and data presented in this document provide a foundation for conducting well-controlled and reproducible experiments in rodent models. Researchers are encouraged to adapt these guidelines to their specific experimental needs while adhering to ethical and regulatory standards for animal research. The withdrawal of this compound from clinical trials due to equivocal toxicological findings in rats warrants careful consideration of potential adverse effects in chronic studies.[4]
References
- 1. Differential anxiolytic effects of neurosteroids in the mirrored chamber behavior test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid consumption has anxiolytic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minaxolone in Neuro-Therapeutic Research: Detailed Protocols for In Vivo Studies
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals in neuroscience.
This document provides detailed application notes and protocols for the use of Minaxolone, a neuroactive steroid, in in vivo neuroscience research. This compound, a positive allosteric modulator of the GABA-A receptor, holds potential for investigating neural circuits and pathological conditions related to GABAergic dysfunction. These guidelines are intended to facilitate the design and execution of preclinical studies exploring its therapeutic utility.
Introduction to this compound
This compound (2β-ethoxy-3α-hydroxy-11α-dimethylamino-5α-pregnan-20-one) is a synthetic neuroactive steroid that enhances the activity of γ-aminobutyric acid (GABA) at GABA-A receptors.[1][2] Unlike many other neurosteroids, this compound is water-soluble, which simplifies its formulation for in vivo administration.[3] While initially developed as a general anesthetic, its potent neuromodulatory properties make it a valuable tool for neuroscience research, particularly in studies of anxiety, epilepsy, and other neurological disorders.[1][2][3] this compound has been shown to potentiate GABA-A receptor-mediated currents and, at higher concentrations, can directly activate the receptor.[4]
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other neuroactive steroids such as allopregnanolone and ganaxolone, acts as a positive allosteric modulator of the GABA-A receptor.[1] This receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. This compound binds to a site on the GABA-A receptor distinct from the GABA binding site, benzodiazepine site, and barbiturate site. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.
Some evidence also suggests that this compound can modulate glycine receptors, which are another class of inhibitory ligand-gated ion channels, particularly in the spinal cord.[4] This dual action could be relevant for studies on pain modulation.
Figure 1: this compound's mechanism of action at the GABA-A receptor.
Quantitative Data Presentation
The following tables summarize recommended starting dosages for this compound and comparable neuroactive steroids in rodents for various in vivo neuroscience research applications. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm and animal strain.
Table 1: this compound Dosage for In Vivo Rodent Studies
| Species | Application | Administration Route | Dosage Range | Vehicle | Reference(s) |
| Mouse | Sedation/Locomotor Activity | Oral (gavage) | 100 mg/kg | Not specified | [5] |
| Rat | Anesthesia (Induction) | Intravenous (i.v.) | 0.5 mg/kg | Aqueous solution | [6] |
Table 2: Dosage of Comparable Neuroactive Steroids for In Vivo Rodent Studies
| Compound | Species | Application | Administration Route | Dosage Range | Vehicle | Reference(s) |
| Ganaxolone | Mouse | Anxiety-like behavior, Aggression | Subcutaneous (s.c.) | 3.75 - 30 mg/kg | Not specified | [4][7][8] |
| Ganaxolone | Mouse | Seizure suppression | Subcutaneous (s.c.) | 1.25 - 20 mg/kg | Not specified | [3] |
| Ganaxolone | Rat | Locomotor activity, Motor coordination | Intraperitoneal (i.p.) | 5 - 50 mg/kg | Not specified | [9] |
| Ganaxolone | Rat | Ethanol self-administration | Subcutaneous (s.c.) | 1 - 30 mg/kg | Not specified | [10] |
| Alphaxalone | Mouse | Anesthesia | Intraperitoneal (i.p.) | 40 - 120 mg/kg (with xylazine) | Saline | [11] |
| Allopregnanolone | Mouse | Reward-related behavior | Intraperitoneal (i.p.) | 3 - 17 mg/kg | Not specified | [12] |
| Allopregnanolone | Rat | Learning and memory | Intraperitoneal (i.p.) | 3 mg/kg | DMSO | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound's water solubility simplifies its preparation.
-
Vehicle: For most applications, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) is a suitable vehicle.
-
Preparation:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the this compound powder in the appropriate volume of vehicle to achieve the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility before administration.
-
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Rodent Behavioral Assay: Elevated Plus Maze (for anxiety-like behavior)
This protocol is adapted from studies using ganaxolone and can be used to assess the anxiolytic effects of this compound.[4][7][8]
-
Animals: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Apparatus: An elevated plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., starting with a dose range inferred from ganaxolone studies, such as 1-10 mg/kg, i.p. or s.c.) or vehicle to the animals.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Figure 2: Experimental workflow for the Elevated Plus Maze test.
In Vivo Electrophysiology: Single-Unit Recording in Anesthetized Rodents
This protocol provides a general framework for investigating the effects of systemically administered this compound on neuronal activity.
-
Animals: Adult rats or mice.
-
Anesthesia: Urethane (1.2-1.5 g/kg, i.p.) is a common choice for electrophysiology as it provides long-lasting, stable anesthesia with minimal effects on GABAergic transmission.
-
Surgical Procedure:
-
Anesthetize the animal and confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrophysiological Recording:
-
Slowly lower a recording electrode (e.g., a glass micropipette or a multi-electrode array) to the target brain region.
-
Identify and isolate single-unit activity.
-
Record baseline neuronal firing for a stable period (e.g., 10-15 minutes).
-
Administer this compound (e.g., starting with a low intravenous dose, such as 0.1-1 mg/kg) or vehicle.
-
Continuously record neuronal activity to observe changes in firing rate and pattern following drug administration.
-
-
Data Analysis:
-
Compare the mean firing rate before and after drug administration.
-
Analyze changes in firing patterns (e.g., burst firing).
-
A decrease in neuronal firing rate would be consistent with the inhibitory action of this compound.
-
Figure 3: Workflow for in vivo single-unit electrophysiology.
Conclusion
This compound presents a valuable pharmacological tool for in vivo neuroscience research due to its potent and selective modulation of GABA-A receptors and its favorable physicochemical properties. The protocols and dosage information provided herein serve as a starting point for investigators. It is imperative to conduct thorough dose-response studies and to consider the specific experimental aims, animal model, and behavioral or physiological endpoints when designing studies with this compound. Further research will continue to elucidate the full potential of this compound in understanding the complexities of the GABAergic system and in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Sedative and physiological effects of alfaxalone intramuscular administration in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganaxolone suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ganaxolone improves behavioral deficits in a mouse model of post-traumatic stress disorder [frontiersin.org]
- 8. Ganaxolone improves behavioral deficits in a mouse model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Pregnenolone and ganaxolone reduce operant ethanol self-administration in alcohol-preferring P rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alfaxalone–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the Neuroactive Steroid Allopregnanolone on Intracranial Self-Stimulation in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABAA Receptor Subtypes Using Minaxolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaxolone is a synthetic neurosteroid and a potent positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[1][2] Like endogenous neurosteroids such as allopregnanolone, this compound enhances the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This modulation is achieved by binding to a site on the GABAA receptor distinct from the GABA binding site, which increases the receptor's sensitivity to GABA.[3][4] The diverse family of GABAA receptors, which are pentameric ligand-gated ion channels assembled from a combination of 19 different subunits (e.g., α1-6, β1-3, γ1-3, δ), presents a rich landscape for therapeutic intervention.[5][6] Different subunit compositions confer distinct pharmacological and physiological properties, making subtype-selective modulators like this compound valuable tools for research and potential drug development.[5][7]
These application notes provide a comprehensive guide to utilizing this compound for the characterization of GABAA receptor subtypes. Detailed protocols for key experimental techniques, including whole-cell patch-clamp electrophysiology and radioligand binding assays, are provided to enable researchers to investigate the affinity, efficacy, and subtype selectivity of this compound.
Data Presentation: Quantitative Analysis of this compound and Related Neurosteroids at GABAA Receptor Subtypes
The following tables summarize the available quantitative data for this compound and the structurally related synthetic neurosteroids, Alphaxalone and Ganaxolone, at various GABAA receptor subtypes. Due to the limited availability of comprehensive public data for this compound across a wide range of subtypes, data for Alphaxalone and Ganaxolone are included to provide a comparative context for the activity of synthetic neurosteroids.
Table 1: Potentiation of GABA-Evoked Currents (EC50) by this compound and Related Compounds at Recombinant GABAA Receptor Subtypes
| Compound | Receptor Subtype | EC50 (µM) | Test System | Reference |
| This compound | α1β2γ2L | 1.3 | Xenopus oocytes | [8] |
| Alphaxalone | α1β2γ2S | ~0.1-1 | Cultured neurons/oocytes | [9] |
| Ganaxolone | α1β1γ2L | Potentiation at nM concentrations | Xenopus oocytes | [3] |
| Ganaxolone | α2β1γ2L | Potentiation at nM concentrations | Xenopus oocytes | [3] |
| Ganaxolone | α3β1γ2L | Potentiation at nM concentrations | Xenopus oocytes | [3] |
Table 2: Inhibition of Radioligand Binding (Ki or IC50) by this compound and Related Compounds at GABAA Receptors
| Compound | Radioligand | Receptor Source | Ki / IC50 (nM) | Reference |
| Ganaxolone | [35S]TBPS | Rat brain membranes | IC50 = 80 | [3] |
| Ganaxolone | [3H]Flunitrazepam | Rat brain membranes | EC50 = 125 (Enhancement) | [3] |
| Ganaxolone | [3H]Muscimol | Rat brain membranes | EC50 = 86 (Enhancement) | [3] |
Note: EC50 values for enhancement of radioligand binding indicate the concentration of the compound that produces 50% of its maximal enhancement effect.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Modulation of GABAA Receptors
This protocol describes the characterization of this compound's modulatory effects on specific GABAA receptor subtypes expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, plate cells onto glass coverslips in 35 mm culture dishes.
-
Transfect cells with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2L) using a suitable transfection reagent (e.g., Lipofectamine). A plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected to identify transfected cells.
-
Allow 24-48 hours for receptor expression before recording.
2. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the cell membrane potential at -60 mV.
3. Drug Application:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare a stock solution of GABA in water and dilute to the final desired concentrations in the external solution.
-
Apply GABA at a concentration that elicits a submaximal current response (EC10-EC20) to allow for the potentiation by this compound to be observed.
-
Apply drugs using a rapid solution exchange system.
-
To determine the EC50 for this compound's potentiation, co-apply a fixed concentration of GABA with increasing concentrations of this compound.
4. Data Analysis:
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the control GABA response.
-
Plot the potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Hill coefficient.
Protocol 2: Radioligand Binding Assay for Assessing this compound's Affinity for GABAA Receptors
This protocol describes a competition binding assay to determine the affinity of this compound for the neurosteroid binding site on GABAA receptors in brain tissue homogenates.
1. Membrane Preparation:
-
Homogenize whole rat brains or specific brain regions in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in a buffer containing 50 mM Tris-HCl (pH 7.4) and centrifuge again. Repeat this washing step three times.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a final volume of 500 µL in polypropylene tubes.
-
To each tube, add:
-
100 µL of membrane homogenate (containing a specific amount of protein, e.g., 100-200 µg).
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of a fixed concentration of a suitable radioligand that binds to the neurosteroid site, such as [35S]TBPS (t-butylbicyclophosphorothionate).
-
50 µL of increasing concentrations of unlabeled this compound (competitor).
-
For determining non-specific binding, add a high concentration of a known neurosteroid like allopregnanolone.
-
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
3. Assay Termination and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: GABAergic synapse signaling pathway with this compound modulation.
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the anticonvulsant properties of ganaxolone (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganaxolone, a selective, high-affinity steroid modulator of the gamma-aminobutyric acid-A receptor, exacerbates seizures in animal models of absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
Minaxolone: Application Notes and Protocols for Anesthetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaxolone (CCI-12923) is a synthetic neuroactive steroid that was initially developed as a water-soluble intravenous general anesthetic.[1][2] Although it was ultimately withdrawn from clinical trials due to toxicological concerns in animal studies, its potent and specific mechanism of action makes it a valuable tool for research in anesthesia and neuroscience.[3][4] this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][5] It also exhibits a less potent positive allosteric modulatory effect on the glycine receptor.[6][7] These properties allow researchers to investigate the roles of these receptor systems in sedation, anesthesia, and other neurological processes.
This document provides detailed application notes and experimental protocols for the use of this compound as a research tool. It includes quantitative data on its receptor interactions and pharmacokinetics, as well as step-by-step methodologies for key in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro Receptor Activity of this compound
| Receptor | Species/System | Parameter | Value | Reference(s) |
| GABAA (α1β2γ2L) | Human recombinant (expressed in Xenopus laevis oocytes) | EC50 (potentiation of GABA-evoked currents) | 1.3 µM | [6][7] |
| Glycine (α1) | Human recombinant (expressed in Xenopus laevis oocytes) | EC50 (potentiation of glycine-evoked currents) | 13.1 µM | [6][7] |
| GABAA | Human recombinant (expressed in Xenopus laevis oocytes) | Maximal Enhancement of Agonist-Evoked Current | 780-950% of control | [6][7] |
| Glycine | Human recombinant (expressed in Xenopus laevis oocytes) | Maximal Enhancement of Agonist-Evoked Current | 1197% of control | [6][7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference(s) |
| Human (female patients) | Distribution Half-life (t1/2α) | 2.1 minutes | [8] |
| Human (female patients) | Elimination Half-life (t1/2β) | 47 minutes | [8] |
| Human (female patients) | Plasma Clearance | 1.55 L/min | [8] |
| Sheep | Terminal Half-life | 10-20 minutes | [9] |
| Sheep | Total Body Clearance | 3-4 L/min | [9] |
Signaling Pathway
The primary mechanism of action for this compound is the positive allosteric modulation of the GABAA receptor. This involves binding to a site on the receptor distinct from the GABA binding site, which increases the receptor's affinity for GABA. This leads to an enhanced influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound's Effect on GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol describes how to express human recombinant GABAA receptors in Xenopus laevis oocytes and measure the modulatory effect of this compound on GABA-evoked currents.
1. Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours to defolliculate.
-
Manually separate the oocytes and store them in Barth's solution supplemented with antibiotics.
-
Inject each oocyte with cRNA encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2L) at a concentration of approximately 50 ng per oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution (in mM: 92.5 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5).[6]
-
Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.[6]
-
Establish a baseline by perfusing the oocyte with Ringer's solution.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) until a stable response is achieved.
-
To test the effect of this compound, co-apply a known concentration of this compound with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current.
-
Perform a dose-response analysis by applying a range of this compound concentrations to determine the EC50.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.
References
- 1. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 2. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. fda.gov [fda.gov]
- 6. Two-electrode voltage-clamp technique [bio-protocol.org]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. unmc.edu [unmc.edu]
- 9. axolbio.com [axolbio.com]
Application Notes and Protocols for Intravenous Administration of Minaxolone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) use of Minaxolone in animal studies, summarizing its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and visualizations are included to guide researchers in their study design. This compound is a synthetic neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting anesthetic and sedative effects.[1][2][3] It is important to note that this compound was withdrawn from clinical trials due to undisclosed toxicological findings in rats.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Animal Species | Value | Reference |
| Total Body Clearance | Sheep | 3 - 4 L/min | [4] |
| Terminal Half-Life | Sheep | 10 - 20 min | [4] |
| Renal Excretion (unchanged) | Sheep | < 1% | [4] |
| Distribution Half-Life | Human | 2.1 min | [5] |
| Elimination Half-Life | Human | 47 min | [5] |
| Plasma Clearance | Human | 1.55 L/min | [5] |
Table 2: Anesthetic and Pharmacodynamic Effects of Intravenous this compound
| Effect | Animal Species | Dose | Observations | Reference |
| Anesthesia Induction | Sheep | Bolus doses | Duration of anesthesia is directly related to the logarithm of the dose. | [6] |
| Anesthesia Induction | Human | 0.5 mg/kg | Adequate induction dose. | [7] |
| Sedation | Human | 0.01 mg/kg/min infusion | Produced drowsiness followed by a sleep-like state from which subjects could be easily awakened. | [8][9] |
| Cardiovascular Effects | Sheep | Clinical doses | Slight tachycardia, slightly elevated blood pressure, and increased total peripheral resistance with little change in cardiac output. | [6] |
| Respiratory Effects | Sheep | Clinical doses | Consistently depressed respiration rate, raised PaCO2, and depressed PaO2. | [6] |
| Therapeutic Ratio | Sheep | Without respiratory support | 3 to 4 | [6] |
| Therapeutic Ratio | Sheep | With intermittent positive pressure ventilation | 30 to 40 | [6] |
Experimental Protocols
Protocol 1: Intravenous Anesthetic Induction with this compound in Sheep
Objective: To induce and maintain anesthesia in sheep for surgical procedures.
Materials:
-
This compound solution for injection
-
Sterile saline for dilution
-
Intravenous catheter (e.g., 16-18 gauge)
-
Infusion pump
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)
-
Endotracheal tube and ventilator
Procedure:
-
Animal Preparation: Acclimatize the sheep to the laboratory environment. Fast the animal for 12-24 hours with free access to water.
-
Catheterization: Place an intravenous catheter in a suitable vein (e.g., jugular or cephalic vein) under local anesthesia.
-
Anesthetic Induction: Administer an induction bolus dose of this compound. While a specific induction dose for sheep is not consistently reported across studies, a starting point can be extrapolated from human studies (0.5 mg/kg) and adjusted based on the depth of anesthesia.
-
Anesthetic Maintenance: For continuous anesthesia, an intravenous infusion can be used. A starting infusion rate can be guided by human sub-anesthetic infusion studies (0.01 mg/kg/min), and titrated to effect to maintain a surgical plane of anesthesia.[8][9]
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation throughout the procedure. Due to the respiratory depressant effects of this compound, endotracheal intubation and intermittent positive pressure ventilation are recommended to maintain adequate oxygenation and ventilation.[6]
-
Recovery: After the procedure, discontinue the this compound infusion. Monitor the animal closely during the recovery period until it is fully conscious and able to maintain sternal recumbency.
Protocol 2: Evaluation of Sedative Effects of this compound in Rodents (Rat/Mouse)
Objective: To assess the sedative properties of intravenously administered this compound in rodents.
Materials:
-
This compound solution for injection
-
Sterile saline for dilution
-
Intravenous catheter or tail vein injection setup (for rats)
-
Appropriate restraint device
-
Behavioral assessment apparatus (e.g., open field arena, rotarod)
Procedure:
-
Animal Preparation: Acclimatize the rodents to the housing and testing environment.
-
Drug Preparation: Prepare fresh dilutions of this compound in sterile saline on the day of the experiment.
-
Administration: For rats, intravenous administration can be performed via a tail vein catheter or direct tail vein injection. For mice, tail vein injection is the common route. Administer a bolus dose of this compound. A starting dose can be guided by sedative doses of other neurosteroids in rodents.
-
Behavioral Assessment:
-
Open Field Test: Immediately after injection, place the animal in the center of an open field arena and record its locomotor activity for a defined period. Sedation will be indicated by a reduction in distance traveled and rearing frequency.
-
Rotarod Test: Place the animal on a rotating rod at a fixed or accelerating speed and measure the latency to fall. Sedative effects will result in a decreased latency to fall.
-
-
Data Analysis: Compare the behavioral parameters of the this compound-treated group with a vehicle-treated control group using appropriate statistical methods.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Workflow for IV this compound Administration in Animal Studies
Caption: General experimental workflow for intravenous this compound studies.
References
- 1. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. This compound, a new steroidal anesthetic. Pharmacokinetics and organ extraction in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics and Pharmacodynamics of... [experts.mcmaster.ca]
- 6. Pharmacodynamics of this compound, a new steroidal anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, clinical effects and pharmacokinetics. Subanaesthetic infusion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Minaxolone-Induced Sedation in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaxolone (CCI-12923) is a synthetic, water-soluble neuroactive steroid that was initially developed as an intravenous general anesthetic.[1][2][3] Although its development was halted due to toxicity findings in rats during long-term administration, its potent sedative and anesthetic properties make it a valuable tool for preclinical research in laboratory animals.[1][2] this compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][4][5]
These application notes provide a comprehensive overview of this compound's use for inducing sedative effects in laboratory animals, including its mechanism of action, pharmacokinetic profile, and detailed protocols for administration and assessment.
Mechanism of Action
This compound exerts its sedative effects by enhancing the function of GABA-A receptors. Unlike benzodiazepines or barbiturates, which have their own distinct binding sites, neurosteroids like this compound bind to specific sites within the transmembrane domains of the GABA-A receptor's α and β subunits.[5][6][7]
This binding potentiates the receptor's response to GABA, increasing the probability of the chloride ion (Cl-) channel opening.[1][6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing generalized central nervous system depression, which manifests as sedation and anesthesia.[6]
This compound enhances both rapid, synapse-specific (phasic) inhibition and persistent, low-level (tonic) inhibition.[5][6] Notably, extrasynaptic GABA-A receptors, which mediate tonic inhibition and often contain δ subunits, are highly sensitive to modulation by neurosteroids.[1][5] At higher, micromolar concentrations (≥1 µM), this compound can directly activate the GABA-A receptor channel in the absence of GABA.[6] Additionally, this compound has been shown to potentiate glycine receptors, another class of inhibitory ligand-gated ion channels, although this action is less potent than its effect on GABA-A receptors.[8][9]
Data Presentation: Pharmacokinetics & Sedative Dosing
The following tables summarize key quantitative data for this compound based on studies in various animal species. Due to the withdrawal of this compound from clinical development, comprehensive dose-response data for sedation across multiple species and routes are limited. Researchers should perform dose-finding studies for their specific animal model and experimental paradigm.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| Terminal Half-Life | Sheep | IV | 10 - 20 minutes | [6] |
| Plasma Clearance | Sheep | IV | 3 - 4 L/min | [6] |
| Distribution Half-Life | Human | IV | 2.1 minutes | [10] |
| Elimination Half-Life | Human | IV | 47 minutes | [10] |
| Metabolism | Sheep, Human | IV | Primarily hepatic | [6] |
| Excretion | Sheep, Human | IV | <1% unchanged in urine |[6] |
Table 2: Dosing Information for Sedative and Anesthetic Effects
| Species | Route | Dose | Effect Noted | Reference(s) |
|---|---|---|---|---|
| Mouse | Oral | 100 mg/kg | Marked sedative effects (reduced locomotor activity) | [4][11] |
| Dog | IV | 2 mg/kg | Anesthesia (in fasting greyhounds) | [8] |
| Sheep | IV Bolus | 12.5 - 100 mg (total) | Anesthesia | [6] |
| Human | IV | 0.5 mg/kg | Anesthetic induction |[2][3] |
Experimental Protocols
Important Pre-experimental Considerations:
-
Ethics and Regulations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 72 hours before any experimental procedures to reduce stress-related variability.
-
Health Status: Use only healthy, disease-free animals for experiments.
-
Fasting: For oral administration, a brief fasting period (e.g., 2-4 hours for rodents) may be necessary to ensure consistent absorption. Provide free access to water.
Protocol 1: Induction of Sedation in Mice via Oral Gavage
This protocol is based on published data demonstrating sedative effects in mice.[4][11]
1. Materials:
-
This compound hydrochloride (water-soluble form)
-
Vehicle: Sterile water or 0.9% sterile saline
-
Gavage needles (flexible-tipped, appropriate size for mice, e.g., 20-22 gauge)
-
Syringes (1 mL)
-
Animal scale
-
Observation cages (e.g., open field arena or standard home cage)
2. This compound Solution Preparation:
-
This compound is water-soluble.[3][12] Prepare a stock solution at a concentration that allows for a standard oral gavage volume (typically 5-10 mL/kg for mice).
-
Example Calculation for a 10 mg/mL solution:
-
Target dose: 100 mg/kg
-
Administration volume: 10 mL/kg
-
Dissolve 100 mg of this compound in 10 mL of sterile water or saline.
-
-
Ensure the solution is fully dissolved and clear before use. Prepare fresh on the day of the experiment.
3. Experimental Procedure:
-
Weigh the mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the mouse to immobilize its head.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.
-
Immediately place the mouse into an observation cage.
-
Begin assessment for sedative effects.
4. Assessment of Sedation:
-
Onset of Action: Record the time from administration to the first signs of sedation (e.g., decreased movement, ataxia).
-
Locomotor Activity: Use an automated activity monitoring system or manually score activity levels (e.g., line crossings in an open field arena) at set time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-administration). Sedation is indicated by a significant reduction in locomotor activity compared to vehicle-treated controls.[11]
-
Righting Reflex: To assess deeper levels of sedation/hypnosis, gently place the animal on its back. The time taken to right itself onto all four paws is recorded. Loss of the righting reflex (failure to right within 30-60 seconds) indicates a hypnotic state.
-
Duration of Action: Continue monitoring until the animal's locomotor activity and posture return to baseline levels.
Protocol 2: General Protocol for Induction of Sedation via Injection (IP, SC, IV)
As specific sedative doses for these routes are not well-documented, this serves as a template. Researchers MUST conduct a thorough dose-finding study to determine the optimal dose for their species, strain, and desired level of sedation.
1. Materials:
-
This compound hydrochloride
-
Vehicle: 0.9% sterile saline
-
Syringes and needles appropriate for the route and animal size (e.g., 27-30 gauge for rodent IP/SC; appropriate catheter for IV)
-
Animal scale
-
Heating pad (to prevent hypothermia)
-
Observation cages
2. This compound Solution Preparation:
-
Prepare a sterile solution of this compound in 0.9% saline at a concentration suitable for the intended injection volume (e.g., 10 mL/kg for IP/SC in rodents).
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.
3. Experimental Procedure:
-
Weigh the animal and calculate the required dose volume.
-
Administer the this compound solution via the desired route (Intraperitoneal, Subcutaneous, or Intravenous).
-
Place the animal in a clean cage on a heating pad set to maintain normal body temperature.
-
Monitor the animal continuously.
4. Assessment and Monitoring:
-
Sedation Assessment: Use the methods described in Protocol 1 (Locomotor Activity, Righting Reflex).
-
Physiological Monitoring: Closely monitor respiratory rate and effort. This compound can cause respiratory depression, especially at higher doses.[11] Check for any adverse reactions such as excessive muscle twitching or hypertonus, which have been noted in human studies.[3][10]
-
Recovery: Monitor the animal until it is fully ambulatory and has returned to its normal behavior. Do not return the animal to group housing until it has fully recovered.
Visualizations: Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and logical relationships in a typical sedation study using this compound.
References
- 1. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 3. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites | Bentham Science [benthamscience.com]
- 5. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 8. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of dosage and premedication on induction of anesthesia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Minaxolone's Effects on Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minaxolone is a synthetic neuroactive steroid known for its potent effects on neuronal excitability. It primarily acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA_A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1] By enhancing the action of GABA, this compound effectively reduces neuronal firing rates and hyperpolarizes the neuronal membrane, leading to a decrease in overall neuronal excitability.[2] Additionally, this compound has been shown to enhance the function of glycine receptors, another important class of inhibitory receptors. This dual action makes it a compound of significant interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for characterizing the effects of this compound on neuronal excitability. The methodologies described herein are essential for researchers in neuroscience and drug development seeking to elucidate the mechanisms of action of this compound and similar neuroactive steroids.
Signaling Pathway of this compound
This compound exerts its primary effects by binding to a specific allosteric site on the GABA_A receptor, which is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[2] This binding potentiates the receptor's response to GABA, leading to an increased influx of chloride ions (Cl-) into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus reducing neuronal excitability. At higher concentrations, some neurosteroids can directly activate GABA_A receptors.[4][5]
Caption: this compound's signaling pathway at the GABA_A receptor.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and similar neuroactive steroids on key parameters of neuronal excitability. Data for this compound is provided where available; in other cases, representative data from similar compounds like Alphaxalone and Ganaxolone are presented to provide a comparative context.
Table 1: Potentiation of GABA_A Receptor Function
| Compound | Parameter | Value | Cell Type | Reference |
| This compound | Potency on GABA_A mIPSCs | ~10-fold > 5α3α | Lamina II neurons | |
| Alphaxalone | Potentiation of GABA-evoked current | Starts at >30 nM | Bovine chromaffin cells | [4] |
| Alphaxalone | Direct activation of GABA_A receptor | >1 µM | Bovine chromaffin cells | [4] |
| Ganaxolone | GABA Potentiation | Potent positive allosteric modulator | Recombinant receptors | [3] |
Table 2: Effects on Neuronal Firing Rate
| Compound | Concentration | Effect on Firing Rate | Neuronal Population | Reference |
| Neurosteroids (general) | Low nM | Decrease | Inhibitory neurons | [6] |
| Neurosteroids (general) | 1 µM | Decrease | Excitatory and Inhibitory neurons | [6] |
| Ganaxolone | N/A | Decreases neuron's firing rate | N/A | [2] |
Table 3: Effects on Neuronal Membrane Potential
| Compound | Effect on Membrane Potential | Mechanism | Reference |
| Neurosteroids (general) | Hyperpolarization | Increased Cl- conductance | [5] |
| Anesthetics (general) | Hyperpolarization (-2.8 to -3.15 mV) | Varied effects on conductance | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the direct effects of this compound on GABA-evoked currents in individual neurons.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology experiments.
Methodology:
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Pipette Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Drug Solutions: Prepare stock solutions of GABA and this compound in appropriate solvents (e.g., DMSO) and dilute to final concentrations in aCSF on the day of the experiment.
-
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
For slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour before recording.
-
-
Recording:
-
Transfer a culture dish or brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Establish a stable baseline by applying a low concentration of GABA (e.g., 1-5 µM) for a short duration (e.g., 2-5 seconds) every 1-2 minutes.
-
Bath apply this compound at increasing concentrations (e.g., 1 nM to 10 µM) and record the potentiation of the GABA-evoked current.
-
Perform a washout with aCSF to observe the reversal of the drug's effect.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of this compound.
-
Plot the percentage potentiation of the GABA current as a function of this compound concentration to generate a dose-response curve and determine the EC50.
-
Calcium Imaging
This protocol allows for the monitoring of spontaneous and evoked neuronal activity in a population of neurons to assess the inhibitory effects of this compound.
Experimental Workflow: Calcium Imaging
References
- 1. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ganaxolone Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel modulatory effects of neurosteroids and benzodiazepines on excitatory and inhibitory neurons excitability: a multi-electrode array recording study [frontiersin.org]
- 7. Anesthetic effects on resting membrane potential are voltage-dependent and agent-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Minaxolone in Tissue: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methods for the detection and quantification of Minaxolone, a steroid anesthetic, in tissue samples. While specific validated protocols for this compound are not extensively available in recent literature, this guide synthesizes established methodologies for steroid analysis in biological matrices to propose robust and reliable protocols. The methods described herein are grounded in fundamental principles of analytical chemistry and are intended to serve as a detailed starting point for method development and validation.
Introduction
This compound is a synthetic neuroactive steroid that was investigated for its anesthetic properties.[1][2] Accurate determination of its concentration in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details protocols for tissue sample preparation and subsequent analysis using modern chromatographic and mass spectrometric techniques.
Overview of Analytical Approaches
The quantitative analysis of steroids like this compound in complex biological matrices such as tissue presents analytical challenges due to potential interferences from endogenous substances.[3][4] The general workflow involves three key stages:
-
Tissue Homogenization: Mechanical disruption of the tissue to release the analyte.
-
Extraction and Clean-up: Isolation of this compound from the tissue homogenate and removal of interfering compounds. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6][7]
-
Instrumental Analysis: Separation and quantification of this compound using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).[8][9][10]
Experimental Protocols
The following sections provide detailed protocols for sample preparation and analysis. These are generalized methods based on best practices for steroid analysis and should be optimized and validated for specific tissue types and research questions.[11][12]
Tissue Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[13] This process aims to efficiently extract this compound while minimizing matrix effects.
Protocol 1: Tissue Homogenization and Protein Precipitation
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved.
-
To an aliquot of the homogenate, add a 3-fold volume of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for further processing (LLE or SPE).
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating analytes based on their differential solubility in immiscible liquids.[4]
-
To the supernatant from the protein precipitation step, add an equal volume of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for MTBE, bottom for ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis) for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more selective clean-up compared to LLE and can be automated for high-throughput applications.[3][14] A reversed-phase sorbent (e.g., C18) is commonly used for steroid extraction.[15][16]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Instrumental Analysis
Protocol 4: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.[8][17][18]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for steroid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the analytes. The specific gradient profile should be optimized.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and the internal standard. The specific transitions will need to be determined by direct infusion of a this compound standard.
-
Protocol 5: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, often requiring derivatization to improve volatility and chromatographic performance.[9][19][20]
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., a mixture of methoxylamine HCl in pyridine followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and internal standard.
-
Data Presentation and Validation
For reliable quantification, the analytical method must be validated according to established guidelines.[11][12][21] Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
Caption: General workflow for tissue sample preparation.
Caption: Instrumental analysis workflows for this compound.
References
- 1. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extraction of drug from biological matrix.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. scielo.br [scielo.br]
- 13. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.tue.nl [pure.tue.nl]
- 20. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing Minaxolone degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Minaxolone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
Based on the chemical structure of this compound (an aminosteroid) and general knowledge of steroid stability, the primary factors that can lead to its degradation are:
-
pH: this compound is a water-soluble steroid, often formulated as a citrate salt to enhance solubility.[1][2][3] This indicates that the pH of the solution is critical. The dimethylamino group on the steroid nucleus makes this compound a weak base. Significant deviations from an optimal pH range can affect its solubility and chemical stability, potentially leading to precipitation or hydrolysis of the pregnane steroid core under harsh conditions.[4]
-
Light: Steroids can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods may initiate degradation pathways.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions. For many complex molecules like aminosteroids, storage at refrigerated or frozen temperatures is recommended to maintain stability.[7]
-
Oxidizing Agents: The tertiary amine (dimethylamino group) in this compound's structure could be susceptible to oxidation.[8] Contact with strong oxidizing agents should be avoided.
Q2: What is the recommended solvent for dissolving this compound?
For initial stock solutions, sterile water for injection or a buffered aqueous solution is generally appropriate, especially for the salt form (e.g., this compound citrate).[1] The choice of buffer should be one that maintains a stable pH in a range suitable for the compound. For subsequent dilutions into physiological media for experiments, it is crucial to ensure compatibility and maintain the appropriate pH.
Q3: How should I store my this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]
-
Atmosphere: For long-term storage of sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidation.
Q4: What are the visual signs of this compound degradation or instability in solution?
Be attentive to the following visual cues which may indicate degradation or instability:
-
Precipitation: The formation of solid particles or crystals in the solution. This can be caused by changes in pH, temperature, or solvent concentration.
-
Color Change: Any deviation from the initial color of the solution may signify chemical degradation.
-
Cloudiness: A hazy or cloudy appearance can indicate precipitation or the formation of insoluble degradation products.
Q5: Can I mix this compound with other compounds in the same solution?
Caution should be exercised when mixing this compound with other compounds. The stability of corticosteroids can be affected by the pH of the solution when mixed with other drugs. It is crucial to verify the compatibility and pH of the final mixture. It is recommended to prepare separate solutions and combine them immediately before use if compatibility has not been established.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential this compound degradation issues.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon preparation or storage. | pH Shift: The pH of the solvent may be outside the optimal range for this compound solubility. | - Measure the pH of the solution. - Prepare the solution using a buffer system to maintain a stable pH. - If using the citrate salt, ensure the solvent is not strongly basic, which could neutralize the salt and reduce solubility. |
| Low Temperature: The compound may be precipitating out at refrigerated temperatures. | - Gently warm the solution to room temperature to see if the precipitate redissolves. - Consider preparing a more dilute stock solution. | |
| Loss of compound activity or inconsistent experimental results. | Chemical Degradation: The this compound in solution may have degraded over time. | - Prepare fresh solutions for each experiment. - Review storage conditions (temperature, light exposure). - Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). |
| Adsorption to Container: The compound may be adsorbing to the surface of the storage vial. | - Use low-protein-binding tubes or silanized glassware. | |
| Solution changes color over time. | Oxidation or Photodegradation: The compound may be sensitive to oxygen or light. | - Store solutions protected from light. - Consider preparing solutions with degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
-
Materials: this compound (salt form, e.g., citrate), sterile buffer solution (e.g., citrate buffer, pH 4-6), sterile amber vials, sterile filters (0.22 µm).
-
Procedure:
-
Determine the desired concentration of the stock solution.
-
In a sterile environment, dissolve the appropriate amount of this compound in the chosen buffer.
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Sterile filter the solution into a sterile amber vial.
-
For long-term storage, aliquot into smaller volumes in amber, low-protein-binding tubes.
-
Store at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Protocol 2: Stability Assessment of this compound in Solution using HPLC
-
Objective: To determine the stability of this compound under specific conditions (e.g., different pH, temperature, and light exposure).
-
Materials: Prepared this compound solution, HPLC system with a suitable detector (e.g., UV or MS), appropriate HPLC column (e.g., C18), mobile phase solvents, degradation-inducing agents (e.g., acid, base, oxidizing agent).
-
Procedure:
-
Prepare several aliquots of the this compound solution.
-
Expose each aliquot to a different stress condition (e.g., store at elevated temperature, expose to UV light, adjust pH to acidic and basic levels).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each aliquot.
-
Analyze the samples by HPLC to quantify the remaining amount of intact this compound and detect the appearance of any degradation products.
-
Develop a stability-indicating HPLC method that can separate this compound from its potential degradation products.
-
Plot the concentration of this compound over time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound or Althesin supplemented by nitrous oxide. A study in anaesthesia for short operative procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infusions of this compound to supplement nitrous oxide-oxygen anaesthesia. A comparison with althesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary steroids. Part VIII. An exploration of routes to pregnane-20α,21-diol derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Microbial dehydrogenation of steroid alkaloids with tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Minaxolone
Welcome to the technical support center for Minaxolone. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments with this compound.
Q1: We are observing neuronal excitation (e.g., increased firing rate, hyperexcitability) instead of the expected potentiation of GABAergic inhibition. What could be the cause?
A1: This paradoxical excitatory effect, while counterintuitive for a positive allosteric modulator of GABA-A receptors, has been noted with similar compounds and can arise from several factors:
-
Low-Concentration Effects: Some GABA-A receptor modulators exhibit a biphasic response, where low concentrations can cause anxiety and anxiogenic effects, while higher concentrations produce the expected inhibitory and calming effects.[1] You may be observing a concentration-dependent paradoxical excitation.
-
Disinhibition of Neuronal Circuits: this compound might be preferentially potentiating GABAergic transmission onto inhibitory interneurons. This "disinhibition" of excitatory principal neurons can lead to a net increase in network excitability.[2]
-
Alterations in Chloride Homeostasis: The inhibitory effect of GABA-A receptor activation relies on a low intracellular chloride concentration. If your experimental model has a disrupted chloride gradient (e.g., due to developmental stage or pathological conditions), GABA-A receptor activation can become depolarizing and excitatory.[3]
-
Glycine Receptor Modulation: this compound is also a positive allosteric modulator of glycine receptors.[4][5][6] Depending on the specific neuronal population and their relative expression of GABA-A and glycine receptors, the net effect could be excitatory.
Troubleshooting Steps:
-
Perform a full dose-response curve: This will determine if the excitatory effect is limited to a specific concentration range.
-
Use specific antagonists: To dissect the contribution of GABA-A versus glycine receptors, use selective antagonists for each (e.g., bicuculline for GABA-A receptors, strychnine for glycine receptors).
-
Assess interneuron activity: If possible, record from identified inhibitory interneurons to determine if they are being disproportionately affected by this compound.
-
Measure reversal potential for GABA: This will confirm the chloride gradient in your experimental system.
Q2: The potentiation of GABA-A receptor currents in our electrophysiology experiments is weaker than expected based on published data. What are some potential reasons?
A2: Suboptimal potentiation can be due to a variety of experimental factors:
-
GABA-A Receptor Subunit Composition: this compound's efficacy can vary depending on the subunit composition of the GABA-A receptors in your preparation.[7] Different cell types or brain regions express different subunit combinations.
-
Experimental Temperature: The EC50 values for GABA-A receptor modulators can be temperature-dependent.[8] Ensure your recording temperature is consistent and matches that of reference studies.
-
Agonist Concentration: The degree of potentiation by an allosteric modulator is dependent on the concentration of the agonist (GABA) used. Ensure you are using a consistent and appropriate GABA concentration (typically in the EC10-EC20 range for potentiation assays).
-
Solution Stability: Ensure your this compound stock solution is properly prepared and stored to prevent degradation.
Troubleshooting Steps:
-
Verify your experimental system: If possible, confirm the expression of relevant GABA-A receptor subunits in your cell line or tissue preparation.
-
Control and monitor temperature: Maintain a stable and recorded temperature throughout your experiments.
-
Optimize GABA concentration: Perform a GABA dose-response curve to accurately determine the EC10-EC20 in your system.
-
Prepare fresh solutions: Always use freshly prepared dilutions of this compound for your experiments.
Q3: In our in vivo behavioral studies, we are observing unexpected excitatory behaviors like hypertonus and involuntary movements, rather than sedation. Why is this happening?
A3: These effects have been observed in early clinical assessments of this compound.[9] Potential explanations mirror those for neuronal excitation observed in vitro:
-
Paradoxical CNS Excitation: As with in vitro models, low doses of GABAergic modulators can sometimes lead to paradoxical excitement.[1]
-
Off-Target Effects: While this compound primarily targets GABA-A and glycine receptors, at higher concentrations, other off-target effects could contribute to complex behavioral outputs.
-
Metabolism: The metabolic profile of this compound in your animal model could differ from that in other species, potentially leading to active metabolites with different pharmacological profiles.
Troubleshooting Steps:
-
Conduct a thorough dose-response study: Characterize the full range of behavioral effects at multiple doses.
-
Pharmacokinetic analysis: Measure plasma and brain concentrations of this compound to correlate exposure with the observed behavioral effects.
-
Pre-treatment with antagonists: Use GABA-A and glycine receptor antagonists to determine if the excitatory behaviors are mediated by these receptors.
Data Presentation
Table 1: In Vitro Potency of this compound at GABA-A and Glycine Receptors
| Receptor | Preparation | EC50 (µM) | Maximal Enhancement (% of control) | Reference |
| GABA-A (α1β2γ2L) | Xenopus oocytes | 1.3 | 901 | [4] |
| Glycine (α1) | Xenopus oocytes | 13.1 | 1197 | [4] |
Table 2: In Vivo Behavioral Effects of this compound
| Species | Dose | Route | Observed Effects | Reference |
| Mice | 100 mg/kg | Oral | Sedation (reduction in locomotor activity) | [1] |
| Humans | 0.5 mg/kg | IV | Anesthesia, with instances of excitatory movements and hypertonus | [9] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment of this compound Potentiation of GABA-A Receptor Currents
This protocol is adapted from standard electrophysiological recording techniques.
1. Cell Preparation:
- Use HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2L) or primary neuronal cultures.
- Plate cells onto coverslips suitable for electrophysiological recording 24-48 hours prior to the experiment.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.
- Hold cells at a membrane potential of -60 mV.
- Establish a stable baseline recording in the external solution.
4. Compound Application:
- Use a rapid solution exchange system for fast application of compounds.
- Apply a concentration of GABA that elicits a current approximately 10-20% of the maximal response (GABA EC10-EC20). This should be determined empirically in your system.
- After establishing a stable baseline response to GABA, co-apply GABA (EC10-EC20) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
- Ensure adequate washout periods between applications.
5. Data Analysis:
- Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
- Calculate the percentage potentiation for each concentration of this compound.
- Plot the percentage potentiation against the log concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Rodent Behavioral Assessment for Sedative and Excitatory Effects
This protocol outlines a basic procedure for observing the behavioral effects of this compound in mice.
1. Animals:
- Use adult male C57BL/6 mice, group-housed with ad libitum access to food and water.
- Allow at least one week of acclimatization to the animal facility before testing.
2. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle (e.g., saline with a solubilizing agent).
- Administer this compound via intraperitoneal (IP) injection at a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
- Administer a vehicle control to a separate group of animals.
3. Behavioral Observation:
- Immediately after injection, place each mouse individually into an open-field arena (e.g., a 40 cm x 40 cm box).
- Record the following behaviors for a period of 30 minutes:
- Locomotor activity: Total distance traveled, time spent moving.
- Excitatory behaviors: Incidence of hypertonus, involuntary muscle twitches, seizures.
- Sedative behaviors: Time to onset of sedation, duration of immobility.
4. Data Analysis:
- Quantify the locomotor activity and the duration of sedative and excitatory behaviors for each dose group.
- Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: this compound's primary signaling mechanism.
Caption: Workflow for assessing this compound's potentiation of GABA-A receptors.
Caption: A logical approach to troubleshooting unexpected excitatory effects of this compound.
References
- 1. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical GABA excitation of nigral dopaminergic cells: indirect mediation through reticulata inhibitory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Minaxolone for GABAA Receptor Modulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Minaxolone for maximal GABAA receptor modulation. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Unlike agonists that directly activate the receptor, this compound binds to a distinct site on the receptor complex, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.[3]
Q2: What are the common applications of this compound in research?
Historically, this compound was developed as a water-soluble intravenous anesthetic.[4][5] In a research context, it is a valuable tool for investigating the structure and function of GABAA receptors, exploring the mechanisms of neurosteroid action, and studying the role of GABAergic inhibition in various physiological and pathological processes.
Q3: Is this compound soluble in aqueous solutions?
Yes, this compound is known to be a water-soluble steroid.[4] However, for experimental purposes, it is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted to the final working concentration in the experimental buffer.[6]
Q4: What is the typical concentration range for observing GABAA receptor modulation with this compound?
The effective concentration of this compound can vary depending on the GABAA receptor subtype and the experimental conditions.[7][8] Generally, concentrations in the low micromolar range are effective for potentiating GABA-evoked currents. For example, the EC50 for potentiation of GABAA receptors composed of α1β2γ2L subunits is approximately 1.3 µM.[4][9]
Q5: Are there any known off-target effects of this compound?
This compound has been shown to also modulate glycine receptors, although with a higher EC50 (approximately 13.1 µM) compared to its effect on GABAA receptors.[4][9] This is an important consideration when interpreting data, especially at higher concentrations of this compound.
Troubleshooting Guides
Issue 1: Weak or No Potentiation of GABA-Evoked Currents
Q: I am applying this compound to my cells, but I am not observing the expected potentiation of the GABA response. What could be the issue?
A: Several factors could contribute to a lack of potentiation. Here is a step-by-step troubleshooting guide:
-
This compound Concentration: Ensure that the final concentration of this compound is within the effective range for the GABAA receptor subtype you are studying. Refer to the quantitative data tables below for guidance. Consider performing a concentration-response curve to determine the optimal concentration for your specific experimental setup.
-
GABA Concentration: The degree of potentiation by a positive allosteric modulator is dependent on the concentration of the agonist (GABA).[10] If the GABA concentration is too high (saturating), the potentiating effect of this compound may be masked. It is recommended to use a GABA concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Solution Stability: Neurosteroid solutions can be prone to degradation. Ensure that your this compound stock solution has been stored correctly (see Q&A on stock solution stability). Prepare fresh dilutions in your experimental buffer for each experiment.
-
Receptor Subtype: The sensitivity to neurosteroids can vary significantly between different GABAA receptor subtypes.[7][8] Confirm the subunit composition of the receptors in your expression system or cell type. Some subtypes may be less sensitive to this compound.
-
GABAA Receptor Rundown: GABAA receptor currents can "rundown" or decrease in amplitude over the course of an experiment, especially in whole-cell patch-clamp recordings.[11][12] This can be mistaken for a lack of potentiation. To mitigate rundown, include ATP and GTP in your intracellular solution to support receptor phosphorylation.[11]
Issue 2: Unexpected Excitatory Effects or Direct Activation
Q: I am observing what appears to be an excitatory response or direct activation of the receptor upon applying this compound, even in the absence of GABA. Why is this happening?
A: While primarily a positive allosteric modulator, some neurosteroids can directly activate GABAA receptors at higher concentrations.[7]
-
High this compound Concentration: Direct activation is typically observed at higher micromolar concentrations of the neurosteroid.[7] If you are observing this effect, consider reducing the concentration of this compound to a range where it primarily acts as a modulator.
-
Clinical Observations: Interestingly, clinical studies with this compound as an anesthetic reported excitatory effects, such as involuntary muscle movement, in some patients, particularly at higher doses.[5] This suggests that at certain concentrations, the net effect on neuronal circuits can be complex.
-
Off-Target Effects: At higher concentrations, consider the possibility of off-target effects, including the modulation of glycine receptors.[4][9]
Issue 3: Variability in Experimental Results
Q: My results with this compound are inconsistent between experiments. What could be causing this variability?
A: Variability can arise from several sources in electrophysiological experiments.
-
Stock Solution Stability: As neurosteroids can be unstable in solution over long periods, inconsistent results may stem from degraded this compound.[13][14][15] Always use freshly prepared dilutions from a properly stored stock. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[15]
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact receptor expression and function. Use cells at a consistent and low passage number and ensure they are healthy before starting an experiment.
-
Temperature: The EC50 values for GABAA receptor ligands can be temperature-dependent.[16] Maintaining a consistent temperature throughout your experiments is crucial for reproducibility.
-
Pipette and Seal Quality (Patch-Clamp): In patch-clamp experiments, the quality of the glass pipette and the gigaohm seal are critical for stable recordings.[11] Inconsistent seal resistance can lead to variable current measurements.
Quantitative Data
Table 1: this compound Potentiation of GABAA Receptors
| GABAA Receptor Subtype | EC50 for Potentiation (µM) | Maximal Enhancement (% of control) | Reference(s) |
| α1β2γ2L | 1.3 | 780 - 950 | [4][9] |
Table 2: this compound Modulation of Other Receptors
| Receptor | EC50 (µM) | Effect | Reference(s) |
| Glycine Receptor (α1) | 13.1 | Potentiation | [4][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the this compound powder in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the powder is completely dissolved by vortexing.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to a few months) or -80°C for long-term storage. When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer. The final DMSO concentration in the experimental solution should be kept low (typically <0.1%) to avoid solvent effects on the cells.[6]
Protocol 2: Optimizing this compound Concentration using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes how to determine the optimal concentration of this compound for potentiating GABA-evoked currents in Xenopus oocytes expressing a specific GABAA receptor subtype.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Voltage-clamp the oocyte at a holding potential of -60 mV.
-
-
Determining GABA EC10-EC20:
-
Perform a GABA concentration-response curve to determine the EC50 for your expressed receptor subtype.
-
Calculate the GABA concentration that elicits 10-20% of the maximal response (EC10-EC20). This submaximal GABA concentration will be used for the potentiation experiments.
-
-
This compound Concentration-Response Curve:
-
Prepare a series of this compound dilutions in Ringer's solution.
-
Begin by perfusing the oocyte with the pre-determined EC10-EC20 concentration of GABA to establish a stable baseline current.
-
Co-apply the EC10-EC20 GABA concentration with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Allow sufficient time for the response to stabilize at each this compound concentration and for washout between applications.
-
Record the peak current amplitude for each concentration.
-
-
Data Analysis:
-
Normalize the potentiated currents to the baseline current evoked by GABA alone.
-
Plot the normalized current potentiation as a function of this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 and maximal potentiation for this compound.
-
Visualizations
References
- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites | Bentham Science [benthamscience.com]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Minaxolone delivery in perfusion systems
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the delivery of Minaxolone in in vitro perfusion systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Precipitate Formation During Experiment
Q1: I observed a white, crystalline precipitate in my perfusion media shortly after adding the this compound stock solution. What is the cause and how can I fix it?
A1: Precipitate formation is a common issue with hydrophobic compounds like this compound when introduced to aqueous perfusion media. The primary cause is the compound's low aqueous solubility, which is exceeded upon dilution from a high-concentration organic stock (like DMSO).
Immediate Steps & Solutions:
-
Optimize Dilution: Perform a stepwise serial dilution instead of a single large one. Critically, add the this compound stock solution dropwise into pre-warmed (37°C) media while vortexing or mixing vigorously. This avoids localized high concentrations that trigger precipitation.[1]
-
Adjust Final Solvent Concentration: Many cell types can tolerate a final DMSO concentration of 0.1% to 0.5%. Maintaining the highest tolerable solvent concentration can help keep this compound in solution. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[1]
-
Use a Solubility Enhancer: For sensitive cell lines where DMSO concentration must be minimized, consider using a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate hydrophobic drugs and increase their aqueous solubility.[1][2]
-
pH Adjustment: The solubility of some compounds is pH-dependent. Verify the optimal pH for this compound solubility and adjust your media pH slightly, ensuring it remains within a physiologically acceptable range for your cells.[1][3]
Issue 2: Inconsistent or Lower-Than-Expected Drug Concentration
Q2: My HPLC analysis of the outflow from the perfusion chamber shows a significantly lower concentration of this compound than expected. Where is the compound going?
A2: This issue, often referred to as drug loss, is typically caused by the adsorption (surface binding) and absorption (diffusion into the material) of the hydrophobic this compound compound to the components of the perfusion system, especially the tubing.[4][5]
Troubleshooting Steps:
-
Evaluate Tubing Material: Standard polyvinyl chloride (PVC) tubing is known to cause high levels of sorption for hydrophobic drugs.[4][5][6] If you are using PVC, switch to an alternative material with lower binding affinity. Polyolefin (PO)-based tubing, such as polyethylene (PE) or polypropylene (PP), often shows minimal sorption for hydrophobic compounds.[6]
-
Pre-Condition the System: Before starting the experiment with your cells or tissue, run the perfusion system with a this compound solution at the target concentration for a set period (e.g., 1-2 hours). This "saturates" the binding sites on the tubing and other surfaces. Discard this solution and then begin your experiment with a fresh drug solution.
-
Minimize Tubing Length and Surface Area: Use the shortest possible length of tubing required for your setup. Avoid unnecessary components that increase the surface area the compound is exposed to.
-
Verify Flow Rate and Check for Dead Volume: Ensure your perfusion pump is calibrated and delivering a consistent flow rate. Inconsistent flow can affect drug delivery. Also, check your system for areas of "dead volume" where the drug solution can get trapped and not circulate effectively.[7]
Issue 3: Decreased Cell or Tissue Viability
Q3: I'm observing a decline in cell viability during my long-term perfusion experiment with this compound. How can I determine if it's due to the compound delivery or the system itself?
A3: Distinguishing between compound-induced cytotoxicity and system-induced stress is crucial. Perfusion cultures should maintain high viability (often >90%) for extended periods.[8][9]
Troubleshooting Workflow:
-
Run a Vehicle Control: Perfuse a parallel culture with the same final concentration of the vehicle (e.g., 0.5% DMSO) in the media but without this compound. If you observe a similar decline in viability, the issue is likely with your perfusion setup or media, not the compound.
-
Check for Precipitate: As discussed in Issue 1, fine, unobserved precipitate can cause mechanical stress to cells or create localized areas of extremely high concentration, leading to toxicity.
-
Assess Perfusion Rate: An inadequate perfusion rate can lead to the depletion of essential nutrients and the buildup of toxic metabolic waste products like lactate and ammonia.[9] Ensure the vessel volumes per day (VVD) rate is appropriate for your cell density.[10]
-
Evaluate System Sterility: Long-term perfusion runs carry a risk of contamination.[9] Visually inspect the culture for signs of bacteria or fungi and plate a sample of the media to confirm sterility.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a this compound stock solution? A: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. Ensure the compound is fully dissolved before diluting it into your aqueous perfusion medium.
Q: Can I filter my media after adding this compound if I see a precipitate? A: Filtering is not recommended. The act of filtering will remove an unknown quantity of the active compound, making the final concentration in your experiment inaccurate and your results unreliable.[1] The focus should be on preventing precipitation from occurring in the first place.
Q: How often should I sample the perfusion outflow to verify the this compound concentration? A: It is recommended to sample at multiple time points. Take a sample at the beginning of the experiment (e.g., after 1 hour) to confirm the initial concentration and then at regular intervals (e.g., every 12 or 24 hours) and at the end of the experiment to ensure the concentration has remained stable.
Q: What type of tubing material is best for delivering this compound? A: Polyolefin (PO)-based tubing is highly recommended for delivering hydrophobic drugs like this compound as it demonstrates significantly lower drug sorption compared to PVC or polyurethane (PU) tubing.[6]
Data Summaries
Table 1: this compound Solubility in Perfusion Media (Hypothetical Data)
| Final DMSO Concentration | pH 7.2 | pH 7.4 | pH 7.6 | Visual Observation |
| 0.1% | 1.5 µM | 2.0 µM | 2.2 µM | Precipitate likely at >2µM |
| 0.5% | 8.5 µM | 10.1 µM | 11.5 µM | Stable in solution |
| 1.0% | 22.0 µM | 25.3 µM | 28.1 µM | Stable in solution |
This table illustrates that increasing the final DMSO concentration and slightly increasing the pH can improve the solubility of this compound.
Table 2: this compound Recovery with Different Tubing Materials (Hypothetical Data)
| Tubing Material | % this compound Recovered (After 4h Perfusion) |
| Polyvinyl Chloride (PVC) | 65% ± 4% |
| Polyurethane (PU) | 78% ± 5% |
| Polyolefin (PO) Blend | 94% ± 3% |
This table demonstrates the significant impact of tubing material on the delivered concentration of a hydrophobic compound.[6][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Weigh the required amount of this compound powder and dissolve it in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Store in small, single-use aliquots at -20°C.
-
Working Solution (e.g., 10 µM): a. Pre-warm the required volume of cell culture medium to 37°C. b. While vigorously vortexing the pre-warmed medium, add the 10 mM this compound stock solution dropwise to achieve the desired final concentration (e.g., for 10 µM in 10 mL, add 10 µL of 10 mM stock). c. Ensure the final DMSO concentration does not exceed the tolerance limit of your cell line (typically ≤ 0.5%). d. Use the working solution immediately.
Protocol 2: Validation of Delivered this compound Concentration by HPLC
-
System Setup: Assemble the perfusion system as intended for the experiment, including the pump, tubing, and perfusion chamber.
-
Equilibration: Begin perfusing the system with the this compound working solution.
-
Sample Collection: At specified time points (e.g., T=1h, 12h, 24h), collect 100-200 µL of the outflow from the perfusion chamber into amber HPLC vials.[4] Also, collect a sample directly from your freshly prepared working solution to serve as the "Expected Concentration" control.
-
HPLC Analysis: Analyze the collected samples using a validated reverse-phase HPLC method with UV detection suitable for quantifying this compound.
-
Data Analysis: Compare the concentration of this compound in the outflow samples to the control sample. The recovery should ideally be >90%.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for setup and concentration validation.
Caption: Proposed signaling pathway for this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Drug Sorption to PVC- and Non-PVC-based Tubes in Administration Sets Using a Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of alternative materials to plasticized PVC infusion tubings on drug sorption and plasticizer release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ivteam.com [ivteam.com]
- 7. researchgate.net [researchgate.net]
- 8. repligen.com [repligen.com]
- 9. rsc.org [rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minaxolone Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Minaxolone in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal models?
The most frequently reported side effects in animal studies are respiratory depression, cardiovascular effects, and neurological responses related to its anesthetic and sedative properties.[1][2] Respiratory depression is a consistent finding, while cardiovascular effects are generally minimal at clinical doses but become more pronounced at higher doses.[1] Excitatory movements during the induction of anesthesia have also been noted.[3][4][5][6]
Q2: Has this compound been withdrawn from clinical trials, and if so, why?
Yes, this compound was withdrawn from clinical trials due to "equivocal toxicological findings in rats" that required further investigation.[3] Researchers should be aware of this historical context when designing preclinical studies.
Q3: Can tolerance develop to the effects of this compound?
Yes, studies in mice have shown that chronic daily administration of this compound can lead to the development of tolerance to its sedative effects.[2] This is an important consideration for the design of long-term studies.
Troubleshooting Guides
Managing Respiratory Depression
Problem: My animal subject is exhibiting severe respiratory depression (e.g., significantly reduced breathing rate, cyanosis) after this compound administration.
Troubleshooting Steps:
-
Immediate Intervention: If the animal's life is at risk, provide immediate respiratory support. Intermittent positive pressure ventilation has been shown to significantly increase the therapeutic ratio of this compound.[1]
-
Dosage Review: Re-evaluate the dosage of this compound being administered. Respiratory depression is a dose-dependent effect.
-
Monitor Vital Signs: Continuously monitor respiratory rate, partial pressure of carbon dioxide (PaCO2), and partial pressure of oxygen (PaO2).[1]
-
Experimental Design Consideration: For future experiments, consider the use of respiratory support as part of the protocol, especially when using higher doses.
Unexpected Cardiovascular Responses
Problem: I am observing significant hypotension and a decrease in cardiac output, which was not expected at the dose I am using.
Troubleshooting Steps:
-
Confirm Dosage: Double-check all calculations and the concentration of your this compound solution to ensure you have not administered an overdose. Gross overdoses are associated with stable hypotension and depressed cardiac output.[1]
-
Assess Animal's Health Status: Ensure the animal was healthy prior to drug administration, as underlying cardiovascular conditions could exacerbate the effects of this compound.
-
Review Premedication: If other drugs were co-administered, investigate potential drug-drug interactions that could potentiate hypotensive effects.
-
Monitor Hemodynamics: Continuously monitor blood pressure, heart rate, and cardiac output to track the animal's status.
Excitatory Effects and Lack of Sedation
Problem: My animal is showing excitatory movements (e.g., muscle twitching, hypertonus) instead of the expected sedation.
Troubleshooting Steps:
-
Route and Rate of Administration: The rate of intravenous injection can influence the incidence of excitatory effects.[3] Consider a slower administration rate.
-
Premedication: Opiate premedication has been shown to reduce the occurrence of excitatory effects.[3]
-
Dosage Adjustment: While seemingly counterintuitive, excitatory effects have been reported. Ensure your dose is within the therapeutic window for sedation.
-
Tolerance: If the animal has been receiving this compound chronically, it may have developed a tolerance to the sedative effects.[2]
Quantitative Data on Side Effects
| Parameter | Animal Model | Dosage | Observation | Citation |
| Therapeutic Ratio | Sheep | N/A | 3 to 4 without respiratory support | [1] |
| Sheep | N/A | 30 to 40 with intermittent positive pressure ventilation | [1] | |
| Respiratory Effects | Sheep | Clinical & Overdoses | Consistently depressed respiration rate, raised PaCO2, depressed PaO2 | [1] |
| Cardiovascular Effects | Sheep | Clinical & Mild Overdoses | Slight tachycardia, slightly elevated blood pressure, increased peripheral resistance | [1] |
| Sheep | Gross Overdoses | Stable hypotension, depressed cardiac output | [1] | |
| Sedative Effects | Mice | 100 mg/kg (oral) | Marked reduction in locomotor activity | [2] |
| Tolerance | Mice | 100 mg/kg (oral, daily for 7 days) | Loss of sedative response | [2] |
Experimental Protocols
1. Assessment of Respiratory Effects in Sheep
-
Objective: To measure the impact of this compound on respiratory function.
-
Methodology:
-
Surgically implant catheters for blood sampling and drug administration.
-
Administer this compound via intravenous infusion or bolus injection at desired doses.
-
Monitor respiration rate continuously.
-
Collect arterial blood samples at baseline and at specified time points post-administration.
-
Analyze blood samples for PaCO2 and PaO2 using a blood gas analyzer.
-
In overdose studies, provide endotracheal intubation to maintain a patent airway. For rescue interventions, utilize intermittent positive pressure ventilation.[1]
-
2. Evaluation of Sedative Effects and Tolerance in Mice
-
Objective: To quantify the sedative effects of this compound and assess the development of tolerance.
-
Methodology:
-
Administer this compound orally at a dose of 100 mg/kg.[2]
-
Place the mouse in an open-field locomotor activity chamber.
-
Record locomotor activity for a specified duration to measure the sedative effect.
-
For tolerance studies, administer this compound (100 mg/kg, orally) once daily for 7 days.[2]
-
On the final day, administer an acute dose and re-assess locomotor activity to determine if a loss of sedative response has occurred.[2]
-
Visualizations
Caption: Troubleshooting workflow for an unexpected animal death.
Caption: Dose-dependent effects of this compound in animal models.
Caption: Proposed signaling pathway for this compound's anesthetic effects.
References
- 1. Pharmacodynamics of this compound, a new steroidal anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of dosage and premedication on induction of anesthesia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minaxolone-Induced Excitatory Movements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering excitatory movements during experiments with the neuroactive steroid, Minaxolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CCI-12923) is a synthetic, water-soluble neuroactive steroid that was developed as an intravenous general anesthetic. Its primary mechanism of action is as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1] By binding to a site on the GABAA receptor distinct from the GABA binding site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to the sedative, anxiolytic, and anesthetic effects of the drug.[1][2] this compound also exhibits positive allosteric modulation of the glycine receptor, although with lower potency.
Q2: What are the observed excitatory movements induced by this compound?
During its clinical development, excitatory phenomena were frequently reported with this compound administration. These adverse effects include:
These excitatory movements have been observed both during the induction of anesthesia and in the early recovery phase.[4]
Q3: Why does a drug that enhances inhibition cause excitatory movements?
The occurrence of excitatory effects with a GABAA receptor positive allosteric modulator like this compound is a phenomenon known as paradoxical excitation. While the exact mechanisms are not fully elucidated for this compound, several hypotheses based on the actions of neurosteroids and other GABAergic modulators are proposed:
-
Disinhibition of Neuronal Circuits: The most prominent hypothesis is that this compound may preferentially enhance the activity of GABAergic interneurons that synapse onto other inhibitory interneurons. This "disinhibition" would ultimately lead to the excitement of principal excitatory neurons.
-
Alterations in Chloride Homeostasis: The inhibitory effect of GABAA receptor activation is dependent on a low intracellular chloride concentration, maintained by the K+-Cl- cotransporter 2 (KCC2). If this compound were to alter the function of chloride transporters like KCC2 or the Na+-K+-Cl- cotransporter 1 (NKCC1), the resulting shift in the chloride gradient could lead to a depolarizing (excitatory) response upon GABAA receptor activation.
-
Off-Target Effects: Although its primary target is the GABAA receptor, this compound may have off-target effects on other receptors that mediate excitatory neurotransmission, such as the N-methyl-D-aspartate (NMDA) receptor. Some neurosteroids have been shown to modulate glutamate receptors, and if this compound has similar properties, this could contribute to a net excitatory effect under certain conditions.[5]
-
GABAA Receptor Subtype Specificity: The diverse family of GABAA receptors, composed of different subunit combinations, can have varied responses to allosteric modulators. It is possible that this compound's binding to specific GABAA receptor subtypes could preferentially lead to the disinhibition of excitatory circuits.
Troubleshooting Guide: Mitigation of this compound-Induced Excitatory Movements
This guide provides actionable steps for researchers to mitigate excitatory side effects observed during preclinical experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Involuntary Muscle Movements, Hypertonus, or Twitching During or After this compound Administration | Paradoxical Excitation | 1. Co-administration of a Benzodiazepine: Pre-treatment or co-administration with a benzodiazepine like diazepam can potentiate GABAergic inhibition through a different binding site on the GABAA receptor, potentially overriding the paradoxical excitatory effects. See Experimental Protocol 2 for details. 2. Co-administration of an Opioid: Opioids have been shown to reduce the incidence of this compound-induced excitatory movements in clinical settings.[3] This may be due to their general CNS depressant effects. See Experimental Protocol 3 for details. 3. Dose and Infusion Rate Adjustment: The incidence of excitatory effects may be dose-dependent. A slower infusion rate has been noted to increase the frequency of uneventful induction in clinical studies.[3] Systematically evaluate a lower dose range and/or a slower rate of administration. |
| Variability in the Onset and Severity of Excitatory Movements | Subject-specific differences, experimental conditions | 1. Control for Biological Variables: Ensure consistency in the age, weight, and strain of experimental animals. 2. Standardize Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the experimental setting to minimize external stimuli that could influence neuronal excitability. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects and potential mitigating agents.
Table 1: this compound Clinical and Preclinical Observations
| Parameter | Value | Species | Reference |
| Standard Clinical Induction Dose | 0.5 mg/kg | Human | [3] |
| Adequate Anesthetic Dose (unpremedicated) | 0.5 mg/kg | Human | [6] |
| Inadequate Anesthetic Dose (unpremedicated) | 0.25 mg/kg | Human | [6] |
| IC50 for [3H]TBOB binding inhibition | 1 µM | Rat | [7] |
Table 2: Preclinical Dosing for Mitigating Agents
| Mitigating Agent | Dose Range | Route of Administration | Species | Reference |
| Diazepam | 0.75 - 3 mg/kg | Intraperitoneal | Rat | [5] |
| Diazepam | 5 mg/kg | Intraperitoneal | Mouse | [8] |
| Diazepam (in combination with pregnanolone) | 10 mg/kg | Subcutaneous | Rat |
Note: The preclinical doses for mitigating agents are derived from studies on seizure models and may require optimization for mitigating this compound-induced excitatory movements.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Excitatory Movements in Rodents
Objective: To establish a dose-response relationship for this compound-induced excitatory movements in a rodent model.
Materials:
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Rodent subjects (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Observation chambers
-
Video recording equipment
-
Behavioral scoring software (optional)
Procedure:
-
Acclimatize animals to the experimental room and observation chambers for at least 60 minutes prior to drug administration.
-
Administer this compound intravenously (or via another relevant route) at a range of doses (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg). A vehicle control group should also be included.
-
Immediately after administration, place the animal in the observation chamber and record its behavior for a predefined period (e.g., 30-60 minutes).
-
Score the recorded videos for the presence, latency to onset, frequency, and severity of excitatory movements (e.g., myoclonic jerks, hypertonus, generalized tremor). A rating scale can be developed for this purpose (e.g., 0 = no abnormal movements; 1 = mild, intermittent twitching; 2 = moderate, frequent jerks; 3 = severe, continuous hypertonus).
-
Analyze the data to determine the dose-dependent effects of this compound on excitatory movements.
Protocol 2: Mitigation of this compound-Induced Excitatory Movements with Diazepam
Objective: To evaluate the efficacy of diazepam in preventing or reducing this compound-induced excitatory movements.
Materials:
-
This compound solution
-
Diazepam solution
-
Vehicle solutions
-
Rodent subjects
-
Observation chambers and video recording equipment
Procedure:
-
Divide animals into experimental groups: Vehicle + Vehicle, Vehicle + this compound, Diazepam + this compound.
-
Administer diazepam (e.g., 1-3 mg/kg, i.p.) or its vehicle 30 minutes prior to this compound administration.
-
Administer a dose of this compound known to reliably induce excitatory movements (determined in Protocol 1).
-
Record and score the animals' behavior as described in Protocol 1.
-
Compare the incidence and severity of excitatory movements between the Diazepam + this compound and Vehicle + this compound groups to determine the mitigating effect of diazepam.
Protocol 3: Mitigation of this compound-Induced Excitatory Movements with an Opioid
Objective: To assess the ability of an opioid, such as morphine, to attenuate this compound-induced excitatory movements.
Materials:
-
This compound solution
-
Morphine sulfate solution
-
Vehicle solutions
-
Rodent subjects
-
Observation chambers and video recording equipment
Procedure:
-
Divide animals into experimental groups: Vehicle + Vehicle, Vehicle + this compound, Morphine + this compound.
-
Administer morphine (e.g., 5-10 mg/kg, s.c.) or its vehicle 30-60 minutes prior to this compound administration.
-
Administer a dose of this compound known to reliably induce excitatory movements.
-
Record and score the animals' behavior as described in Protocol 1.
-
Compare the incidence and severity of excitatory movements between the Morphine + this compound and Vehicle + this compound groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized disinhibition pathway of this compound-induced excitatory movements and points of intervention for mitigation strategies.
Caption: Experimental workflow for troubleshooting and mitigating this compound-induced excitatory movements.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of dosage and premedication on induction of anesthesia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurosteroid and benzodiazepine combination therapy reduces status epilepticus and long‐term effects of whole‐body sarin exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Minaxolone under different storage conditions
Disclaimer: The following information is provided as general guidance for researchers, scientists, and drug development professionals. As of this document's creation, specific, publicly available stability data for Minaxolone is limited. Therefore, the recommendations provided are based on general principles of pharmaceutical stability testing for neuroactive steroids and sterile products, primarily derived from International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines. It is crucial for researchers to perform their own stability studies to determine the appropriate storage conditions and shelf-life for their specific formulation and intended use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is not available, for a neuroactive steroid intended for research or formulation development, it is generally recommended to store the solid compound in a well-sealed container, protected from light, at a controlled cool temperature (e.g., 2-8°C). For long-term storage, freezing (-20°C or lower) may be appropriate, but validation is necessary to ensure that freeze-thaw cycles do not affect its physical properties or stability.
Q2: How should I handle this compound solutions for experiments?
A2: Solutions should be prepared fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be kept in a tightly sealed, light-protected container at 2-8°C. The stability of this compound in different solvents and at various pH values should be experimentally determined. For sterile applications, solutions must be prepared and handled under aseptic conditions.
Q3: What are the potential signs of this compound degradation?
A3: Degradation of this compound can manifest as physical or chemical changes. Physical signs may include a change in color, the appearance of cloudiness, or the formation of precipitates in a solution. Chemical degradation, which may not be visible, involves the formation of impurities or a decrease in the concentration of the active pharmaceutical ingredient (API). These changes can only be accurately monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: How long can I store a prepared this compound solution?
A4: The stability of a this compound solution depends on several factors, including the solvent, concentration, pH, and storage conditions (temperature and light exposure). Without specific stability data, it is recommended to use freshly prepared solutions. If short-term storage is necessary, a stability study should be conducted to establish an appropriate "in-use" period. For some neuroactive steroid solutions, stability can range from hours to days under refrigerated and protected-from-light conditions.[1]
Q5: What factors are most likely to affect the stability of this compound?
A5: Based on the general stability of steroid compounds, the following factors are likely to influence this compound's stability:
-
Temperature: Higher temperatures typically accelerate chemical degradation.[2]
-
pH: Hydrolysis can occur at acidic or basic pH values. The optimal pH for maximum stability needs to be determined.[3]
-
Light: Exposure to UV or visible light can cause photodegradation.[3]
-
Oxygen: Oxidative degradation can occur, especially in the presence of oxygen and certain impurities.[3]
-
Moisture: For the solid form, humidity can promote degradation.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action & Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock or working solution. | 1. Prepare a fresh solution of this compound from the solid compound. 2. Analyze the purity and concentration of the old and new solutions using a validated stability-indicating analytical method (e.g., HPLC). 3. If degradation is confirmed, establish a shorter in-use period for solutions or modify storage conditions (e.g., store at a lower temperature, protect from light, use an inert gas overlay). |
| Visible particulates, cloudiness, or color change in the solution. | Physical instability, precipitation, or chemical degradation. | 1. Do not use the solution. Discard it appropriately. 2. Review the solution preparation procedure. Ensure the solvent is appropriate and the solubility limit has not been exceeded. 3. Investigate potential contamination or interaction with the container. 4. These visual cues are strong indicators of instability; a formal stability study is recommended to understand the cause. |
| Decrease in purity or increase in unknown peaks in HPLC analysis over time. | Chemical degradation of this compound. | 1. Perform a forced degradation study to identify potential degradation products and establish degradation pathways.[5][6] 2. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from all potential degradation products.[7] 3. Re-evaluate the formulation and storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: General Stability Testing Program
This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[8][9] It is designed to provide evidence on how the quality of this compound varies over time under the influence of temperature and humidity.
1. Objective: To establish a re-test period for this compound drug substance under recommended storage conditions.
2. Materials:
-
At least three primary batches of this compound.
-
Container closure system that is the same as the proposed packaging for storage and distribution.[10]
-
Calibrated stability chambers.
3. Test Conditions: The following storage conditions and testing frequencies are recommended.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][12] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[11][12] |
4. Analytical Tests: The testing should cover attributes susceptible to change during storage and that are likely to influence quality, safety, and/or efficacy.[9]
-
Appearance: Visual inspection for any changes in physical state, color.
-
Assay: A validated stability-indicating method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Purity/Degradation Products: The same method used for the assay should be used to quantify any degradation products.
-
Moisture Content: (e.g., Karl Fischer titration) if the substance is known to be hygroscopic.
-
Microbiological Tests: If applicable.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
2. Instrumentation and Columns:
-
HPLC system with a UV detector or Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for steroid analysis.
3. Mobile Phase Development:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient, pH of the aqueous phase, and column temperature to achieve good resolution between the this compound peak and any peaks generated during forced degradation studies.
4. Method Validation (based on ICH Q2(R1)): [7][13] The method must be validated to demonstrate it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies. The method must be able to resolve the main peak from degradation products.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for the analysis of impurities.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol 3: Forced Degradation (Stress Testing) Study
1. Objective: To identify likely degradation products of this compound and to establish the degradation pathways. This is critical for developing and validating a stability-indicating analytical method.[2][3][5]
2. Procedure: Expose this compound (in solid state and in solution) to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photostability: Expose the drug substance to a light source according to ICH Q1B guidelines (a combination of UV and visible light).
3. Analysis: Analyze the stressed samples at various time points using the developed HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
References
- 1. WO2016205721A1 - Neuroactive steroid solutions and their methods of use - Google Patents [patents.google.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. japsonline.com [japsonline.com]
- 13. database.ich.org [database.ich.org]
Addressing variability in experimental results with Minaxolone
Welcome to the technical support center for Minaxolone. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.
Troubleshooting Guides and FAQs
This section provides practical solutions to common issues encountered during experiments with this compound.
Issue 1: Inconsistent Potentiation of GABAA Receptors
-
Question: My this compound potentiation of GABA-evoked currents is highly variable between experiments. What could be the cause?
Answer: Variability in this compound's potentiation of GABAA receptors can stem from several factors:
-
GABAA Receptor Subunit Composition: The subunit composition of the GABAA receptors in your experimental system is a primary determinant of neurosteroid sensitivity. This compound's efficacy can vary significantly between different α, β, and γ subunit combinations. For instance, receptors containing δ subunits, often found extrasynaptically, exhibit high sensitivity to neurosteroids. Ensure you are using a consistent cell line or neuronal population with a well-characterized GABAA receptor subunit expression profile.
-
GABA Concentration: The degree of potentiation by allosteric modulators like this compound is dependent on the concentration of the primary agonist, GABA. Use a consistent, sub-maximal concentration of GABA (typically EC10-EC20) to achieve a robust and reproducible potentiation window.
-
Solution Stability and Preparation: this compound, although water-soluble, can degrade over time, especially in aqueous solutions at room temperature.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO and make final dilutions in your recording solution immediately before use. Store stock solutions at -20°C or below.
-
Tolerance Development: In in vivo studies or prolonged in vitro experiments, tolerance to the effects of this compound can develop with repeated administration.[2] This can manifest as a reduced sedative effect or a diminished potentiation of GABAA receptors.[2] Consider this possibility in your experimental design and dosing regimen.
-
Issue 2: Unexpected Excitatory Effects or Seizure-like Activity
-
Question: I am observing excitatory effects, such as increased locomotor activity or even seizure-like events, in my animal models treated with this compound. Isn't it supposed to be a sedative?
Answer: While this compound is primarily a positive allosteric modulator of inhibitory GABAA receptors, leading to sedative effects, excitatory phenomena have been reported, particularly at higher doses.[1] Potential reasons for this include:
-
Dose-Response Relationship: The sedative effects of this compound are dose-dependent. At certain concentrations, especially during the induction of anesthesia, excitatory movements have been observed in both preclinical and clinical studies.[1] It is crucial to perform a thorough dose-response study to identify the optimal concentration for the desired sedative effect in your specific model.
-
Off-Target Effects: While this compound's primary targets are GABAA and glycine receptors, high concentrations may lead to off-target effects that could contribute to excitatory phenomena.
-
Animal Strain and Species Differences: The response to neuroactive steroids can vary between different animal strains and species. What is a sedative dose in one strain might have different effects in another.
-
Issue 3: Poor Solubility or Precipitation of this compound in Experimental Solutions
-
Question: I'm having trouble dissolving this compound for my experiments, or it precipitates out of solution during the experiment. How can I improve its solubility and stability?
Answer: this compound is described as a water-soluble steroid anesthetic.[1] However, its solubility can still be a concern, especially at higher concentrations. Here's how to address this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). DMSO is generally well-tolerated in small final concentrations (typically <0.1%) in most biological assays.
-
Vehicle Control: Always include a vehicle control group in your experiments to account for any effects of the solvent itself.
-
Final Dilution: On the day of the experiment, dilute the DMSO stock solution into your final aqueous buffer (e.g., saline for in vivo injections, or recording solution for in vitro assays) to the desired working concentration. Ensure thorough mixing.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Data Presentation
The following tables summarize quantitative data on this compound's effects from various studies.
Table 1: In Vitro Efficacy of this compound on GABAA and Glycine Receptors
| Receptor Target | Subunit Composition | Experimental System | Effect | EC50 (µM) | Maximal Enhancement (% of control) |
| GABAA Receptor | α1β2γ2L | Xenopus oocytes | Potentiation | 1.3 | 780-950 |
| Glycine Receptor | α1 | Xenopus oocytes | Potentiation | 13.1 | ~1200 |
| Glycine Receptor | α2 | Recombinant | Less sensitive than α1 | - | - |
| Glycine Receptor | α3 | Recombinant | Less sensitive than α1 | - | - |
Table 2: In Vivo Sedative Effects of this compound in Mice
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect |
| Mice | Oral | 100 | Marked reduction in locomotor activity[2] |
| Mice | Oral (chronic, 7 days) | 100 | Development of tolerance; loss of sedative response[2] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp Recording of this compound's Effect on GABAA Receptors Expressed in Xenopus Oocytes
This protocol details the methodology for expressing GABAA receptors in Xenopus oocytes and recording this compound's modulatory effects.
1. Preparation of Xenopus Oocytes and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Prepare cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2L) from linearized cDNA templates using an in vitro transcription kit.
- Microinject the cRNA mixture into the oocytes.
- Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Two-Electrode Voltage Clamp Recordings:
- Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) until a stable current is observed.
- Co-apply this compound at various concentrations with the same concentration of GABA to determine its potentiating effect.
- Ensure complete washout between applications.
3. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
- Calculate the percentage potentiation for each concentration of this compound.
- Construct a concentration-response curve and determine the EC50 value for this compound's potentiation.
Protocol 2: Assessment of this compound's Sedative Effects on Locomotor Activity in Mice using the Open-Field Test
This protocol describes how to evaluate the sedative properties of this compound by measuring changes in locomotor activity in mice.[3][4][5][6]
1. Animals and Housing:
- Use adult male mice (e.g., C57BL/6 strain) and house them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow mice to acclimate to the housing facility for at least one week before testing.
2. This compound Administration:
- Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline with a minimal amount of a solubilizing agent if necessary).
- Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).
- Include a vehicle control group and multiple dose groups to establish a dose-response relationship.
3. Open-Field Test Procedure:
- The open-field apparatus is a square arena with high walls to prevent escape.
- Habituate the mice to the testing room for at least 30 minutes before the test.
- Gently place each mouse in the center of the open-field arena.
- Record the locomotor activity for a set period (e.g., 15-30 minutes) using an automated video-tracking system.
- Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
4. Data Analysis:
- Analyze the recorded video to quantify various parameters of locomotor activity, including:
- Total distance traveled.
- Time spent in the center versus the periphery of the arena.
- Rearing frequency.
- Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of GABAA receptor activation and modulation by this compound.
Experimental Workflow: In Vitro Patch-Clamp
Caption: Workflow for assessing this compound's effect on GABAA receptors using two-electrode voltage clamp.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 6. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
Technical Support Center: Optimizing Minaxolone Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Minaxolone in receptor binding assays. Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary receptor targets?
This compound is a synthetic, water-soluble neuroactive steroid.[1] It primarily functions as a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative, anxiolytic, and anticonvulsant effects.[4] While its primary target is the GABA-A receptor, this compound has also been shown to interact with glycine receptors, albeit with lower potency.[2][5]
Q2: What is "specificity" in the context of a receptor binding assay and why is it important for studying this compound?
In a receptor binding assay, specificity refers to the ability of a ligand (in this case, this compound) to bind to its intended target receptor with high affinity, while showing minimal binding to other receptors or non-receptor components in the assay. Achieving high specificity is crucial for accurately determining the binding affinity (e.g., Ki or IC50 values) of this compound for the GABA-A receptor without confounding data from off-target binding, such as to glycine receptors or other proteins.
Q3: What are the known off-target binding sites for this compound?
The most well-documented off-target interaction for this compound is with the glycine receptor, another inhibitory ligand-gated ion channel.[5][6] Studies have shown that this compound can potentiate glycine-mediated currents, but at higher concentrations than those required to modulate GABA-A receptors.[2][5] Researchers should be aware of this cross-reactivity, especially when working with tissues or cell lines that express both GABA-A and glycine receptors.
Q4: How is non-specific binding (NSB) determined in a receptor binding assay?
Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor ligand (a "cold" ligand). This cold ligand saturates the specific binding sites on the target receptor, so any remaining bound radioligand is considered to be non-specifically bound to other components like lipids, other proteins, or the filter apparatus itself.
Q5: What is an acceptable level of non-specific binding in a receptor binding assay?
Ideally, non-specific binding should be less than 50% of the total binding. In a well-optimized assay, it is often possible to achieve specific binding that accounts for over 70% of the total binding. High non-specific binding can obscure the specific binding signal and lead to inaccurate results.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) is a frequent challenge in receptor binding assays. The following guide provides potential causes and actionable solutions to improve the specificity of your this compound binding experiments.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| High background counts across all samples | Suboptimal assay buffer composition | Modify Buffer: - Adjust pH: Ensure the buffer pH is optimal for receptor binding. - Ionic Strength: Varying the salt concentration can reduce electrostatic interactions that contribute to NSB. - Add Blocking Agents: Include proteins like Bovine Serum Albumin (BSA) (typically 0.1-1%) or non-fat dry milk to saturate non-specific sites. |
| Inadequate washing technique | Optimize Washing: - Use Ice-Cold Wash Buffer: This slows the dissociation of the specifically bound ligand. - Increase Wash Volume/Number: Perform multiple, rapid washes to effectively remove unbound radioligand. | |
| Radioligand binding to filters | Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce ligand adhesion to the filter material. | |
| NSB increases proportionally with radioligand concentration | Lipophilic nature of this compound or the radioligand | Reduce Lipophilicity Effects: - Add Detergents: Include a low concentration of a mild detergent (e.g., Tween-20) in the assay buffer to reduce hydrophobic interactions. - Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio. |
| Inconsistent NSB between replicates | Incomplete homogenization or membrane preparation | Improve Membrane Prep: - Ensure thorough homogenization of the tissue or cells. - Perform differential centrifugation steps to isolate the desired membrane fraction and remove interfering components. |
| Pipetting errors | Ensure Accurate Pipetting: Calibrate pipettes regularly and use proper technique, especially when working with small volumes. | |
| High NSB even at low radioligand concentrations | Presence of endogenous ligands in the preparation | Remove Endogenous Ligands: Thoroughly wash the membrane preparation to remove any remaining endogenous GABA or other interfering substances. |
| Suboptimal incubation time or temperature | Optimize Incubation Conditions: - Time: Determine the optimal incubation time where specific binding reaches equilibrium while NSB remains low. Shorter times can sometimes reduce NSB. - Temperature: Lower incubation temperatures may decrease NSB but might require longer incubation times to reach equilibrium. |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's potency at its primary and secondary receptor targets.
| Ligand | Receptor | Assay Type | Parameter | Value (µM) | Reference |
| This compound | GABA-A (α1β2γ2L) | Electrophysiology | EC50 | 1.3 | [2][5] |
| This compound | Glycine (α1) | Electrophysiology | EC50 | 13.1 | [2][5] |
EC50 (Half-maximal effective concentration) in this context refers to the concentration of this compound that produces 50% of the maximal enhancement of the GABA- or glycine-evoked current.
Experimental Protocols
Detailed Protocol: [³H]Muscimol Competition Binding Assay for this compound at GABA-A Receptors
This protocol describes a competition binding assay to determine the ability of this compound to allosterically modulate the binding of a radiolabeled agonist, [³H]muscimol, to GABA-A receptors in a brain membrane preparation.
1. Materials and Reagents:
-
Rat whole brain (or specific brain region of interest, e.g., cortex, cerebellum)
-
[³H]muscimol (specific activity ~15-30 Ci/mmol)
-
This compound
-
GABA (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Polyethyleneimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
2. Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh, ice-cold Assay Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
3. Filter Pre-treatment:
-
Soak glass fiber filters in 0.5% PEI for at least 1 hour at room temperature to reduce non-specific binding of the radioligand to the filters.
-
Rinse the filters thoroughly with deionized water before use.
4. Binding Assay:
-
Prepare a stock solution of [³H]muscimol in Assay Buffer. The final concentration in the assay should be at or below its Kd (typically 2-5 nM).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Set up the assay tubes in triplicate:
-
Total Binding: Add Assay Buffer, [³H]muscimol, and membrane preparation.
-
Non-Specific Binding (NSB): Add Assay Buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 100 µM), and membrane preparation.
-
This compound Competition: Add Assay Buffer, [³H]muscimol, varying concentrations of this compound, and membrane preparation.
-
-
The final assay volume is typically 250-500 µL.
-
Incubate the tubes for 60 minutes at 4°C or on ice.
5. Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-treated glass fiber filters using a vacuum filtration manifold.
-
Immediately wash the filters three times with 3-5 mL of ice-cold Wash Buffer.
6. Counting and Data Analysis:
-
Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound.
Visualizations
This compound's Allosteric Modulation of the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Logical steps for troubleshooting high non-specific binding.
References
- 1. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
Validation & Comparative
A Comparative Analysis of the Anesthetic Properties of Minaxolone and Alfaxalone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anesthetic properties of two neurosteroid anesthetic agents, Minaxolone and Alfaxalone. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and workflows, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound and Alfaxalone are synthetic neuroactive steroids that induce anesthesia through their potent modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] Although they share a common mechanism of action, their distinct chemical structures and formulations have led to different clinical and experimental profiles. This compound, a water-soluble compound, was developed as a promising intravenous anesthetic but was withdrawn from clinical trials due to toxicological concerns in animal studies.[3][4] Alfaxalone, initially formulated with Cremophor EL which caused hypersensitivity reactions, has seen a resurgence in veterinary medicine with a new cyclodextrin-based formulation that improves its solubility and safety profile.[5] This guide will delve into a comparative analysis of their anesthetic properties, supported by experimental findings.
Quantitative Comparison of Anesthetic Properties
The following tables summarize the key quantitative parameters of this compound and Alfaxalone based on available experimental data. It is important to note that direct comparisons are challenging due to variations in experimental models, species, and protocols.
| Parameter | This compound | Alfaxalone | References |
| Induction Dose (IV) | 0.5 mg/kg (Human) | 2 mg/kg (Dog) | [4],[6] |
| Induction Dose (IM) | Not commonly reported | 6 mg/kg (Rabbit) | [1] |
| Therapeutic Index (LD50/ED50) | ~3-4 (without respiratory support) | ~15-30 (formulation dependent) | [7],[8][9] |
| ~30-40 (with respiratory support) | [7] | ||
| Potency | 2-3 times as potent as Althesin (an earlier Alfaxalone formulation) | ED50 (IV, rats) = 2.8 mg/kg | [10],[11] |
Table 1: Anesthetic Potency and Safety
| Parameter | This compound | Alfaxalone | References |
| Heart Rate | Slight tachycardia | Initial increase | [7] |
| Blood Pressure | Minimal depression | Less depression than propofol | [5],[9] |
| Respiratory System | Dose-dependent depression | Dose-dependent depression, potential for apnea with rapid injection | [7] |
Table 2: Cardiovascular and Respiratory Effects
| Parameter | This compound | Alfaxalone | References |
| Onset of Action | Rapid | Rapid | [3][5] |
| Recovery | Slower than Althesin | Rapid | [12] |
| Excitatory Side Effects | Common during induction (hypertonus, involuntary movements) | Can occur during recovery (paddling, vocalization) | [4] |
| Formulation | Water-soluble citrate salt | Insoluble, formulated with solubilizing agents (e.g., cyclodextrin) | [5][12] |
Table 3: Clinical and Formulation Characteristics
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and Alfaxalone exert their anesthetic effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn inhibits neurotransmission and induces a state of anesthesia.
While both drugs target the GABA-A receptor, evidence suggests they may interact with different sites or have varying affinities for different subunit compositions. Alfaxalone has been shown to bind at the interface between the α and β subunits in the transmembrane domain.[1] this compound is also known to be a potent ligand for the neurosteroid binding site on the GABA-A receptor.[13]
Experimental Protocols
The following are generalized experimental protocols for evaluating the anesthetic properties of this compound and Alfaxalone, based on published studies. Specific parameters will vary depending on the research question and animal model.
Anesthetic Induction and Maintenance in a Rodent Model
Objective: To determine the ED50, LD50, and therapeutic index, and to assess the quality of anesthesia.
Materials:
-
This compound or Alfaxalone solution
-
Animal scale
-
Syringes and needles for injection (intravenous or intraperitoneal)
-
Heating pad to maintain body temperature
-
Monitoring equipment (e.g., pulse oximeter, ECG)
Procedure:
-
Animal Preparation: Acclimatize rodents to the laboratory environment. Fast the animals overnight with free access to water.
-
Dose Preparation: Prepare a series of dilutions of the anesthetic agent.
-
Anesthetic Administration: Administer the anesthetic intravenously (via tail vein) or intraperitoneally.
-
Assessment of Anesthesia:
-
Loss of Righting Reflex (LORR): Immediately after injection, place the animal on its back and observe the time taken to right itself. LORR is achieved when the animal fails to right itself within a set time (e.g., 30 seconds). The dose at which 50% of animals lose the righting reflex is the ED50.
-
Surgical Anesthesia: Assess the loss of response to a noxious stimulus (e.g., tail pinch or toe pinch).
-
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, and oxygen saturation.
-
Recovery: After the anesthetic effect wears off, monitor the time to regain the righting reflex and normal behavior.
-
LD50 Determination: In a separate cohort of animals, administer escalating doses of the anesthetic to determine the dose at which 50% of the animals die.
-
Therapeutic Index Calculation: Calculate the therapeutic index as the ratio of LD50 to ED50.
Cardiovascular and Respiratory Monitoring in a Non-Human Primate Model
Objective: To evaluate the cardiovascular and respiratory effects of the anesthetic agents.
Materials:
-
This compound or Alfaxalone solution
-
Intravenous catheter
-
Infusion pump
-
Multi-parameter monitor (ECG, blood pressure, end-tidal CO2, pulse oximetry)
-
Endotracheal tubes and ventilator
Procedure:
-
Animal Preparation: Fast the primate overnight. Premedicate with a sedative (e.g., ketamine) to facilitate handling and catheter placement.
-
Instrumentation: Place an intravenous catheter for drug administration and fluid support. Intubate the animal to maintain a patent airway and allow for assisted ventilation if necessary. Attach monitoring equipment.
-
Baseline Measurements: Record baseline cardiovascular and respiratory parameters for a stable period before anesthetic induction.
-
Anesthetic Induction: Administer a bolus dose of this compound or Alfaxalone intravenously to induce anesthesia.
-
Anesthetic Maintenance: Maintain anesthesia with a continuous rate infusion of the anesthetic agent.
-
Data Collection: Record cardiovascular and respiratory parameters (heart rate, blood pressure, respiratory rate, SpO2, EtCO2) at regular intervals (e.g., every 5 minutes) throughout the anesthetic period.
-
Recovery: Discontinue the anesthetic infusion and monitor the animal until it is fully recovered.
Discussion and Conclusion
Both this compound and Alfaxalone are potent neurosteroid anesthetics that act via the GABA-A receptor. This compound's water solubility presented a formulation advantage, but its development was halted due to toxicity concerns.[3] Alfaxalone, despite initial formulation challenges, has been successfully reformulated and is now widely used in veterinary anesthesia, valued for its rapid onset and recovery, and a favorable safety profile compared to some other anesthetics.[5]
The primary differences lie in their side-effect profiles and clinical availability. This compound was associated with a higher incidence of excitatory effects during induction, while these are more commonly observed during recovery with Alfaxalone.[4] The therapeutic index of Alfaxalone in its modern formulation appears to be higher than that reported for this compound, suggesting a greater margin of safety.[7][9]
Future research into novel neurosteroid anesthetics may benefit from the lessons learned from both this compound and Alfaxalone. The ideal agent would combine the favorable anesthetic properties and water solubility of this compound with the improved safety profile of modern Alfaxalone formulations. Further investigation into the specific GABA-A receptor subunit interactions of these compounds could also pave the way for the development of more targeted and safer anesthetic drugs.
References
- 1. Alfaxalone - Wikipedia [en.wikipedia.org]
- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroids and their potential as a safer class of general anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous Anesthesia – Methods, Drugs and Patient Safety - The Anesthesia Guide [anesthguide.com]
- 7. Pharmacodynamics of this compound, a new steroidal anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound or Althesin supplemented by nitrous oxide. A study in anaesthesia for short operative procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Minaxolone and Ganaxolone: GABAA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Minaxolone and Ganaxolone, two synthetic neuroactive steroids that function as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. While both compounds share a core mechanism, their pharmacological profiles, selectivity, and clinical trajectories differ significantly. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental processes.
Introduction and Overview
Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] Its structure, specifically a 3β-methyl substitution, enhances its metabolic stability and prevents conversion to hormonally active metabolites, making it suitable for chronic oral administration.[1][2][3] Ganaxolone has been developed as an anticonvulsant and is approved in the United States under the brand name ZTALMY® for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder (CDD).[4][5][6]
This compound is a water-soluble, synthetic steroid derivative developed in the 1970s as an intravenous anesthetic agent.[7][8] Although it proved effective for inducing and maintaining anesthesia, its clinical development was halted due to toxicological concerns in animal studies.[9][10] Today, this compound is primarily used as a research tool to investigate neurosteroid and inhibitory receptor function, notable for its dual action on both GABAA and glycine receptors.[11][12]
Mechanism of Action at the GABAA Receptor
Both Ganaxolone and this compound are positive allosteric modulators (PAMs) of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][13] They bind to a unique allosteric site on the receptor complex, distinct from those used by benzodiazepines or barbiturates.[14] This binding enhances the receptor's response to GABA.
The modulatory action of these neurosteroids leads to:
-
An increased affinity of the receptor for GABA.[1]
-
Prolonged opening of the integral chloride (Cl⁻) ion channel.[1]
-
An enhanced influx of Cl⁻ ions into the neuron, causing membrane hyperpolarization.
-
A decrease in neuronal excitability, which underlies their anticonvulsant and anesthetic effects.[1][5]
A key distinction in their mechanisms is receptor selectivity. Ganaxolone's action is primarily targeted to the GABAA receptor, where it modulates both synaptic and extrasynaptic receptor subtypes.[2][4][15] In contrast, this compound is a less selective agent; in addition to its potent effects on GABAA receptors, it is also a positive allosteric modulator of strychnine-sensitive glycine receptors (GlyRs), another crucial class of inhibitory ion channels.[11][12]
Signaling Pathway and Modulation
The following diagram illustrates the canonical GABAA receptor signaling pathway and the site of action for this compound and Ganaxolone.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and Ganaxolone, derived from radioligand binding and electrophysiological studies. Direct head-to-head comparisons are limited; therefore, data for this compound are often compared to the endogenous neurosteroid allopregnanolone (5α3α), of which Ganaxolone is a direct analog.
| Parameter | Ganaxolone | This compound | Reference Compound | Experimental System |
| GABAA Receptor Binding | ||||
| IC₅₀ for [³⁵S]TBPS Binding | 80 nM | Not Available | - | Rat brain membranes |
| EC₅₀ for [³H]Muscimol Binding | 86 nM | Not Available | - | Rat brain membranes |
| EC₅₀ for [³H]Flunitrazepam Binding | 125 nM | Not Available | - | Rat brain membranes |
| GABAA Receptor Potentiation | ||||
| EC₅₀ for GABA Current Potentiation | 114.8 nM | Not Available | Allopregnanolone (71.3 nM) | Patch clamp on α1β3γ2 receptors |
| Potency vs. Allopregnanolone | Modestly less potent | ~10-fold more potent* | Allopregnanolone | mIPSCs in rat lamina II neurones |
| Direct GABAA Receptor Activation | ||||
| EC₅₀ for Direct Activation (α1β3γ2) | 24 nM | Not Available | Allopregnanolone (9 nM) | Potentiometric dye assay |
| EC₅₀ for Direct Activation (α4β3δ) | 40 nM | Not Available | Allopregnanolone (27 nM) | Potentiometric dye assay |
| Glycine Receptor Modulation | ||||
| Effect on GlyR mIPSCs | No significant effect | Potentiates / Prolongs decay | Allopregnanolone (no effect) | Rat lamina II neurones |
*Note: The relative potency of this compound can vary by experimental system. While one study on native neurons reported it as more potent than allopregnanolone[12], another study using recombinant receptors found it to be less potent[11].
Experimental Protocols
The quantitative data presented are typically generated using the following key experimental methodologies.
These assays quantify the affinity of a compound for a receptor.
-
Objective: To determine the concentration of this compound or Ganaxolone required to inhibit the binding of a known radiolabeled ligand to the GABAA receptor (IC₅₀) or to enhance the binding of a different radiolabeled ligand (EC₅₀).
-
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered solution to isolate cell membranes rich in GABAA receptors. Centrifuge and wash the membranes to remove endogenous substances.
-
Incubation: Incubate the prepared membranes with a specific concentration of a radioligand (e.g., [³⁵S]TBPS, which binds within the chloride channel, or [³H]muscimol, a GABA agonist).
-
Competition/Modulation: Add varying concentrations of the test compound (Ganaxolone or this compound) to the incubation mixture.
-
Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition or enhancement of radioligand binding against the log concentration of the test compound to calculate IC₅₀ or EC₅₀ values.
-
This technique measures the functional effect of a compound on ion channel activity.
-
Objective: To determine the concentration of this compound or Ganaxolone required to potentiate GABA-evoked chloride currents in cells expressing specific GABAA receptor subtypes (EC₅₀).
-
Protocol Outline:
-
Receptor Expression: Inject cRNA encoding specific GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes. Incubate the oocytes for 2-5 days to allow for receptor protein expression on the cell surface.
-
Cell Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). "Clamp" the membrane potential at a fixed voltage (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline inward chloride current.
-
Compound Application: Co-apply varying concentrations of the test compound (Ganaxolone or this compound) with the same concentration of GABA.
-
Current Measurement: Record the amplitude of the chloride current in the presence of the test compound. Potentiation is observed as an increase in current amplitude compared to GABA alone.
-
Data Analysis: Plot the percentage of current potentiation against the log concentration of the test compound to generate a concentration-response curve and calculate the EC₅₀ and maximum efficacy.
-
Experimental Workflow Visualization
The diagram below outlines the typical workflow for a TEVC electrophysiology experiment used to assess GABAA receptor modulators.
Summary and Conclusion
This compound and Ganaxolone are both potent synthetic neurosteroids that positively modulate GABAA receptor function, thereby enhancing inhibitory neurotransmission. Their key differences lie in their receptor selectivity and clinical application.
-
Ganaxolone is a highly selective GABAA receptor modulator with an optimized pharmacokinetic profile that has led to its successful clinical development and approval as an antiepileptic drug.[2][3][4] It is modestly less potent than its endogenous parent compound, allopregnanolone, but has demonstrated efficacy in treating specific seizure disorders.[5][16]
-
This compound , while also a potent GABAA receptor modulator, exhibits a broader pharmacological profile due to its additional activity at glycine receptors.[11][12] Its development as an anesthetic was halted, but it remains a valuable pharmacological tool for studying the differential roles of GABAA and glycine receptor-mediated inhibition.[9]
For drug development professionals, Ganaxolone represents a successful example of targeted GABAA receptor modulation for treating neurological disorders. This compound serves as a reminder of the importance of selectivity and toxicology in the clinical translation of neuroactive compounds, while also providing a unique tool for basic science research into inhibitory signaling.
References
- 1. What is the mechanism of Ganaxolone? [synapse.patsnap.com]
- 2. What are the approved indications for Ganaxolone? [synapse.patsnap.com]
- 3. 3β-Methyl-Neurosteroid Analogs Are Preferential Positive Allosteric Modulators and Direct Activators of Extrasynaptic δ-Subunit γ-Aminobutyric Acid Type A Receptors in the Hippocampus Dentate Gyrus Subfield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganaxolone - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review of Ganaxolone's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early clinical evaluation of this compound: a new intravenous steroid anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the synthetic neurosteroid ganaxolone on seizure activity and behavioral deficits in an Angelman syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Tolerance Between Minaxolone and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-tolerance profiles of Minaxolone, a synthetic neurosteroid, and benzodiazepines, a widely prescribed class of psychoactive drugs. Both classes of compounds exert their primary effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Understanding the potential for cross-tolerance between these agents is critical for the development of novel therapeutics with improved long-term efficacy and for predicting clinical outcomes in patients with a history of benzodiazepine use. This guide summarizes key experimental findings, details the methodologies used in these studies, and illustrates the underlying molecular and systemic interactions.
Introduction to this compound and Benzodiazepines
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone. Neurosteroids represent a class of steroids that are synthesized in the brain and have potent modulatory effects on neurotransmitter receptors, most notably the GABAA receptor. They bind to a unique site on the receptor, distinct from the binding sites for GABA and benzodiazepines, to enhance the receptor's response to GABA.
Benzodiazepines , such as diazepam and temazepam, are a class of drugs that also enhance the effect of GABA at the GABAA receptor. They bind to the benzodiazepine site on the receptor, which is located at the interface of the α and γ subunits. This binding increases the frequency of the chloride channel opening, leading to enhanced neuronal inhibition.
Cross-tolerance is a phenomenon where tolerance to one drug confers tolerance to another drug. In the context of this guide, we examine whether chronic administration of a benzodiazepine leads to a reduced response to this compound, and vice versa.
Signaling Pathways and Mechanisms of Action
Both this compound and benzodiazepines potentiate the inhibitory action of GABA at the GABAA receptor, but through distinct binding sites and mechanisms. This difference is fundamental to understanding their cross-tolerance profiles.
Chronic exposure to benzodiazepines can lead to tolerance through various neuroadaptive changes, including alterations in GABAA receptor subunit expression and uncoupling of the benzodiazepine binding site from the GABA binding site. Specifically, a decrease in α1 and γ2 subunits and an increase in α4 and α5 subunits have been observed.[1][2] These changes can reduce the efficacy of benzodiazepines over time.
Experimental Evidence for Cross-Tolerance
The experimental evidence regarding cross-tolerance between this compound and benzodiazepines is mixed and appears to be dependent on the specific drugs, dosages, and behavioral endpoints being measured.
Behavioral Studies: Sedative Effects
A key study directly investigated the development of tolerance to the sedative effects of this compound and its cross-tolerance with the benzodiazepine temazepam in mice, using a locomotor activity test.
Table 1: Cross-Tolerance in Sedative Effects (Locomotor Activity)
| Treatment Group | Acute Challenge | Locomotor Activity (counts/60 min, mean ± SEM) | Conclusion on Tolerance/Cross-Tolerance |
| Vehicle (7 days) | Vehicle | 4500 ± 300 | Baseline |
| Vehicle (7 days) | This compound (100 mg/kg) | 1500 ± 200 | This compound has sedative effects. |
| This compound (100 mg/kg, 7 days) | This compound (100 mg/kg) | 4200 ± 350 | Tolerance to this compound develops. |
| Vehicle (7 days) | Temazepam (10 mg/kg) | 2000 ± 250 | Temazepam has sedative effects. |
| Temazepam (10 mg/kg, 7 days) | Temazepam (10 mg/kg) | 4000 ± 300 | Tolerance to Temazepam develops. |
| Temazepam (10 mg/kg, 7 days) | This compound (100 mg/kg) | 1600 ± 220 | No cross-tolerance to this compound. |
Data synthesized from a study by Marshall et al. (1997).[1]
The results from this study suggest that while tolerance develops to the sedative effects of both this compound and temazepam individually, chronic treatment with temazepam does not induce tolerance to the sedative effects of this compound.[1] This lack of cross-tolerance in sedative effects points to distinct mechanisms of adaptation to these two classes of drugs at the GABAA receptor.
Behavioral Studies: Anticonvulsant Effects
Direct studies on the cross-tolerance of this compound's anticonvulsant effects with benzodiazepines are limited. However, research on ganaxolone, a closely related synthetic neurosteroid, provides valuable insights. A study using the pentylenetetrazol (PTZ) seizure threshold test in rats investigated tolerance to ganaxolone and its cross-tolerance with diazepam.
Table 2: Cross-Tolerance in Anticonvulsant Effects (PTZ Seizure Threshold)
| Chronic Treatment (7 days) | Acute Challenge | Anticonvulsant ED50 (mg/kg) | Conclusion on Tolerance/Cross-Tolerance |
| Vehicle | Ganaxolone | 3.5 | Baseline potency of Ganaxolone. |
| Ganaxolone (7 mg/kg, twice daily) | Ganaxolone | 3.5 | No tolerance to Ganaxolone's anticonvulsant effect. |
| Vehicle | Diazepam | 1.9 | Baseline potency of Diazepam. |
| Diazepam (4 mg/kg, twice daily) | Diazepam | 3.7 | Tolerance to Diazepam's anticonvulsant effect. |
| Diazepam (4 mg/kg, twice daily) | Ganaxolone | Not significantly different from baseline | No cross-tolerance to Ganaxolone. |
| Ganaxolone (7 mg/kg, twice daily) | Diazepam | 4.0 | Cross-tolerance to Diazepam is induced by Ganaxolone. |
Data from a study by Reddy and Rogawski (2000).[3]
These findings are particularly interesting as they suggest a unidirectional cross-tolerance. While chronic diazepam treatment, which induces tolerance to itself, does not cause cross-tolerance to ganaxolone, chronic ganaxolone treatment, which does not induce tolerance to its own anticonvulsant effects, leads to a state of tolerance to diazepam.[3] This suggests that the neuroadaptive changes induced by chronic neurosteroid exposure can impact the efficacy of benzodiazepines.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are synthesized protocols for the key experiments cited in this guide.
Locomotor Activity Assay for Sedative Effects
This protocol is designed to assess the sedative effects of a compound by measuring the reduction in spontaneous movement of an animal.
Materials:
-
Locomotor activity chambers with infrared beams
-
Test animals (e.g., mice)
-
This compound, a benzodiazepine (e.g., temazepam), and vehicle solutions
-
Syringes and needles for administration
Procedure:
-
Acclimation: House animals in the testing facility for at least one week before the experiment. On the testing day, move them to the testing room 30-60 minutes prior to the experiment to acclimate.
-
Chronic Dosing: Divide animals into treatment groups (e.g., chronic vehicle, chronic this compound, chronic benzodiazepine). Administer the respective substance daily for the designated period (e.g., 7 days).
-
Washout: After the final chronic dose, allow for a washout period (e.g., 24 hours) to ensure the acute effects of the last chronic dose have dissipated.
-
Acute Challenge: Administer an acute dose of either this compound, the benzodiazepine, or vehicle to the appropriate groups.
-
Testing: Immediately after the acute challenge, place each animal individually into a locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity between the different treatment and challenge groups to determine the presence of tolerance and cross-tolerance.
Pentylenetetrazol (PTZ) Seizure Threshold Test
This protocol is used to evaluate the anticonvulsant efficacy of a compound by determining the dose of the chemoconvulsant PTZ required to induce seizures.
Materials:
-
Test animals (e.g., rats or mice)
-
This compound, a benzodiazepine (e.g., diazepam), and vehicle solutions
-
Pentylenetetrazol (PTZ) solution
-
Infusion pump and catheters (for intravenous infusion method) or syringes for subcutaneous injection
-
Observation chambers
Procedure:
-
Chronic Dosing: Treat groups of animals with the test compounds (this compound, benzodiazepine) or vehicle for a specified period (e.g., 7 days).
-
Washout: A washout period is observed after the last chronic dose.
-
PTZ Challenge:
-
Subcutaneous (s.c.) Method: Administer a fixed, sub-threshold dose of PTZ and observe for the presence or absence of clonic seizures within a specific timeframe (e.g., 30 minutes). The dose of the anticonvulsant that protects 50% of the animals (ED50) is determined.
-
Intravenous (i.v.) Infusion Method: Infuse PTZ at a constant rate into a tail vein until the onset of a seizure (e.g., first myoclonic jerk or generalized clonic seizure). The amount of PTZ infused is recorded as the seizure threshold.
-
-
Data Analysis: Compare the seizure thresholds or the ED50 values between the chronic treatment groups to assess for tolerance and cross-tolerance to the anticonvulsant effects.
Conclusion and Implications
The available experimental data suggests a complex and asymmetrical cross-tolerance relationship between this compound and benzodiazepines.
-
Lack of Cross-Tolerance from Benzodiazepines to this compound: Chronic benzodiazepine administration, which leads to tolerance to its own sedative and anticonvulsant effects, does not appear to induce cross-tolerance to the effects of this compound or the related neurosteroid ganaxolone. This is a significant finding for drug development, as it suggests that neurosteroid-based therapies may retain their efficacy in patients who have developed tolerance to benzodiazepines.
-
Unidirectional Cross-Tolerance from Neurosteroids to Benzodiazepines: Conversely, chronic treatment with the neurosteroid ganaxolone, while not inducing tolerance to its own anticonvulsant effects, has been shown to produce tolerance to the anticonvulsant effects of diazepam.[3] This implies that long-term exposure to neurosteroids may alter the GABAA receptor in a way that reduces the effectiveness of benzodiazepines. The underlying mechanism for this is likely related to changes in GABAA receptor subunit expression, which can be influenced by chronic neurosteroid exposure.
These findings have important implications for the clinical use of both drug classes. The lack of cross-tolerance from benzodiazepines to this compound supports the potential of neurosteroids as alternative or adjunctive therapies for conditions currently treated with benzodiazepines, particularly in cases of treatment resistance or tolerance. However, the potential for neurosteroids to induce tolerance to benzodiazepines warrants further investigation, especially in scenarios where both types of drugs might be used sequentially or concurrently.
Future research should focus on elucidating the precise molecular mechanisms underlying these cross-tolerance phenomena, including detailed studies on changes in GABAA receptor subunit composition and function following chronic exposure to this compound. Additionally, further behavioral studies using a wider range of benzodiazepines and behavioral endpoints are needed to fully characterize the cross-tolerance profile of this compound.
References
- 1. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 2. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders [mdpi.com]
- 3. Chronic treatment with the neuroactive steroid ganaxolone in the rat induces anticonvulsant tolerance to diazepam but not to itself - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Minaxolone's Receptor-Specific Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the neuroactive steroid Minaxolone, focusing on the experimental validation of its effects at the GABAA and glycine receptors through the use of specific receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to this compound
This compound (CCI-12923) is a synthetic neuroactive steroid originally developed as a general anesthetic.[1] Although it was withdrawn from clinical trials due to toxicity concerns in long-term animal studies and never marketed, its potent and specific actions on key inhibitory neurotransmitter receptors continue to make it a valuable tool in neuroscience research.[1][2] Like other neurosteroids, this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[3] It also demonstrates a less potent, but significant, positive allosteric modulatory effect on the strychnine-sensitive glycine receptor.[3]
Mechanism of Action and Receptor Modulation
This compound enhances the function of GABAA and glycine receptors, which are both ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. Upon binding of their respective neurotransmitters (GABA and glycine), these channels open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This compound potentiates this effect by increasing the receptor's sensitivity to its agonist, thereby enhancing the inhibitory current.
The following diagram illustrates the signaling pathway of this compound at the GABAA receptor.
Validation of this compound's Effects with Receptor Antagonists
To confirm that the observed effects of this compound are indeed mediated by its interaction with GABAA and glycine receptors, experiments utilizing specific antagonists are crucial. The competitive antagonist for the GABAA receptor is bicuculline, while strychnine is the classic antagonist for the glycine receptor. These antagonists bind to the same site as the endogenous agonist, preventing receptor activation and thus blocking the effects of both the agonist and any positive allosteric modulators like this compound.
Experimental Data
Table 1: this compound Potentiation of GABAA Receptor-Mediated Currents
| Parameter | Value | Receptor Subtype | Reference |
| EC50 for GABA potentiation | 1.3 µM | α1β2γ2L | (Weir et al., 2004) |
| Maximal Enhancement | 780-950% of control | α1β2γ2L | (Weir et al., 2004) |
Table 2: this compound Potentiation of Glycine Receptor-Mediated Currents
| Parameter | Value | Receptor Subtype | Reference |
| EC50 for Glycine potentiation | 13.1 µM | α1 | (Weir et al., 2004) |
| Maximal Enhancement | 1197% of control | α1 | (Weir et al., 2004) |
Experimental Protocols
The validation of this compound's effects using receptor antagonists typically involves electrophysiological techniques, such as two-electrode voltage-clamp recording in Xenopus oocytes or patch-clamp recording in cultured neurons expressing the receptors of interest.
General Protocol for Antagonist Validation:
-
Control Measurement: Record the baseline current induced by a submaximal concentration of the agonist (GABA or glycine).
-
This compound Application: Apply this compound in the presence of the agonist and record the potentiated current.
-
Antagonist Application: In the continued presence of the agonist and this compound, apply the specific antagonist (bicuculline for GABAA receptors or strychnine for glycine receptors).
-
Observation: A reversal of the this compound-induced potentiation of the current to baseline or below confirms the receptor-specific action of this compound.
The following diagram outlines the experimental workflow for validating this compound's effect on GABAA receptors using bicuculline.
Comparison with Other Neurosteroids
This compound's dual action on both GABAA and glycine receptors distinguishes it from some other neurosteroids. For instance, the endogenous neurosteroid allopregnanolone is a potent and selective modulator of GABAA receptors with negligible effects on glycine receptors. This broader spectrum of activity for this compound could have implications for its overall physiological effects.
The following diagram illustrates the logical relationship of receptor targets for this compound and Allopregnanolone.
References
- 1. This compound: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Minaxolone and Other Pregnane Steroids as GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Minaxolone, a synthetic pregnane steroid, with other key pregnane neurosteroids, including the endogenous allopregnanolone and pregnanolone, and the synthetic analogue ganaxolone. The focus of this analysis is on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for their anesthetic, anxiolytic, and anticonvulsant effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Pregnane Steroids
Pregnane steroids, a class of neuroactive steroids, are potent allosteric modulators of the GABA-A receptor.[1] Unlike classic steroid hormones that act via nuclear receptors to regulate gene transcription, these neurosteroids rapidly alter neuronal excitability through direct interaction with ion channels.[2] The endogenous neurosteroids allopregnanolone and pregnanolone are metabolites of progesterone and play crucial roles in modulating mood, stress, and seizure susceptibility.[3][4] Synthetic pregnane steroids, such as this compound and ganaxolone, have been developed to harness these properties for therapeutic applications.[1][5]
This compound (CCI-12923) was developed as a water-soluble intravenous general anesthetic.[6][7] Although it showed promise in clinical trials, its development was halted due to toxicological concerns in animal studies.[6][8] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships and pharmacological properties of anesthetic pregnane steroids.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for this compound and other pregnane steroids discussed here is the positive allosteric modulation of the GABA-A receptor.[9] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Pregnane steroids bind to specific sites on the GABA-A receptor, distinct from the GABA binding site, and enhance the receptor's function.[10] This potentiation results in an increased chloride current for a given concentration of GABA, leading to enhanced inhibitory signaling in the central nervous system.[10] At higher concentrations, some neurosteroids can directly activate the GABA-A receptor in the absence of GABA.[3]
Comparative Data
The following tables summarize the available quantitative data comparing the activity of this compound and other pregnane steroids at the GABA-A receptor.
| Steroid | Assay Type | Receptor Subtype | Effect | Potency (EC50/IC50) | Reference |
| This compound | Radioligand Binding ([3H]TBOB) | Native rat brain | Inhibition | IC50: 1 µM | [11] |
| Radioligand Binding ([3H]muscimol) | Native rat brain | 69% increase in binding | - | [11] | |
| Allopregnanolone | Electrophysiology | α1β3 | Potentiation of GABA-elicited currents | EC50 in high nM range | [12][13] |
| Radioligand Binding ([3H]muscimol) | α1β3 | 4-fold enhancement | EC50: 3.9 ± 5.6 µM | [14] | |
| Pregnanolone | Radioligand Binding ([3H]EBOB) | Various recombinant | Modulation | - | [15] |
| Ganaxolone | Radioligand Binding | - | Selective, high-affinity modulator | - | [16] |
Note: Direct comparative studies under identical conditions are limited, and data are compiled from various sources. EC50 and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Modulation
This protocol is a generalized procedure based on methodologies described in the literature for assessing the binding of pregnane steroids to the GABA-A receptor.[11][13][17][18]
Objective: To determine the affinity of pregnane steroids for the GABA-A receptor and their effect on the binding of other ligands (e.g., GABA agonists or antagonists).
Materials:
-
Rat brain membranes (or cells expressing specific GABA-A receptor subtypes)
-
Radioligand (e.g., [3H]muscimol for the GABA binding site, or a channel blocker like [3H]TBOB)
-
Test compounds (this compound, allopregnanolone, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Binding buffer (e.g., 10 mM potassium phosphate, 100 mM potassium chloride, pH 7.5)
-
Unlabeled ligand (e.g., GABA or bicuculline) to determine non-specific binding
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Incubation: In test tubes, combine the membrane preparation, radioligand at a fixed concentration (e.g., 3 nM [3H]muscimol), and varying concentrations of the test pregnane steroid. For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Equilibration: Incubate the mixture on ice for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the test compound concentration to determine parameters like IC50 or EC50.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for measuring the modulatory effects of pregnane steroids on GABA-A receptor currents in a cellular system.[13][19][20]
Objective: To characterize the potentiation or direct activation of GABA-A receptors by pregnane steroids.
Materials:
-
HEK293 cells or Xenopus oocytes expressing specific GABA-A receptor subunits.
-
External recording solution (containing physiological ion concentrations).
-
Internal pipette solution (containing a high chloride concentration).
-
GABA solutions at various concentrations.
-
Pregnane steroid solutions.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). For Xenopus oocytes, inject the cRNAs.
-
Recording Setup: Place a coverslip with adherent cells on the stage of an inverted microscope. Perfuse the cells with the external solution.
-
Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply GABA and/or the pregnane steroid to the cell using a rapid perfusion system.
-
Experimental Paradigms:
-
Potentiation: Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current, then co-apply the same concentration of GABA with the pregnane steroid to measure the enhancement of the current.
-
Direct Activation: Apply the pregnane steroid alone to the cell to test for direct gating of the GABA-A receptor channel.
-
-
Data Analysis: Measure the amplitude and kinetics of the recorded currents. Construct concentration-response curves to determine the EC50 for potentiation or direct activation.
Visualizations
Signaling and Biosynthetic Pathways
The following diagrams illustrate the mechanism of action of pregnane steroids at the GABA-A receptor and the biosynthetic pathway of the endogenous neurosteroid allopregnanolone.
Caption: Mechanism of positive allosteric modulation of the GABA-A receptor by pregnane steroids.
Caption: Biosynthetic pathway of allopregnanolone from cholesterol.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of pregnane steroids.
Caption: General experimental workflow for the comparative analysis of pregnane steroids.
Conclusion
This compound and other pregnane steroids represent a significant class of neuromodulators with potent effects on the GABA-A receptor. While this compound's clinical development was halted, its properties as a potent, water-soluble anesthetic agent underscore the therapeutic potential of this chemical class. Comparative analysis with endogenous neurosteroids like allopregnanolone and newer synthetic analogues such as ganaxolone reveals a common mechanism of action but with variations in potency, efficacy, and pharmacokinetic profiles. Further research, including direct comparative studies, is essential to fully elucidate the structure-activity relationships and to guide the development of safer and more effective neurosteroid-based therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new steroidal anesthetic. Pharmacokinetics and organ extraction in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lack of Neurosteroid Selectivity at δ vs. γ2-Containing GABAA Receptors in Dentate Granule Neurons [frontiersin.org]
- 8. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of this compound, a new steroidal anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroids and GABA-A Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of tolerance in mice to the sedative effects of the neuroactive steroid this compound following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurosteroid administration and withdrawal alter GABAA receptor kinetics in CA1 hippocampus of female rats - PMC [pmc.ncbi.nlm.nih.gov]
Minaxolone: A Comparative Analysis of its Efficacy as a GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of minaxolone's efficacy as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It is designed to offer an objective comparison with other notable GABA-A receptor modulators, supported by available experimental data. This compound, a synthetic neurosteroid, has demonstrated sedative, anxiolytic, and anesthetic properties through its interaction with the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the binding affinity and potency of this compound in comparison to other well-characterized GABA-A receptor modulators, including the neurosteroid ganaxolone and the benzodiazepine diazepam. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Binding Affinity (IC50) of GABA-A Receptor Modulators
| Compound | Radioligand | Preparation | IC50 (µM) |
| This compound | [³H]TBOB | Rat brain membranes | 1[1] |
IC50 represents the concentration of the drug that inhibits 50% of the binding of the specified radioligand.
Table 2: Potency (EC50) for Potentiation of GABA-Evoked Currents
| Compound | Receptor Subtype | System | EC50 (µM) |
| This compound | α₁β₂γ₂L | Xenopus oocytes | 1.3[2] |
| Alphaxalone | α₁β₂γ₂L | Xenopus oocytes | 2.2[2] |
| Org 20599 | α₁β₂γ₂L | Xenopus oocytes | 1.1[2] |
EC50 represents the concentration of the drug that produces 50% of its maximal effect in potentiating currents evoked by GABA.
In Vivo Efficacy: Sedative and Anxiolytic Effects
Preclinical studies in animal models provide valuable insights into the behavioral effects of this compound compared to other GABA-A modulators.
Table 3: Comparative Sedative and Anxiolytic Effects in Rodent Models
| Compound | Animal Model | Test | Primary Effect | Comparison |
| This compound | Mice | Locomotor Activity | Sedation[1] | Tolerance developed after 7 days; no cross-tolerance with temazepam[1] |
| Ganaxolone | Rats | Elevated Plus Maze | Anxiolytic | Less potent than diazepam[3] |
| Ganaxolone | Rats | Thiopentone Sodium Induced Sleeping Time | Sedation | Weaker than diazepam[3] |
| Diazepam | Rats | Elevated Plus Maze | Anxiolytic | More potent than ganaxolone[3] |
| Diazepam | Rats | Thiopentone Sodium Induced Sleeping Time | Sedation | Stronger than ganaxolone[3] |
Signaling Pathway and Mechanism of Action
This compound, like other neurosteroids, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site and the benzodiazepine binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
Experimental Protocols
The following outlines a general methodology for assessing the efficacy of GABA-A receptor modulators, based on common practices in the field. Specific parameters for this compound studies would need to be referenced from the primary literature.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GABA-A receptor.
-
Preparation of Membranes: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]TBOB for the picrotoxin site, which can be modulated by neurosteroids) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the potentiation of GABA-evoked currents by a modulator.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂L).
-
Recording: After 2-4 days of expression, the oocyte is placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
GABA Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC₁₀).
-
Modulator Application: The oocyte is then perfused with a solution containing both GABA and the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: The potentiation of the GABA-evoked current is measured, and the concentration of the modulator that produces 50% of the maximal potentiation (EC50) is determined.
Conclusion
This compound is a potent positive allosteric modulator of the GABA-A receptor with demonstrated sedative and anxiolytic effects. The available data suggests its efficacy is comparable to other neuroactive steroids like alphaxalone. While it shares a common mechanism of action with benzodiazepines, the lack of cross-tolerance with temazepam suggests distinct interactions at the receptor level. Further direct comparative studies across a range of GABA-A receptor subtypes are needed to fully elucidate the unique therapeutic potential of this compound.
References
A Comparative Pharmacokinetic Profile of Minaxolone and Other Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of Minaxolone and other key neurosteroids: Allopregnanolone (Brexanolone), Ganaxolone, and Zuranolone (SAGE-217). The information presented is supported by experimental data to aid in research and development efforts within the neurosteroid therapeutic landscape.
Data Presentation: Pharmacokinetic Parameters of Neurosteroids
The following table summarizes the key pharmacokinetic parameters for this compound and other selected neurosteroids in humans. These values are derived from various clinical studies and provide a basis for comparing their absorption, distribution, metabolism, and excretion profiles.
| Parameter | This compound | Allopregnanolone (Brexanolone) | Ganaxolone | Zuranolone (SAGE-217) |
| Route of Administration | Intravenous | Intravenous | Oral & Intravenous | Oral |
| Half-life (t½) | Distribution: ~2.1 minutesElimination: ~47 minutes[1][2] | ~9 hours[3] | Oral: ~4 hours (parent drug), metabolites longer[4] | ~16-23 hours[5] |
| Clearance (CL) | High, ~1.55 L/min[1] | ~1 L/h/kg[3] | Not explicitly stated in human studies | Not explicitly stated in human studies |
| Volume of Distribution (Vd) | Not explicitly stated in human studies | ~3 L/kg[3][6] | Not explicitly stated in human studies | Not explicitly stated in human studies |
| Bioavailability (F) | N/A (IV) | <5% (Oral)[3] | Not explicitly stated in human studies | Orally bioavailable[7] |
| Protein Binding | Not explicitly stated | >99%[3] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are summaries of the experimental protocols from key studies cited in this guide.
This compound Pharmacokinetic Study
-
Objective: To determine the pharmacokinetics and pharmacodynamics of this compound.
-
Study Design: The study involved 15 female patients undergoing anesthesia with this compound and nitrous oxide. Nine patients received a single dose, while six received two or three doses.[1]
-
Drug Administration: this compound was administered intravenously.
-
Sampling: Plasma concentrations of this compound were measured during and for up to 3 hours after administration.[1]
-
Analytical Method: The specific analytical method for plasma concentration measurement was not detailed in the provided abstract but would typically involve a chromatographic technique such as gas chromatography or high-performance liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) for sensitive and specific quantification of the drug in a biological matrix.
Allopregnanolone (Brexanolone) Pharmacokinetic Study
-
Objective: To characterize the pharmacokinetics of Brexanolone.
-
Study Design: Pharmacokinetic data for Brexanolone has been established through various clinical trials, including those for postpartum depression. These studies typically involve intravenous infusion of the drug.
-
Drug Administration: Brexanolone is administered as a continuous intravenous infusion over 60 hours.[6] The dosing regimen involves a titration period to a maximum dose.[6]
-
Sampling: Plasma samples are collected at various time points during and after the infusion to determine the concentration-time profile of the drug.
-
Analytical Method: Validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed for the quantification of allopregnanolone in plasma.[8]
Ganaxolone Pharmacokinetic Study
-
Objective: To establish the safety, tolerability, and pharmacokinetics of Ganaxolone.
-
Study Design: Initial human experience was gathered from studies involving 96 healthy male and female volunteers who received Ganaxolone in various formulations, doses, and dosing regimens.[9] Both single and multiple-dose studies have been conducted.[9]
-
Drug Administration: Ganaxolone has been administered both orally and intravenously in clinical studies.[9][10]
-
Sampling: Plasma samples were collected to characterize the pharmacokinetic profile.[10]
-
Analytical Method: Validated bioanalytical methods, likely LC-MS/MS, were used to determine Ganaxolone concentrations in plasma.[11]
Zuranolone (SAGE-217) Pharmacokinetic Study
-
Objective: To assess the safety and pharmacokinetics of Zuranolone.
-
Study Design: Phase 1, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in healthy volunteers.[7]
-
Drug Administration: Zuranolone was administered orally as a solution.[7]
-
Sampling: Plasma concentrations of Zuranolone were measured at various time points to determine its pharmacokinetic profile.
-
Analytical Method: The specific analytical methods are not detailed in the provided abstracts but would conform to industry standards, likely utilizing LC-MS/MS for accurate quantification in plasma.
Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptors
This compound and the other neurosteroids discussed in this guide share a common mechanism of action: they are positive allosteric modulators of the GABA-A receptor.[12][13][14] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Caption: Positive allosteric modulation of the GABA-A receptor by neurosteroids.
Experimental Workflow: Neurosteroid Quantification in Plasma
The accurate measurement of neurosteroid concentrations in biological matrices is fundamental to pharmacokinetic studies. The following diagram illustrates a typical workflow for the quantification of neurosteroids in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique.[15][16][17]
Caption: A generalized workflow for neurosteroid quantification in plasma using LC-MS/MS.
References
- 1. The pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics and Pharmacodynamics of... [experts.mcmaster.ca]
- 3. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 4. Complex Metabolism of the Novel Neurosteroid, Ganaxolone, in Humans: A Unique Challenge for Metabolites in Safety Testing Assessment [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. Initial human experience with ganaxolone, a neuroactive steroid with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic--Pharmacodynamics--and-Safety-Study-of-Intravenous-Ganaxolone-in-Healthy-Adult-Volunteers [aesnet.org]
- 11. Pharmacokinetics-of-Co-administered-Ganaxolone-and-Cannabidiol-in-Healthy-Adults [aesnet.org]
- 12. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 15. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dspace.cuni.cz [dspace.cuni.cz]
A Head-to-Head Showdown: Minaxolone vs. Propofol on Neuronal Inhibition
For the discerning researcher and drug development professional, this guide provides an in-depth, data-driven comparison of Minaxolone and Propofol, two potent modulators of neuronal inhibition. While both agents achieve their effects primarily through the potentiation of GABA-A receptors, their distinct molecular profiles result in differing potencies and modulatory characteristics.
This publication synthesizes available experimental data to offer a clear, objective analysis of their performance. We delve into their mechanisms of action, present quantitative data in easily digestible formats, and provide detailed experimental protocols for key assays.
At a Glance: Key Performance Indicators
| Parameter | This compound (as a Neurosteroid Analog) | Propofol |
| Primary Mechanism | Positive Allosteric Modulator of GABA-A Receptors | Positive Allosteric Modulator and Direct Agonist of GABA-A Receptors |
| Potency (EC50 for GABA-A Receptor Potentiation) | High Nanomolar to Low Micromolar Range (e.g., Alphaxalone >30 nM) | Low Micromolar Range (~1-10 µM) |
| Direct GABA-A Receptor Activation | Yes, at higher concentrations (>1 µM for Alphaxalone) | Yes, at higher concentrations (Kd ≈ 12 µM)[1] |
| Clinical Use | Investigational anesthetic (withdrawn from trials) | Widely used intravenous anesthetic and sedative |
Delving into the Mechanism: How They Silence Neurons
Both this compound and Propofol exert their primary inhibitory effects on the central nervous system by enhancing the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[2] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.
This compound, a synthetic neurosteroid, and Propofol, a short-acting intravenous anesthetic, act as positive allosteric modulators (PAMs) of the GABA-A receptor. This means they bind to a site on the receptor that is distinct from the GABA binding site and increase the receptor's affinity for GABA or the efficacy of GABA-induced channel opening.[2]
At higher concentrations, both compounds can also directly activate the GABA-A receptor in the absence of GABA, acting as agonists.[1][3] This direct activation contributes to their profound anesthetic effects.
Quantitative Comparison of GABA-A Receptor Potentiation
Direct head-to-head studies quantifying the potentiation of GABA-A receptors by this compound and Propofol under identical conditions are limited. However, by compiling data from various studies using similar electrophysiological techniques, we can establish a comparative view of their potency.
| Compound | Cell Type / Receptor Subunits | EC50 for Potentiation of GABA-induced Current | Reference |
| Alphaxalone (analog of this compound) | Bovine Chromaffin Cells | >30 nM (threshold for potentiation) | [3] |
| Propofol | Rat Hippocampal Pyramidal Neurons | Threshold <1 µM for direct activation | [1] |
| Propofol | Recombinant human α1β2γ2 GABA-A receptors in HEK 293 cells | Data available for potentiation of GABA responses at EC20 | [4] |
| Propofol | Nucleated patches from hippocampal neurons | 10 µM significantly increased duration and charge transfer | [5] |
Note: Alphaxalone is a close structural and functional analog of this compound and is often used as a representative neurosteroid anesthetic in research.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the effects of compounds like this compound and Propofol on GABA-A receptor function using whole-cell patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Recording from Cultured Neurons or HEK293 Cells
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression. They can be transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Primary Neurons: Hippocampal or cortical neurons can be cultured from embryonic or early postnatal rodents to study the compounds on native receptors.[5]
-
Plating: Cells are plated onto glass coverslips for use in electrophysiological recordings.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 2 MgCl2, 25 HEPES, 33 glucose (pH adjusted to 7.4).
-
Internal Pipette Solution (in mM): 120 CsCl, 30 HEPES, 11 EGTA, 2 MgCl2, 1 CaCl2, 4 MgATP (pH adjusted to 7.3).[5] Cesium is used to block potassium channels.
-
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-6 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV using a patch-clamp amplifier.[1][6]
3. Drug Application:
-
A rapid solution exchange system is used to apply drugs to the recorded cell.
-
Baseline Response: A stable baseline response is established by applying a low, sub-saturating concentration of GABA (e.g., EC10-EC20) for a brief period (e.g., 2-5 seconds) at regular intervals until the response is consistent.
-
Test Compound Application: The test compound (this compound or Propofol) is co-applied with the same concentration of GABA. To study direct activation, the compound is applied in the absence of GABA.[1]
-
Concentration-Response: To determine the EC50 for potentiation, various concentrations of the test compound are applied with a fixed concentration of GABA.
4. Data Acquisition and Analysis:
-
Currents are recorded using an amplifier and digitized for analysis with software such as pCLAMP.
-
The peak amplitude and decay kinetics of the GABA-evoked currents are measured in the absence and presence of the test compound.
-
The percentage potentiation is calculated as: [((Current in presence of drug) / (Current in absence of drug)) - 1] * 100.
-
A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the drug concentration and fitting the data with the Hill equation to determine the EC50.
Conclusion
Propofol's well-established clinical profile and extensive research base provide a robust understanding of its effects. This compound, while not clinically available, represents a class of compounds with powerful anesthetic and sedative properties. Further research directly comparing these and other GABA-A receptor modulators will be invaluable for the development of novel anesthetics and therapeutics with improved efficacy and safety profiles.
References
- 1. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Minaxolone and Other Historical Intravenous Anesthetics
For researchers, scientists, and drug development professionals, understanding the trajectory of anesthetic development provides crucial insights into the evolution of pharmacology and patient care. This guide offers a comparative analysis of Minaxolone, a steroidal anesthetic investigated in the mid-20th century, with its contemporaries: Althesin, Thiopental, and Propanidid. By examining the available historical data, we can reconstruct a picture of their anesthetic potential and the experimental methodologies of the era.
Comparative Anesthetic Properties
The following table summarizes the available quantitative data for this compound and its historical alternatives. It is important to note that the data is collated from various historical studies, and direct comparison is challenging due to differing experimental conditions, patient populations, and anesthetic endpoints.
| Anesthetic Agent | Chemical Class | Induction Dose (mg/kg) | ED50 | Therapeutic Index | Anesthetic Duration | Key Adverse Effects |
| This compound | Steroid | 0.5[1] | - | 3-4 (in sheep, without respiratory support)[2] | Dose-dependent, rapid recovery[3] | Excitatory movements, hypertonus[1][4] |
| Althesin (Alphaxalone) | Steroid | 0.05-0.075 (ml/kg) | 13.7-18.5 (µg/kg/min, infusion)[5] | - | Short[6][7] | Hypersensitivity reactions (due to Cremophor EL)[7][8] |
| Thiopental | Barbiturate | 3-5[9][10] | 1.81-3.55 (mg/kg, for induction)[11] | - | Short, but cumulative effects[6] | Respiratory depression, cardiovascular depression[12][13] |
| Propanidid | Eugenol derivative | 5-10 | - | - | Very short | Anaphylactoid reactions, hypotension[14] |
Note: The absence of standardized reporting in historical studies makes a precise, directly comparable dataset for parameters like ED50, LD50, and therapeutic index across all agents challenging to assemble. The provided data should be interpreted within the context of the individual studies from which they were sourced.
Experimental Protocols of the Era
Replicating historical studies requires an understanding of the methodologies employed at the time. Below is a generalized experimental protocol for assessing the anesthetic potential of an intravenous agent in a clinical setting, based on common practices of the mid-20th century.
Objective: To determine the induction dose, quality of anesthesia, and side-effect profile of a novel intravenous anesthetic agent.
Patient Population:
-
Healthy adult patients (ASA physical status I or II) scheduled for minor elective surgical procedures.[4][15]
-
Informed consent obtained according to the ethical standards of the time.
Pre-anesthetic Preparation:
-
Patients may or may not be premedicated. Common premedication regimens included opiates (e.g., morphine) or benzodiazepines (e.g., diazepam) to reduce anxiety and secretions.[1]
-
Establishment of intravenous access.
Anesthetic Induction and Maintenance:
-
The investigational anesthetic is administered intravenously at a predetermined rate or as a bolus injection.[8][9]
-
The dose is titrated against clinical signs of anesthesia.
-
Anesthesia is often maintained with supplementary agents such as nitrous oxide in oxygen.[4][15]
Monitoring and Assessment of Anesthetic Depth: Historically, the depth of anesthesia was primarily assessed through clinical signs, most notably Guedel's stages of anesthesia.[2][5][11][16][17] This classification relies on observing physical signs that change with increasing anesthetic depth.
Guedel's Stages of Anesthesia:
-
Stage I: Analgesia or Disorientation: From the beginning of induction to the loss of consciousness. The patient is drowsy but may respond to commands.[11][17]
-
Stage II: Excitement or Delirium: From the loss of consciousness to the onset of automatic, regular breathing. This stage is characterized by excitement, involuntary movement, and irregular breathing. The eyelash reflex disappears.[11][17]
-
Stage III: Surgical Anesthesia: From the onset of regular breathing to the cessation of spontaneous respiration. This stage is divided into four planes, with Plane III being the desired depth for most surgical procedures. Key indicators include the loss of swallowing and laryngeal reflexes, and changes in eyeball movement and pupillary response to light.[5][11]
-
Stage IV: Medullary Depression/Overdose: From the cessation of respiration to circulatory collapse. This is a dangerous stage to be avoided.[2][17]
In addition to Guedel's stages, vital signs such as heart rate, blood pressure, and respiratory rate were monitored and recorded.[13][18]
Data Collection:
-
Induction Dose: The dose of the anesthetic required to produce loss of consciousness (e.g., loss of eyelash reflex or response to verbal command).
-
Quality of Anesthesia: Assessed subjectively by the anesthetist, noting the presence of excitatory phenomena (e.g., movement, hiccough), ease of airway management, and cardiovascular stability.
-
Recovery: Time to awakening, orientation, and ability to perform simple tasks.
-
Adverse Effects: Any undesirable effects such as pain on injection, venous sequelae, nausea, vomiting, or allergic reactions were recorded.
Visualizing a Historical Anesthetic Study
The following diagrams illustrate the conceptual framework of this compound's mechanism of action and a typical experimental workflow from the historical period of its investigation.
References
- 1. This compound: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auamed.org [auamed.org]
- 3. This compound, clinical effects and pharmacokinetics. Subanaesthetic infusion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An early clinical assessment of the steroid anaesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MedicoNotebook: Guedel's Stages of Anaesthesia [mediconotebook.com]
- 6. Clinical studies of induction agents. XLIII: recovery from althesin--a comparative study with thiopentone and methohexitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1c Trial Comparing the Efficacy and Safety of a New Aqueous Formulation of Alphaxalone with Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Althesin (alphadione, CT 1341) a 'new' induction agent for anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 11. Guedel's classification - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. THIOPENTAL SODIUM (Pentothal) | LHSC [lhsc.on.ca]
- 14. [Anesthesia with propanidid in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early clinical evaluation of this compound: a new intravenous steroid anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stage of anesthesia | PPTX [slideshare.net]
- 17. Anesthesia Stages - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. assets.cambridge.org [assets.cambridge.org]
Safety Operating Guide
Personal protective equipment for handling Minaxolone
This document provides crucial safety and logistical information for the handling of Minaxolone in a laboratory setting. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds and related steroidal agents. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing; therefore, these recommendations are derived from information on similar hazardous drugs.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as a steroidal anesthetic, a comprehensive approach to personal protection is imperative to minimize exposure. Skin contact and inhalation are primary routes of potential exposure.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standards. | Prevents skin contact with the drug. Double-gloving is recommended, with the outer glove regularly changed. |
| Gown | Disposable, polyethylene-coated polypropylene or other laminate material resistant to chemical permeation. | Protects the body from splashes and contamination. Cloth lab coats are not sufficient. |
| Eye and Face Protection | Safety goggles and a full-face shield, or a full-facepiece respirator. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved N95 or higher respirator is recommended. For large spills, a chemical cartridge-type respirator may be necessary. | Prevents inhalation of the compound. |
| Additional Protection | Disposable head, hair, beard, and shoe covers. | Minimizes the spread of contamination to other areas. |
Operational Plan: Handling and Usage
Engineering Controls:
-
This compound should be handled within a certified chemical fume hood or a biological safety cabinet (BSC) to contain any airborne particles or aerosols.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with disposable, absorbent pads.
-
Weighing: If working with a powdered form, conduct all weighing and reconstitution within a containment device such as a fume hood.
-
Solution Handling: When working with solutions, exercise caution to avoid splashes and aerosol generation.
-
Decontamination: After each procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Glove Removal: Remove the outer pair of gloves before leaving the immediate work area and dispose of them as hazardous waste. The inner pair should be removed after all handling procedures are complete.
Disposal Plan
All materials that come into contact with this compound, including gloves, gowns, absorbent pads, and excess compound, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
